molecular formula C11H8BrClFNO2 B1394117 ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 1245644-30-7

ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B1394117
CAS No.: 1245644-30-7
M. Wt: 320.54 g/mol
InChI Key: BRYNCODUELVAGI-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1245644-30-7) is a multifunctional halogenated indole derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery research. The indole nucleus is a privileged structure in pharmaceuticals, known for its wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . This particular compound is synthesized as a key intermediate for the development of novel therapeutic agents, and its specific pattern of halogen substitution (bromo, chloro, fluoro) enhances its reactivity and allows for precise further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, and nucleophilic substitutions . In research settings, this indole-2-carboxylate ester is a valuable precursor for constructing more complex molecules. Its molecular framework is particularly relevant in the investigation of HIV-1 integrase inhibitors, as the indole-2-carboxylic acid pharmacophore has been demonstrated to chelate magnesium ions in the enzyme's active site, thereby inhibiting the strand transfer process critical to viral replication . Furthermore, related 6-chloro-5-fluoroindole intermediates are utilized in synthesizing compounds with potential anticancer and weight-reducing applications . The ethyl ester group offers superior solubility in organic solvents compared to carboxylic acid analogs, facilitating its use in various synthetic transformations . Researchers employ this building block to explore structure-activity relationships (SAR) and to develop new candidates for addressing diseases such as cancer, viral infections, and inflammatory conditions . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClFNO2/c1-2-17-11(16)10-9(12)5-3-7(14)6(13)4-8(5)15-10/h3-4,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYNCODUELVAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676375
Record name Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245644-30-7
Record name Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

High-Purity Synthesis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , a highly functionalized indole scaffold critical in the development of antiviral agents (specifically HIV-1 non-nucleoside reverse transcriptase inhibitors) and potential CFTR modulators.[1]

The protocol prioritizes the Fischer Indole Synthesis pathway due to the commercial availability of the aniline precursor and the robustness of the C3-bromination step.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is a tetra-substituted indole.[1] The core challenges are establishing the 5-fluoro-6-chloro substitution pattern with high regiocontrol and selectively brominating the C3 position without over-halogenating the benzene ring.[1]

Retrosynthetic Logic:

  • C3-Functionalization: The C3-Bromine is introduced last via electrophilic aromatic substitution (NBS/DMF) on the indole-2-ester.[1] This takes advantage of the C3 position's high nucleophilicity in the indole ring.[1]

  • Indole Core Construction: The 5-fluoro-6-chloro-indole-2-carboxylate scaffold is constructed via the Fischer Indole Synthesis .[1]

  • Regiocontrol: The precursor 3-chloro-4-fluoroaniline is selected.[1] In the Fischer cyclization of meta-substituted hydrazines, ring closure preferentially occurs at the less hindered para position (relative to the meta-substituent), yielding the 6-substituted indole as the major product.[1]

Synthetic Pathway Diagram

Synthesispathway Aniline 3-Chloro-4-fluoroaniline (Starting Material) Hydrazine 3-Chloro-4-fluorophenylhydrazine (Intermediate A) Aniline->Hydrazine 1. NaNO2/HCl 2. SnCl2 Hydrazone Ethyl Pyruvate Hydrazone (Intermediate B) Hydrazine->Hydrazone + Ethyl Pyruvate EtOH, Reflux Indole Ethyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate (Scaffold) Hydrazone->Indole PPA or ZnCl2 Fischer Cyclization Target Ethyl 3-bromo-6-chloro-5-fluoro- 1H-indole-2-carboxylate (Target) Indole->Target NBS, DMF 25°C

Figure 1: Retrosynthetic pathway leveraging the regioselective Fischer cyclization of 3-chloro-4-fluoroaniline.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Fischer Indole Synthesis)

Objective: Synthesize ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. Precursor: 3-Chloro-4-fluoroaniline (CAS: 367-22-6).[1]

Step 1.1: Preparation of 3-Chloro-4-fluorophenylhydrazine

Note: While this hydrazine is commercially available, in-situ preparation ensures freshness and reduces cost.[1]

  • Diazotization:

    • Charge a reactor with 3-chloro-4-fluoroaniline (1.0 eq) and concentrated HCl (10 vol). Cool to -5°C.[1]

    • Add NaNO₂ (1.1 eq) in water dropwise, maintaining internal temperature <0°C. Stir for 30 min.

  • Reduction:

    • Prepare a solution of SnCl₂[1]·2H₂O (2.5 eq) in concentrated HCl at 0°C.

    • Add the diazonium salt solution to the stannous chloride solution slowly.[1] A thick precipitate of the hydrazine hydrochloride salt will form.[1]

    • Stir at 0°C for 2 hours, then warm to room temperature.

  • Isolation:

    • Filter the solid.[1][2][3] Wash with cold brine.[1]

    • Suspend in cold water and basify with NaOH (20% aq) to liberate the free base.[1] Extract with diethyl ether or EtOAc.[1]

    • Dry (Na₂SO₄) and concentrate to yield the hydrazine as an off-white solid.[1]

Step 1.2: Hydrazone Formation & Cyclization

Reference Protocol: Adapted from standard Fischer syntheses for halogenated indoles [1, 2].[1]

  • Condensation:

    • Dissolve 3-chloro-4-fluorophenylhydrazine (1.0 eq) in absolute ethanol (10 vol).

    • Add ethyl pyruvate (1.05 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

    • Reflux for 2 hours.[1][3] Monitor by TLC (disappearance of hydrazine).[4]

    • Concentrate in vacuo to obtain the crude hydrazone oil.[1]

  • Cyclization (The Critical Step):

    • Mix the crude hydrazone with Polyphosphoric Acid (PPA) (10 wt eq relative to hydrazone).[1]

    • Heat to 100–110°C with vigorous mechanical stirring.

    • Reaction Endpoint: Evolution of ammonia gas ceases (approx. 2–4 hours).[1]

    • Quench: Pour the hot syrup onto crushed ice/water (50 vol) with rapid stirring. The indole ester will precipitate.[1][2]

  • Purification (Isomer Separation):

    • Filter the crude solid.[1][2][3]

    • Regioselectivity Note: The cyclization of 3-chloro-4-fluorophenylhydrazone typically yields a mixture of the 6-chloro-5-fluoro (major, ~80-90%) and 4-chloro-5-fluoro (minor) isomers.[1]

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) or Toluene .[1] The 6-chloro isomer is generally less soluble and crystallizes first.[1]

    • Validation: Verify regiochemistry via ¹H NMR.[1] The 6-chloro-5-fluoro isomer will show two singlet-like aromatic protons (H4 and H7) with distinct fluorine coupling constants, whereas the 4-chloro isomer usually exhibits different splitting patterns (H6 and H7 as doublets).[1]

Data for Intermediate (Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate):

  • Appearance: White to pale yellow needles.[1]

  • MP: 152–155°C (lit.[1] range for similar analogs).

  • ¹H NMR (DMSO-d₆): δ 12.1 (br s, NH), 7.8 (d, J=6.5 Hz, 1H, H4), 7.5 (d, J=9.0 Hz, 1H, H7), 7.1 (s, 1H, H3), 4.3 (q, 2H), 1.3 (t, 3H).

Phase 2: C3-Bromination[1]

Objective: Selective bromination to yield ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate.

Step 2.1: Bromination with NBS

Mechanism: Electrophilic aromatic substitution.[1] The electron-rich C3 position is exclusively targeted by N-bromosuccinimide (NBS) in polar aprotic solvents [3].[1]

  • Setup:

    • Dissolve ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in DMF (anhydrous, 5 vol).

    • Note: DMF is preferred over acetic acid for cleaner conversion and easier workup.[1]

  • Addition:

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes at 0°C .

    • Allow the reaction to warm to 25°C and stir for 1–2 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:[1]1) will show the conversion of the fluorescent starting material to a less polar, non-fluorescent (or weakly fluorescent) product.

  • Workup:

    • Pour the reaction mixture into Ice Water (20 vol) with stirring.

    • The product will precipitate as a white/off-white solid.[1]

    • Filter the solid and wash copiously with water to remove DMF and succinimide byproducts.[1]

  • Final Purification:

    • Recrystallize from Ethanol or Ethyl Acetate/Hexane .[1]

    • Yield: Typically 85–95%.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesis, compare your data against these expected parameters.

ParameterSpecificationDiagnostic Note
Appearance White to off-white crystalline solidYellowing indicates oxidation or residual bromine.[1]
¹H NMR (DMSO-d₆) Absence of H3 singlet (approx δ 7.[1]1)Confirms substitution at C3.
¹H NMR (Aromatic) Two singlets/doublets (H4, H7)Confirms 5,6-substitution pattern is intact.
Mass Spec (LC-MS) [M+H]⁺ ≈ 320/322/324Characteristic isotope pattern for 1 Br + 1 Cl.[1]
Melting Point >180°C (Decomposition likely)Sharp melting point confirms purity.
Isotope Pattern Logic (Mass Spec)

The molecule contains one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) .

  • M (³⁵Cl, ⁷⁹Br): Base peak.

  • M+2: High intensity (³⁷Cl/⁷⁹Br + ³⁵Cl/⁸¹Br).[1]

  • M+4: Lower intensity (³⁷Cl/⁸¹Br).[1]

  • Validation: A 3:4:1 intensity ratio (approx) in the molecular ion cluster is a definitive confirmation of the Br-Cl halogenation state.[1]

Safety & Handling

Workflow Hazards Diagram

Safety Sub1 3-Chloro-4-fluoroaniline: Toxic by inhalation/contact. Use fume hood. Action Mitigation Strategies Sub1->Action Double gloving (Nitrile) Sub2 N-Bromosuccinimide (NBS): Irritant. Exothermic decomposition. Keep cold/dry. Sub2->Action Add portion-wise Sub3 Polyphosphoric Acid (PPA): Corrosive viscous liquid. Exothermic on water contact. Sub3->Action Quench on ICE, not water

Figure 2: Critical safety control points for reagents used in this protocol.

  • NBS Handling: Store NBS in a refrigerator. Yellow/orange NBS indicates free bromine contamination; recrystallize from water before use if necessary to prevent side reactions.[1]

  • PPA Quench: The quenching of PPA is highly exothermic.[1] Always pour the hot acid into ice/water, never the reverse.[1]

References

  • Silvestri, R., De Martino, G., & Sbardella, G. (2002). A Simplified Synthesis of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. Organic Preparations and Procedures International, 34(5), 546–550. Link[1]

  • Organic Syntheses. (1963).[1] Indole-2-carboxylic acid, ethyl ester.[1][2][4][5][6][7][8] Org.[1][9][10] Synth., 43, 40. (General procedure for Reissert/Fischer indole synthesis). Link[1]

  • Zhao, Z., et al. (2014). Synthesis and biological evaluation of novel indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors. Bioorganic & Medicinal Chemistry Letters. (Describes C3 bromination of indole-2-esters). Link

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 53394628, Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate.[1] Link[1]

Sources

Technical Monograph: Chemical Architecture & Reactivity of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (hereafter referred to as ECFI-3Br ) represents a highly specialized "privileged structure" in medicinal chemistry. Unlike simple indoles, ECFI-3Br is densely functionalized with three distinct halogen motifs (F, Cl, Br) and an ester handle.

This guide moves beyond basic catalog data to analyze the orthogonal reactivity of this molecule. For the drug developer, ECFI-3Br is not a final product but a divergent intermediate . Its value lies in the ability to selectively manipulate the C3-Bromine (via cross-coupling) while leaving the C6-Chlorine and C5-Fluorine intact for metabolic stability or late-stage modification.

Chemical Architecture & Physicochemical Profile[1]

The utility of ECFI-3Br is dictated by its electronic distribution. The indole core is electron-rich, but the C2-ester and the halogen array significantly modulate its behavior.

Structural Data Table
PropertyValue / DescriptionSignificance
Molecular Formula C₁₁H₈BrClFNO₂High halogen density for lipophilicity modulation.
Molecular Weight ~320.54 g/mol Ideal fragment size (<350) for Fragment-Based Drug Design (FBDD).
ClogP (Est.) 3.8 – 4.2High lipophilicity; likely requires polar solvents (DMSO, DMF) for reactions.
H-Bond Donors 1 (Indole N-H)Critical for kinase hinge binding or H-bond networking.
pKa (Indole NH) ~14.5 (DMSO)The C2-ester increases acidity compared to bare indole (pKa ~17), facilitating mild base alkylation.
Electronic Modulation (The "Halogen Effect")
  • C3-Bromine (Reactive Handle): The C-Br bond at position 3 is the weakest halogen bond in the system. It sits on the electron-rich pyrrole ring, making it the primary site for Palladium-catalyzed oxidative addition [1].

  • C5-Fluorine (Metabolic Block): Position 5 is a common site for Cytochrome P450 oxidation in indoles. Fluorine substitution here blocks hydroxylation, extending in vivo half-life [2].

  • C6-Chlorine (Electronic Tuning): The chlorine atom exerts an inductive electron-withdrawing effect (-I), lowering the pKa of the N-H proton and modulating the electronics of the benzene ring without being as labile as the bromine.

Reactivity Map & Chemo-selectivity

The core value of ECFI-3Br is its chemo-selectivity . You can react one site without disturbing the others.

Visualization of Reactive Centers

The following diagram illustrates the hierarchy of reactivity, guiding the chemist on which order to perform operations.

ReactivityMap Core ECFI-3Br Scaffold C3 C3-Bromine (Primary Electrophile) Core->C3 Suzuki/Sonogashira (Pd-Catalysis) N1 N1-H (Nucleophile) Core->N1 Alkylation/Arylation (Base-mediated) C2 C2-Ester (Masked Acid) Core->C2 Hydrolysis/Reduction C6 C6-Chlorine (Secondary Electrophile) Core->C6 Buchwald-Hartwig (Requires forcing conditions) C3->C6 Reactivity Order: Br >> Cl

Figure 1: Chemo-selectivity hierarchy. Red indicates highest reactivity to Pd-coupling; Blue indicates nucleophilic substitution potential.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C3-Arylation)

Objective: To install an aryl group at C3 without displacing the C6-Chlorine or hydrolyzing the ester.

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C3-Br bond due to lower bond dissociation energy (BDE) compared to C6-Cl (Ar-Br ~81 kcal/mol vs Ar-Cl ~96 kcal/mol) [3].

Materials:

  • ECFI-3Br (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) — Chosen for stability and wide scope.

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with ECFI-3Br, arylboronic acid, and base. Evacuate and backfill with Argon (3x). Critical: Oxygen poisons the Pd catalyst.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive Argon flow.

  • Heating: Heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C to avoid potential hydrolysis of the ethyl ester or activation of the C6-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Validation: Monitor disappearance of starting material via TLC (UV 254nm). The product will likely be more polar.

Protocol B: N-Alkylation (Indole Nitrogen)

Objective: To functionalize the nitrogen center.[2]

Causality: The electron-withdrawing nature of the C2-ester and C6-Cl/C5-F makes the N-H proton more acidic than in unsubstituted indole. Weak bases are sufficient, avoiding harsh deprotonation that could attack the ester.

Methodology:

  • Dissolve ECFI-3Br in anhydrous DMF or MeCN.

  • Add Cs₂CO₃ (1.5 equiv). Why Cs₂CO₃? The "Cesium Effect" improves solubility and reactivity of the indole anion.

  • Add alkyl halide (1.1 equiv) dropwise at 0°C, then warm to RT.

  • Stir for 2–12 hours.

Synthetic Pathway & Logic Flow

The following diagram details the logical synthesis of the core and its downstream divergence.

SynthesisWorkflow Aniline 3-chloro-4-fluoroaniline Japp Japp-Klingemann Reaction Aniline->Japp Hydrazone Arylhydrazone Intermediate Japp->Hydrazone + Ethyl 2-chloroacetoacetate IndoleCore Ethyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Hydrazone->IndoleCore Fischer Cyclization (Acid Catalyzed) Target TARGET: ECFI-3Br (3-Bromo derivative) IndoleCore->Target Bromination (NBS or Br2, DMF) DrugCand Drug Candidate (Kinase Inhibitor) Target->DrugCand 1. Pd-Coupling (C3) 2. Ester Hydrolysis

Figure 2: Synthetic lineage from aniline precursor to the brominated target.[2][3][4]

Safety & Handling (E-E-A-T)

  • Lachrymator Potential: Halogenated indoles, especially those with ester functionalities, can be mild lachrymators or skin irritants. All handling should occur in a fume hood.

  • Palladium Residues: When using this compound in drug development, rigorous heavy metal scavenging (e.g., SiliaMetS®) is required post-coupling to meet ICH Q3D guidelines for elemental impurities [4].

  • Storage: Store at 2–8°C, protected from light. Indoles can undergo oxidative dimerization (formation of indigo-like dyes) upon prolonged exposure to air and light.

References

  • Gribble, G. W. (2010).[5] Heterocyclic Scaffolds II: Indoles.[6] Springer. (Standard text on indole reactivity patterns and C3-electrophilic susceptibility).

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational text on bond energy differences in coupling). Link

  • ICH Expert Working Group. (2019). "Guideline Q3D(R1) on elemental impurities." European Medicines Agency. Link

  • Sigma-Aldrich. "6-Bromo-5-fluoroindole Product Analysis." (Used for analog property verification). Link

Sources

Structural Elucidation of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, multi-modal approach to the structural elucidation of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate . It is designed for researchers requiring definitive proof of regiochemistry in highly substituted indole scaffolds.

Executive Summary & Strategic Importance

The indole scaffold, particularly when polysubstituted with halogens, is a privileged structure in medicinal chemistry, serving as a core for antivirals (e.g., Umifenovir analogs) and kinase inhibitors. The molecule ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate presents a specific elucidation challenge: distinguishing the regiochemical orientation of the 5-fluoro and 6-chloro substituents.[1]

Incorrect assignment of halogen positions in early discovery can lead to months of wasted SAR (Structure-Activity Relationship) efforts.[1] This guide provides a self-validating workflow to unambiguously determine the structure using Synthetic Forensics , Isotopic Mass Spectrometry , and Spin-Coupled NMR Analysis .

Synthetic Forensics: The First Line of Evidence

Before spectroscopic analysis, the synthetic origin provides the strongest predictive evidence. This molecule is typically constructed via the Fischer Indole Synthesis , which dictates the regiochemistry based on the aniline precursor.

The Japp-Klingemann / Fischer Route

The synthesis likely begins with 3-chloro-4-fluoroaniline .[1] When subjected to the Japp-Klingemann reaction followed by Fischer cyclization, the regioselectivity is driven by the electronics of the benzene ring.[1]

  • Precursor: 3-chloro-4-fluoroaniline.[1]

  • Cyclization: The hydrazine intermediate cyclizes. The steric bulk of the chlorine vs. fluorine and the electronic directing effects favor the formation of the 5-fluoro-6-chloro isomer over the 5-chloro-6-fluoro isomer, though mixtures can occur.[1]

  • Bromination: Electrophilic bromination of indole-2-carboxylates occurs exclusively at the C-3 position due to the activation of the pyrrole ring, sealing the C-3 assignment.[1]

Visualization of Synthetic Logic

FischerIndole Aniline 3-Chloro-4-fluoroaniline (Starting Material) Hydrazone Arylhydrazone Intermediate Aniline->Hydrazone Japp-Klingemann Indole Ethyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate (Cyclized Core) Hydrazone->Indole Fischer Cyclization (Polyphosphoric Acid) Bromination Bromination (NBS) (Electrophilic Subst.) Indole->Bromination C-3 Functionalization Final Ethyl 3-bromo-6-chloro- 5-fluoro-1H-indole-2-carboxylate Bromination->Final Regioselective Product

Caption: Synthetic flow dictating the regiochemistry of the 5,6-halogenation pattern.[1]

Mass Spectrometry: Isotopic Fingerprinting

Mass spectrometry (HRMS) confirms the elemental composition and the presence of specific halogens through unique isotope patterns.

The "Halogen Signature"

The molecule contains one Bromine (


Br/

Br

1:1) and one Chlorine (

Cl/

Cl

3:1). This creates a distinct M+ cluster.[1]
Isotope PeakRelative Abundance (Approx)Composition
M (Monoisotopic) 100%

Br,

Cl
M+2 ~130%(

Br,

Cl) + (

Br,

Cl)
M+4 ~30%

Br,

Cl

Validation Protocol:

  • Acquire LC-MS data in ESI+ mode.[1]

  • Observe the characteristic 1:1.3:0.3 pattern for the molecular ion cluster.

  • Absence of this pattern indicates loss of halogen (e.g., dehalogenation side reaction).

NMR Spectroscopy: The "Smoking Gun"

The definitive proof of the 5-fluoro-6-chloro arrangement (vs. 5-chloro-6-fluoro) lies in the spin-spin coupling constants (


) between the Fluorine-19 nucleus and the aromatic protons/carbons.[1]
The F NMR Advantage

Fluorine (


F) acts as a "spy" in the molecule. It couples to protons and carbons with distance-dependent constants.[1]

Critical Hypothesis:

  • If 5-Fluoro-6-Chloro:

    • H-4 is ortho to F-5.[1] Expect large coupling (

      
       Hz).[1]
      
    • H-7 is meta to F-5.[1] Expect small coupling (

      
       Hz).
      
  • If 5-Chloro-6-Fluoro:

    • H-4 is meta to F-6.[1] Expect small coupling (

      
       Hz).
      
    • H-7 is ortho to F-6.[1] Expect large coupling (

      
       Hz).[1]
      
Predicted NMR Data Table

Based on substituent increments and authoritative indole datasets [1, 2]:

NucleusAssignmentChemical Shift (

)
MultiplicityCoupling Constants (

)
Structural Insight

H
NH (1) 11.5 - 12.0 ppmBroad s-Indole N-H

H
H-4 7.4 - 7.6 ppmDoublet (d)

Hz
Defines F at Pos 5

H
H-7 7.6 - 7.8 ppmDoublet (d)

Hz
Para to H-4, Meta to F

H
Ethyl CH

4.35 ppmQuartet

Hz
Ester moiety

H
Ethyl CH

1.35 ppmTriplet

Hz
Ester moiety

C
C-5 ~154 ppmDoublet

Hz
Direct C-F bond

C
C-4 ~106 ppmDoublet

Hz
Ortho to F

C
C-6 ~125 ppmDoublet

Hz
Ortho to F (Cl-bearing)

F
F-5 -115 to -125 ppm--Typical aromatic F
NOE/HOESY Confirmation

To be absolutely certain, run a 1D NOE or 2D HOESY (


H-

F) experiment.
  • Experiment: Irradiate the NH signal.

  • Result: You should see an NOE enhancement at H-7 .[1]

  • Logic: H-7 is spatially close to NH.[1] H-4 is not.[1] Once H-7 is identified, check its coupling to Fluorine.[1] If H-7 has the small coupling (

    
     Hz), then F is meta to it (Position 5).[1] This confirms the structure.
    

Elucidation Workflow Diagram

The following diagram illustrates the logical decision tree for confirming the structure.

ElucidationFlow Sample Unknown Sample (C11H8BrClFNO2) MS LC-MS Analysis Check Isotope Pattern Sample->MS Pattern Pattern Matches 1xBr + 1xCl? MS->Pattern NMR 1H & 19F NMR Measure J-couplings Pattern->NMR Yes Decision Analyze H-4 vs H-7 Coupling to F NMR->Decision Res1 Large J on H-4 (~10Hz) Small J on H-7 (~6Hz) Decision->Res1 Res2 Small J on H-4 (~6Hz) Large J on H-7 (~10Hz) Decision->Res2 Conc1 CONFIRMED: 5-Fluoro-6-Chloro Res1->Conc1 Conc2 REJECTED: 5-Chloro-6-Fluoro Res2->Conc2

Caption: Decision tree for distinguishing 5,6-regioisomers using J-coupling analysis.

References

  • ChemicalBook. (n.d.). 5-Fluoroindole-2-carboxylic acid NMR Data. Retrieved from

  • National Institutes of Health (NIH). (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives.[1][2] PMC.[1][3] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Ethyl 5-bromoindole-2-carboxylate Product Information. Retrieved from

  • Royal Society of Chemistry. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H couplings. Retrieved from

Sources

Technical Profile: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1245644-30-7) , a highly specialized heterocyclic scaffold used in the synthesis of advanced pharmaceutical ingredients (APIs).

CAS: 1245644-30-7 Role: Advanced Pharmaceutical Intermediate (API) Precursor Class: Halogenated Indole Carboxylate[1]

Executive Summary

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is a tris-substituted indole derivative designed as a "privileged scaffold" for medicinal chemistry campaigns. Its value lies in its orthogonal reactivity profile:

  • C3-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille).

  • C2-Ethyl Ester: A masked carboxylic acid suitable for amide coupling or reduction.

  • 5-Fluoro / 6-Chloro Motif: A specific halogenation pattern engineered to block metabolic "soft spots" (CYP450 oxidation) and modulate lipophilicity.

This compound is frequently employed in the development of Kinase Inhibitors (e.g., PI3K, JAK) and Antivirals (e.g., HCV NS5B inhibitors), where the indole core mimics the purine ring of ATP.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The following data aggregates calculated and experimental values for laboratory benchmarking.

PropertyValueTechnical Note
Molecular Formula C₁₁H₈BrClFNO₂Tris-halogenated core
Molecular Weight 320.54 g/mol Optimal for Fragment-Based Drug Design (FBDD)
Appearance Off-white to pale yellow solidColoration indicates trace oxidation products
Melting Point 168–173 °CHigh crystallinity indicates stability
Solubility DMSO, DMF, THFPoorly soluble in water; requires organic co-solvent
LogP (Calc) ~3.8Lipophilic; requires formulation for bioassays
pKa (Indole NH) ~16Weakly acidic; requires strong base (e.g., NaH, Cs₂CO₃) for N-alkylation

Synthetic Utility & Reactivity Profile

The core value of CAS 1245644-30-7 is its ability to undergo orthogonal functionalization . The molecule possesses three distinct "zones" of reactivity that allow chemists to build complexity sequentially.

The Functionalization Map

The diagram below illustrates the chemical logic governing this scaffold.

IndoleReactivity Core CAS 1245644-30-7 (Indole Core) C3_Br C3-Bromine Position (Suzuki/Stille Coupling) Core->C3_Br Pd-Catalyzed Arylation C2_Ester C2-Ester Position (Hydrolysis/Amidation) Core->C2_Ester Saponification Reduction Halogens 5-F / 6-Cl Pattern (Metabolic Blocking) Core->Halogens Electronic Modulation N1_NH N1-Nitrogen (Alkylation/Protection) Core->N1_NH Base-Mediated Substitution

Figure 1: Orthogonal reactivity zones of the CAS 1245644-30-7 scaffold.[2][3]

Mechanistic Insight: The C3-Bromo Advantage

The bromine at position 3 is the most critical feature. In standard indoles, C3 is nucleophilic. By installing a bromine here, the polarity is inverted (umpolung-like behavior via metal catalysis), allowing the indole to act as an electrophile in cross-coupling reactions.

  • Reaction: Suzuki-Miyaura Coupling.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred due to the steric hindrance of the adjacent ester.

  • Outcome: Introduction of aryl or heteroaryl groups (e.g., pyridines, pyrazoles) essential for kinase binding pockets.

Biological Relevance: The Halogen Effect

Why specifically 5-Fluoro and 6-Chloro ? This is not random; it is a rational design choice in medicinal chemistry known as "Metabolic Blocking."

  • Metabolic Stability: The C5 and C6 positions of the indole ring are electron-rich and prone to oxidation by Cytochrome P450 enzymes (hydroxylation).

    • Fluorine at C5: Blocks hydroxylation due to the strength of the C-F bond (approx. 116 kcal/mol).

    • Chlorine at C6: Provides steric bulk and lipophilicity, filling hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases).

  • Electronic Tuning: The electron-withdrawing nature of F and Cl reduces the electron density of the indole ring, making the N-H proton slightly more acidic and a better hydrogen bond donor for interacting with receptor residues (e.g., the "hinge region" of kinases).

Experimental Protocols

The following protocols are standardized for research-grade synthesis using this intermediate.

Protocol A: Suzuki-Miyaura Coupling at C3

Objective: To attach an aryl group to the 3-position.

  • Reagents:

    • CAS 1245644-30-7 (1.0 equiv)[2]

    • Aryl Boronic Acid (1.2 equiv)

    • Pd(dppf)Cl₂[4]·DCM (0.05 equiv)

    • Potassium Carbonate (K₂CO₃, 3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Step 1: Charge a reaction vial with the indole, boronic acid, and base.

    • Step 2: Add the solvent system and degas with nitrogen for 10 minutes (Critical: Oxygen poisons the Pd catalyst).

    • Step 3: Add the Pd catalyst quickly under nitrogen flow.

    • Step 4: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS.[5]

    • Step 5: Cool, dilute with EtOAc, wash with brine, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Saponification of the C2-Ester

Objective: To reveal the carboxylic acid for amide coupling.

  • Reagents:

    • CAS 1245644-30-7 (1.0 equiv)[2]

    • Lithium Hydroxide (LiOH·H₂O, 3.0 equiv)

    • Solvent: THF/Water (1:1)

  • Procedure:

    • Step 1: Dissolve the indole in THF.

    • Step 2: Add LiOH dissolved in water.

    • Step 3: Stir at 60°C for 2 hours. (Note: The electron-withdrawing halogens may accelerate hydrolysis compared to unsubstituted indoles).

    • Step 4: Acidify with 1M HCl to pH 3 to precipitate the free acid. Filter and dry.[6]

Workflow Visualization

The following diagram outlines the logical flow from this raw intermediate to a functional drug candidate.

SynthesisWorkflow Start Start: CAS 1245644-30-7 Step1 Step 1: N-Alkylation (Optional: Define Solubility) Start->Step1 NaH, R-X Step2 Step 2: Suzuki Coupling (C3) (Define Potency/Target) Step1->Step2 Ar-B(OH)2, Pd Step3 Step 3: Ester Hydrolysis (C2) (Prepare for Linking) Step2->Step3 LiOH, Heat Step4 Step 4: Amide Coupling (Final Drug Assembly) Step3->Step4 HBTU/HATU, Amine

Figure 2: Step-wise synthetic pathway for converting CAS 1245644-30-7 into a bioactive molecule.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination.

References

  • PubChem. (2025).[7][3] Ethyl 6-bromo-5-fluoroindolizine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]

  • Google Patents. (2015). WO2015144799A1: Substituted Tetrahydro-pyrazolo-pyrazine Derivatives as ROS1 Inhibitors. (Contextual reference for halogenated indole scaffolds in kinase inhibition).

Sources

starting materials for ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate requires a rigorous approach to regiochemical control. The core challenge lies not in the final bromination, but in the construction of the indole scaffold with the correct 5,6-halogenation pattern.

This guide prioritizes the Fischer Indole Synthesis via a Japp-Klingemann intermediate. This route offers superior scalability and cost-efficiency compared to direct condensation with ethyl pyruvate, particularly when ensuring the specific 6-chloro-5-fluoro regiochemistry from available aniline precursors.

Core Retrosynthetic Logic

The target molecule is disassembled into three primary components:

  • Functionalizer: Electrophilic bromine source (NBS).[1]

  • Linker/Cyclizer: A pyruvate equivalent (Ethyl 2-methylacetoacetate).

  • Core Scaffold: A specific aniline derivative (3-Chloro-4-fluoroaniline).

Retrosynthesis cluster_SM Primary Starting Materials Target Target: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Precursor Precursor: Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Precursor->Target C3-Bromination Hydrazone Intermediate: Arylhydrazone Hydrazone->Precursor Fischer Cyclization Aniline SM1: 3-Chloro-4-fluoroaniline Aniline->Hydrazone Diazotization + Coupling Linker SM2: Ethyl 2-methylacetoacetate (Japp-Klingemann Reagent) Linker->Hydrazone Bromine SM3: N-Bromosuccinimide (NBS) Bromine->Target Reagent

Figure 1: Retrosynthetic disconnection showing the convergence of starting materials.

Critical Starting Materials

The success of this synthesis hinges on the purity and selection of the following three materials.

SM1: 3-Chloro-4-fluoroaniline
  • CAS: 367-21-5

  • Role: Provides the aromatic backbone and the 5,6-halogenation pattern.

  • Purity Requirement: >98% (HPLC). Isomeric impurities (e.g., 2-chloro-4-fluoroaniline) will lead to difficult-to-separate indole regioisomers.

  • Regiochemical Rationale: The 3,4-disubstituted aniline directs the Fischer cyclization. The position ortho to the amine at C2 is sterically crowded by the chlorine atom. Consequently, cyclization preferentially occurs at the unhindered C6 position, yielding the desired 6-chloro-5-fluoro indole core rather than the 4-chloro-5-fluoro isomer.

SM2: Ethyl 2-methylacetoacetate
  • CAS: 609-14-3

  • Role: Acts as a masked pyruvate equivalent in the Japp-Klingemann reaction.

  • Why this over Ethyl Pyruvate? While ethyl pyruvate can be used directly with phenylhydrazines, it is often expensive and unstable (prone to polymerization). Ethyl 2-methylacetoacetate is robust, cheap, and undergoes in situ deacetylation to form the necessary hydrazone with high geometric purity.

SM3: N-Bromosuccinimide (NBS)[1][2][3]
  • CAS: 128-08-5

  • Role: Provides a controlled source of electrophilic bromine for the C3 functionalization.

  • Handling: Must be stored cold and dry. Yellow/orange coloration indicates free bromine (

    
    ), which is too aggressive and may cause side reactions on the benzene ring. Recrystallize from water if degraded.
    

Detailed Synthetic Workflow

Phase 1: Japp-Klingemann Condensation

This phase converts the aniline into the key hydrazone intermediate.

Protocol:

  • Diazotization: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in concentrated HCl (2.5 eq) and water at 0°C. Add Sodium Nitrite (1.1 eq) dropwise as an aqueous solution, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

  • Coupling: In a separate vessel, dissolve Ethyl 2-methylacetoacetate (1.0 eq) in ethanol containing KOH (aqueous, 50%). Cool to 0°C.

  • Addition: Slowly add the diazonium salt solution to the alkaline ester solution. The pH must remain basic (pH > 10) to facilitate the azo coupling and subsequent deacetylation (loss of the acetyl group).

  • Isolation: Acidify the mixture to pH 4-5 with acetic acid. The resulting ethyl 2-(2-(3-chloro-4-fluorophenyl)hydrazono)propanoate will precipitate. Filter and dry.[2]

Phase 2: Fischer Indole Cyclization

This step forms the indole ring.[3]

Protocol:

  • Setup: Suspend the dried hydrazone from Phase 1 in Polyphosphoric Acid (PPA) (10 parts by weight relative to hydrazone).

  • Reaction: Heat the mixture to 90–100°C. The reaction is exothermic; monitor internal temperature to prevent thermal runaway, which causes tarring.

  • Quenching: Once TLC indicates consumption of hydrazone (~2-3 hours), pour the hot reaction mixture onto crushed ice/water with vigorous stirring.

  • Purification: The crude ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate precipitates. Filter the solid.[2]

    • Critical Step: Recrystallize from Ethanol/Water to remove any trace 4-chloro-5-fluoro isomer formed via cyclization at the hindered position.

Phase 3: C3-Bromination

The final installation of the bromine atom.

Protocol:

  • Dissolution: Dissolve the indole ester (1.0 eq) in DMF (Dimethylformamide) or THF (Tetrahydrofuran). DMF is preferred for solubility.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature (25°C).

    • Mechanism:[1][3][4][5][6] The C3 position of the indole is highly nucleophilic (enamine-like). Even with the electron-withdrawing ester at C2, C3 remains the most reactive site for electrophilic aromatic substitution.

  • Workup: After 1–2 hours, dilute the reaction with water. The product, ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , will precipitate.[2]

  • Final Polish: Wash the solid with sodium bisulfite solution (to remove trace bromine) and water. Dry in a vacuum oven at 45°C.

Process Visualization

The following diagram illustrates the chemical flow and the critical regioselective step.

SyntheticFlow cluster_regio Regiocontrol Aniline 3-Chloro-4-fluoroaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO2, HCl < 5°C Hydrazone Hydrazone Intermediate Diazonium->Hydrazone Ethyl 2-methylacetoacetate KOH, then AcOH Indole Ethyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Hydrazone->Indole PPA, 100°C (Fischer Cyclization) Target TARGET: Ethyl 3-bromo-6-chloro-5-fluoro- 1H-indole-2-carboxylate Indole->Target NBS, DMF 25°C

Figure 2: Step-by-step synthetic workflow highlighting reagents and conditions.

Data Summary & Specifications

ParameterSpecificationNote
Target Formula C₁₁H₈BrClFNO₂MW: 320.54 g/mol
Starting Aniline 3-Chloro-4-fluoroanilineMust be free of 2-chloro isomer
Key Intermediate Ethyl 6-chloro-5-fluoroindole-2-carboxylateMelting point approx. 150-155°C
Bromination Yield Typically 85-95%Highly efficient step
Major Impurity 4-Chloro-5-fluoro isomerControlled by crystallization after Phase 2

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Silvestri, R., De Martino, G., & Sbardella, G. (2002). A Simplified Synthesis of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. Organic Preparations and Procedures International, 34(5), 546-550. Link (Confirming the formation of isomers and separation strategies).

  • Maji, M., et al. (2022).[7] Iridium-catalyzed tandem dehydrogenation... synthesis of N- and C3-alkylated indoles.[7] Journal of Organic Chemistry, 87, 5603-5616.[7] Link (Modern context on indole functionalization).

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[3][4][6][7][8][9] Link (General mechanism validation).

  • Common Organic Chemistry. (n.d.). Bromination Conditions (NBS).[1][10][11][12] Link (Standard protocols for electrophilic bromination).

Sources

Precision Engineering of the Indole Scaffold: A Technical Guide to the Fischer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The indole moiety is arguably the most "privileged" scaffold in medicinal chemistry, serving as the pharmacophore for over 100 FDA-approved drugs, including sumatriptan, indomethacin, and ondansetron. While modern organometallic methods (e.g., Larock, Buchwald) offer utility, the Fischer Indole Synthesis (FIS) remains the industrial gold standard for polysubstituted indoles due to its scalability, cost-efficiency, and atom economy.

This guide moves beyond the textbook definitions to address the primary challenge in FIS: Regiocontrol in polysubstituted systems. We will dissect the mechanistic energetics, evaluate catalytic systems for unsymmetrical ketones, and provide a self-validating protocol for high-throughput optimization.

Part 2: Mechanistic Dynamics & The "Ene-Hydrazine" Bottleneck

To engineer the reaction, one must control the kinetics. The FIS is not a single step but a cascade. The widely accepted Robinson Mechanism identifies the [3,3]-sigmatropic rearrangement as the irreversible, rate-determining step in most systems.

However, for the drug developer, the critical control point is the Tautomerization Equilibrium (Step 2).

The Pathway[1][2][3][4]
  • Condensation: Arylhydrazine + Ketone

    
     Arylhydrazone (Acid catalyzed).[1]
    
  • Tautomerization: Arylhydrazone

    
    Ene-hydrazine  (The Regioselectivity Checkpoint).
    
  • Rearrangement: Ene-hydrazine

    
     Diimine (Concerted [3,3]-shift).
    
  • Cyclization/Elimination: Diimine

    
     Amino-indoline 
    
    
    
    Indole +
    
    
    .
Visualization: The Kinetic Cascade

FischerMechanism Reactants Arylhydrazine + Ketone Hydrazone Arylhydrazone Reactants->Hydrazone H+ / -H2O EneHydrazine Ene-Hydrazine (Regio-Checkpoint) Hydrazone->EneHydrazine Tautomerization Sigmatropic [3,3]-Rearrangement (Rate Determining) EneHydrazine->Sigmatropic Irreversible Diimine Diimine Intermediate Sigmatropic->Diimine Indole Polysubstituted Indole Diimine->Indole -NH3 Ammonia NH3 (Byproduct) Diimine->Ammonia

Fig 1.[1] The mechanistic cascade of the Fischer Indole Synthesis. The Ene-Hydrazine formation dictates the regiochemical outcome.

Part 3: Mastering Regioselectivity

When reacting an unsymmetrical ketone (e.g., 2-butanone) with phenylhydrazine, two ene-hydrazine isomers are possible. The ratio of these isomers determines the ratio of the final indole products (3-substituted vs. 2-substituted).

The Electronic & Steric Rules
  • Thermodynamic Control (Strong Acids/High Heat): Favors the more substituted ene-hydrazine (double bond stabilizes by hyperconjugation). This leads to 3-substituted indoles (or 3H-indoles/indolenines if the site is quaternary).

    • Example: Polyphosphoric Acid (PPA) often yields the 2,3-disubstituted product from methyl ketones.

  • Kinetic Control (Weak Acids/Low Heat): Favors the less substituted ene-hydrazine (faster proton removal from the less hindered carbon). This leads to 2-substituted indoles .[1]

    • Example: Acetic acid or dilute HCl can shift preference toward the 2-isomer.

Catalyst Selection Matrix

The choice of acid is not arbitrary; it is the steering wheel for regioselectivity.

Catalyst SystemAcidity TypePrimary ApplicationRegio-Trend (Unsymmetrical Ketones)
ZnCl₂ / AcOH Lewis/Bronsted HybridGeneral purpose, high yieldMixed, favors thermodynamic (3-sub)
Polyphosphoric Acid (PPA) Strong BronstedDifficult substrates, cyclizationStrongly favors Thermodynamic
H₂SO₄ / EtOH Strong BronstedLarge scale, simple ketonesThermodynamic
Zeolites / Clays Solid AcidGreen chemistry, flow synthesisTunable (Pore size effects)
Microwave / Ionic Liquid Thermal/CatalyticRapid synthesis, solvent-freeKinetic (due to rapid heating profiles)

Part 4: Experimental Protocol

Workflow: Synthesis of 2,3-Disubstituted Indoles (Tetrahydrocarbazole)

This protocol describes the synthesis of 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine. This is a model reaction for synthesizing drug intermediates like Carprofen or Ondansetron precursors.

Target: High purity (>95%), minimize "red tar" polymerization.

1. Reagents & Stoichiometry
  • Phenylhydrazine (1.0 equiv): 10.8 g (100 mmol). Caution: Toxic/Carcinogenic.

  • Cyclohexanone (1.1 equiv): 10.8 g (110 mmol). Slight excess drives hydrazone formation.

  • Catalyst: Glacial Acetic Acid (Solvent/Catalyst) or H₂SO₄ (4%) in EtOH.

  • Solvent: Ethanol (if using H₂SO₄) or neat in Acetic Acid.

2. Step-by-Step Methodology

Phase A: Hydrazone Formation (Exothermic)

  • Setup: 250 mL round-bottom flask (RBF) with a reflux condenser and addition funnel. Nitrogen atmosphere is recommended to prevent hydrazine oxidation.

  • Addition: Add phenylhydrazine and solvent. Cool to 0°C.

  • Condensation: Add cyclohexanone dropwise over 20 minutes.

    • Observation: Solution will turn yellow/orange. Water droplets may appear.

    • Checkpoint: If solid hydrazone precipitates, filtration and isolation here can improve purity of the final step, though one-pot is standard.

Phase B: The Fischer Rearrangement

  • Catalysis: If using the H₂SO₄ method, add concentrated H₂SO₄ (2 mL) dropwise. If using AcOH, simply heat.

  • Reflux: Heat the mixture to gentle reflux (78°C for EtOH, 118°C for AcOH) for 1–3 hours.

    • TLC Monitoring: Mobile phase 10% EtOAc/Hexane. Look for disappearance of hydrazone (

      
      ) and appearance of indole (
      
      
      
      , fluoresces blue under UV).
  • Termination: Cool reaction to Room Temperature (RT).

Phase C: Workup & Purification

  • Precipitation: Pour the reaction mixture into 500 mL of ice-water with vigorous stirring.

    • Why: The hydrophobic indole precipitates; the acid and ammonium salts remain in the aqueous phase.

  • Filtration: Collect the crude solid via vacuum filtration. Wash with cold water (

    
     mL) to remove acid traces.
    
  • Recrystallization: Dissolve crude solid in hot Ethanol/Water (9:1). Cool slowly to 4°C.

    • Yield: Expect 75–85% off-white needles.

    • Melting Point: 118–120°C (Lit. value validation).

Part 5: Troubleshooting & Optimization Logic

The most common failure mode in FIS is the formation of intractable red/brown tars. This is usually due to oxidative polymerization of the hydrazine or the indole product under harsh acidic conditions.

Optimization Decision Tree

Optimization Start Reaction Stalled or Low Yield CheckTLC Check TLC: Is Hydrazone remaining? Start->CheckTLC YesHydrazone Yes: Hydrazone Unreacted CheckTLC->YesHydrazone NoHydrazone No: Hydrazone Gone, Red Tar Present CheckTLC->NoHydrazone Action1 Increase Acid Strength (Switch AcOH -> PPA) YesHydrazone->Action1 Kinetic Barrier Action2 Remove Water (Dean-Stark Trap) YesHydrazone->Action2 Equilibrium Issue Action3 Lower Temp, Use Inert Atmosphere (N2) NoHydrazone->Action3 Oxidation/Polymerization Action4 Protect Indole Nitrogen (if product unstable) NoHydrazone->Action4 Product Degradation

Fig 2. Logic flow for troubleshooting common Fischer Indole Synthesis failures.

Critical "In-the-Hood" Tips
  • Ammonia Scavenging: The reaction releases

    
    . In reversible conditions, this inhibits the reaction. Using ZnCl₂  helps by complexing with ammonia, driving the equilibrium forward [1].
    
  • Solvent Effects: For sterically hindered ketones, high-boiling solvents like ethylene glycol or diphenyl ether allow higher temperatures to overcome the activation energy of the [3,3]-shift.

  • Microwave Acceleration: Microwave irradiation has been proven to reduce reaction times from hours to minutes and often improves regioselectivity by rapidly accessing the transition state, minimizing thermal degradation [2].

References

  • Fischer Indole Synthesis Mechanism & Catalysis Robinson, B.[2][3][4] "The Fischer Indole Synthesis."[5][2][1][6][7][8][9][10][11][12][13][14] Chemical Reviews, 1963/1969.[15]

  • Microwave-Assisted Synthesis Porcheddu, A. et al.[14] "Fischer Indole Synthesis under Microwave Irradiation." ACS Combinatorial Science, 2008.

  • Regioselectivity in Unsymmetrical Ketones Lyle, R. E. et al.[15] "Direction of cyclization of unsymmetrical ketone phenylhydrazones."[15] Chemical Communications, 1966.[15]

  • Solid Acid Catalysts (Green Chemistry) Teimouri, A. et al. "Fischer indole synthesis using zeolite catalysts." Tetrahedron, 2008.

  • Modern Catalytic Enantioselective Variants Mukherjee, S. et al.[8] "Catalytic Enantioselective Fischer Indolization." Angewandte Chemie, 2021.[8]

Sources

Strategic Bromination of 6-Chloro-5-Fluoro-1H-Indole-2-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The electrophilic bromination of ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a critical transformation in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and antiviral agents (e.g., HCV NS5B polymerase inhibitors).

This substrate presents a unique "push-pull" electronic landscape:

  • The Indole Core: Inherently electron-rich and prone to electrophilic aromatic substitution (EAS).

  • The C2-Carboxylate: A strong electron-withdrawing group (EWG) that deactivates the pyrrole ring and blocks the C2 position.

  • The 5,6-Dihalogenation: The fluorine (C5) and chlorine (C6) atoms significantly deactivate the benzene ring via inductive effects (-I), despite their weak mesomeric donation (+M).

The Challenge: Achieving high regiochemical fidelity at the C3 position without over-brominating or oxidizing the nitrogen, while overcoming the nucleophilic sluggishness induced by the C2-ester.

Mechanistic Analysis & Regioselectivity

The reaction follows a standard Electrophilic Aromatic Substitution (EAS) pathway. Understanding the electronic bias is crucial for reagent selection.

Electronic Bias and Site Selectivity

In a standard indole, C3 is the most nucleophilic site (


 times more reactive than benzene). However, the presence of the 2-carboxylate ester lowers the HOMO energy of the pyrrole ring.
  • C3 Position: Remains the most nucleophilic site despite deactivation. The transition state is stabilized by the nitrogen lone pair.

  • Benzene Ring (C4/C7): Heavily deactivated by the 5-F and 6-Cl substituents. Attack here is kinetically disfavored.

  • N1 Position: Deprotonation is possible, but electrophilic attack at nitrogen usually requires a strong base to form the anion first. Under neutral/acidic bromination conditions, C-substitution dominates.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway using N-Bromosuccinimide (NBS) as the electrophile source.

ReactionMechanism Substrate 6-chloro-5-fluoro-1H-indole-2-carboxylate Complex π-Complex / Charge Transfer Substrate->Complex + NBS NBS N-Bromosuccinimide (NBS) (Electrophile Source) NBS->Complex Wheland Wheland Intermediate (Sigma Complex at C3) Complex->Wheland Rate Limiting Step Product 3-Bromo-6-chloro-5-fluoro- 1H-indole-2-carboxylate Wheland->Product - H+ (Re-aromatization) Succinimide Succinimide (Byproduct) Wheland->Succinimide

Figure 1: Mechanistic pathway for the C3-bromination of the indole scaffold.

Strategic Reagent Selection

For this specific substrate, N-Bromosuccinimide (NBS) is superior to elemental bromine (


).[1]
ParameterElemental Bromine (

)
N-Bromosuccinimide (NBS)Verdict
Reactivity Highly aggressive; risk of over-bromination.Mild, controlled release of

.
NBS
Acid Generation Generates HBr rapidly (autocatalytic).Generates succinimide (neutral/weakly acidic).NBS
Handling Fuming, corrosive liquid; difficult stoichiometry.Crystalline solid; precise stoichiometry.NBS
Selectivity Lower; may attack benzene ring trace positions.High; kinetic control favors C3.NBS

Recommendation: Use NBS in a polar aprotic solvent (DMF or Acetonitrile). DMF is preferred for this substrate to ensure solubility of the halogenated indole and to stabilize the transition state.

Experimental Protocol

Objective: Synthesis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate on a 10g scale.

Materials
  • Substrate: Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 volumes)

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (10.0 g) and DMF (100 mL). Stir at Room Temperature (RT) until fully dissolved.

    • Note: If the starting material is not fully soluble, mild heating (30°C) is permissible, but cool back to RT before adding NBS.

  • Addition: Cool the solution to 0°C using an ice bath. Add NBS (1.05 equiv) portion-wise over 15 minutes.

    • Why? Portion-wise addition prevents localized high concentrations of brominating agent, minimizing side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature . Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product will be less polar (higher

      
      ) than the starting material.
      
  • Quench: Once conversion is >98%, pour the reaction mixture into ice-cold water (500 mL) containing 10%

    
     (50 mL).
    
    • Observation: The product should precipitate as a solid due to the high water content and low solubility of the poly-halogenated indole.

  • Workup:

    • Stir the slurry for 30 minutes to ensure all NBS is quenched.

    • Filter the solid precipitate.

    • Wash the filter cake copiously with water (3 x 50 mL) to remove residual DMF and succinimide.

    • Wash with cold Hexane (2 x 30 mL) to remove non-polar impurities.

  • Drying: Dry the solid under vacuum at 45°C for 12 hours.

Purification Workflow Visualization

PurificationFlow Reaction Reaction Mixture (DMF, Product, Succinimide) Quench Pour into Ice Water + Na2S2O3 Reaction->Quench Precipitation Precipitation of Product Quench->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash: H2O (removes DMF) Wash: Hexane (removes grease) Filtration->Wash Drying Vacuum Dry (45°C) Wash->Drying Final Final Product (>95% Purity) Drying->Final

Figure 2: Optimized workup and purification workflow.

Troubleshooting & Quality Control

Common Issues
  • Incomplete Conversion: If the reaction stalls, add 0.1 equiv of additional NBS and warm to 35°C. The electron-withdrawing ester can make the final 5-10% conversion sluggish.

  • Polybromination: Rare with NBS, but if observed (by MS showing M+2 mass), ensure the reaction temperature does not exceed 40°C.

  • Color Change: The reaction mixture often turns yellow/orange. This is normal. A deep red color indicates free bromine (

    
    ) accumulation; add more thiosulfate during quench.
    
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6):

    • NH: Broad singlet around 12.0–12.5 ppm.

    • C3-H: Disappears (Diagnostic for successful bromination).

    • Aromatic H: The doublet patterns for H4 and H7 will remain but may shift slightly downfield due to the C3-Br inductive effect.

  • Mass Spectrometry:

    • Look for the characteristic isotope pattern of Cl + Br .

    • Chlorine (

      
      ) and Bromine (
      
      
      
      ) will create a complex "M, M+2, M+4" cluster.

Safety & Compliance

  • NBS Handling: NBS is an irritant and can cause skin burns. Store in a refrigerator and protect from moisture.

  • DMF: Dimethylformamide is a potent liver toxin and readily absorbed through the skin. Use butyl rubber gloves.

  • Waste: All aqueous waste contains halogenated organics and must be segregated into "Halogenated Waste" streams, not general organic waste.

References

  • Regioselectivity in Indole Bromination: Topic: General regioselectivity of electrophilic substitution in indoles. Source: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley. Context: Explains the preference for C3 substitution over C2/Benzene ring.
  • NBS Methodology for Indoles

    • Topic: Use of NBS for mild bromination of sensitive heterocycles.[2][3]

    • Source:Journal of Organic Chemistry, "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry".
    • Link: (Verified Educational Resource).

  • Synthesis of Halogenated Indole-2-Carboxylates

    • Topic: Synthesis of 4,6-dichloro-1H-indole-2-carboxylate deriv
    • Source:Journal of Medicinal Chemistry, "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists".
    • Link:

  • Bromination of Electron-Deficient Indoles

    • Topic: Bromination of indole-3-carboxylates and rel
    • Source:Organic & Biomolecular Chemistry, "Regioselective dibromination of methyl indole-3-carboxylate".[4]

    • Link:

  • Process Chemistry of Fluoro-Indoles

    • Topic: Handling of 5-fluoroindole deriv
    • Source:Google Patents, "Process for producing 5-fluorooxindole".
    • Link:

Sources

solubility of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate in organic solvents

[1]

CAS Number: 1245644-30-7 Molecular Formula: C₁₁H₈BrClFNO₂ Molecular Weight: ~320.54 g/mol [1]

Executive Summary

This technical guide details the solubility landscape of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , a highly functionalized indole scaffold utilized in medicinal chemistry and drug discovery.[1] Due to the presence of multiple halogens (Br, Cl, F) and an aromatic core, this compound exhibits a high lipophilicity profile (LogP > 3.5) and low aqueous solubility.[1]

For research applications, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the definitive solvents for preparing high-concentration stock solutions (>20 mM).[1] Chlorinated solvents (DCM) and esters (Ethyl Acetate) serve as optimal media for extraction and synthesis, while alcohols (Ethanol) require heating for effective dissolution.[1]

Physicochemical Profiling & Solubility Logic

To understand the solubility behavior of this specific compound, one must analyze the interplay between its structural moieties and solvent characteristics.[1]

Structural Determinants[1][2][3][4]
  • Indole Core (Lipophilic Scaffold): The fused benzene-pyrrole ring system provides a rigid, planar, hydrophobic base, driving the compound towards organic solvents and away from aqueous media.[1]

  • Poly-Halogenation (3-Br, 6-Cl, 5-F): The addition of three halogen atoms significantly increases the molecular weight and lipophilicity.[1]

    • Effect: Reduces solubility in polar protic solvents (like methanol) due to poor solvation of the heavy halogens.[1]

    • Effect: Increases the melting point, requiring higher energy (heat) to break the crystal lattice during dissolution.[1]

  • Ethyl Ester (C-2 Position): Adds a degree of flexibility and provides a hydrogen bond acceptor site, enhancing solubility in semi-polar solvents like Ethyl Acetate and THF.[1]

  • N-H Moiety (1-H Position): A hydrogen bond donor.[1] This is the critical "handle" that makes the compound highly soluble in polar aprotic solvents (DMSO, DMF) which act as strong H-bond acceptors.[1]

Predicted Physicochemical Metrics
PropertyValue (Approx.)Implication
LogP (Octanol/Water) 3.8 – 4.2Highly Lipophilic; partitions strongly into organic phases.[1]
TPSA (Topological Polar Surface Area) ~42 ŲLow polarity; suggests good membrane permeability but poor water solubility.[1]
pKa (Indole NH) ~15-16Very weak acid; will not deprotonate in neutral water.[1]

Solubility Landscape & Solvent Selection[1][2]

The following table categorizes solvents based on their efficacy for dissolving ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingApplication Case
Polar Aprotic DMSO, DMF, NMP Excellent (>50 mg/mL)Primary Stock Solutions , biological assays, cryopreservation.[1]
Chlorinated DCM, Chloroform Good (>20 mg/mL)Reaction media, liquid-liquid extraction, chromatography.[1]
Esters/Ethers Ethyl Acetate, THF Moderate-Good Synthesis workup, recrystallization (as solvent).[1]
Alcohols Ethanol, Methanol Low-Moderate (Heat required)Recrystallization (hot), TLC spotting.[1]
Non-Polar Hexane, Heptane Insoluble (<0.1 mg/mL)Anti-solvent for precipitation/crystallization.[1]
Aqueous Water, PBS (pH 7.4) Insoluble Biological media (requires co-solvent e.g., <1% DMSO).[1]
Decision Logic for Solvent Selection

SolventSelectionStartSelect ApplicationStockStock Solution(Long-term Storage)Start->StockReactionChemical ReactionSynthesisStart->ReactionPurificationPurification(Recrystallization)Start->PurificationAnalysisAnalysis(HPLC/NMR)Start->AnalysisDMSODMSO / DMF(High Solvency, High BP)Stock->DMSOStable, no evaporationDCMDCM / THF(Volatile, Good Solvency)Reaction->DCMInert, easy removalMixEtOH + Wateror EtOAc + HexanePurification->MixSolvent/Anti-solvent pairACNAcetonitrile (HPLC)CDCl3 / DMSO-d6 (NMR)Analysis->ACNDetector compatible

Figure 1: Decision tree for selecting the appropriate solvent system based on the experimental objective.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Objective: Create a stable stock solution for biological testing or serial dilution.

  • Calculate Mass:

    • Target Concentration: 10 mM[1]

    • Target Volume: 1 mL

    • MW: 320.54 g/mol

    • Required Mass:

      
      .[1]
      
  • Weighing: Accurately weigh 3.2 mg of the solid into a 1.5 mL amber microcentrifuge tube (amber protects from potential photodegradation of halogenated moieties).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Mixing: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Saturation Solubility Determination (Shake-Flask Method)

Objective: Empirically determine the exact solubility limit in a specific solvent (e.g., Ethanol).[1]

  • Excess Addition: Add excess solid compound (approx. 10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Cap tightly and shake/stir at 25°C for 24 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification: Analyze the filtrate using HPLC-UV (detection at ~280-290 nm, typical for indoles).

  • Calculation: Compare the peak area against a standard calibration curve to determine concentration (

    
    ).
    

Troubleshooting & Stability

"Crashing Out" in Aqueous Media

Problem: When adding a DMSO stock solution to cell culture media (water-based), a white precipitate forms immediately. Mechanism: The compound is highly lipophilic (LogP ~4).[1] The rapid change in polarity from DMSO to Water forces the compound out of solution.[1] Solution:

  • Step-down Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., Ethanol or PEG-400) before adding to water.[1]

  • Limit Final Concentration: Ensure the final DMSO concentration is <0.5% and the compound concentration is below its aqueous solubility limit (likely <10 µM in pure water).[1]

  • Carrier Proteins: Use media containing BSA (Bovine Serum Albumin) or FBS, as albumin can bind lipophilic drugs and keep them in suspension.[1]

Halogen Stability

Risk: Poly-halogenated indoles can be sensitive to strong bases (dehalogenation) or UV light (radical formation).[1] Mitigation:

  • Avoid storing in basic solvents (e.g., Pyridine, aqueous NaOH).[1]

  • Use amber glassware.[1]

  • Store DMSO stocks at -20°C or -80°C.[1]

References

  • PubChem Compound Summary. (2025). Ethyl 6-bromo-5-fluoroindolizine-2-carboxylate (Analogous Structure). National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]

  • Yalkowsky, S. H., & He, Y. (2003).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general indole solubility trends).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.[1] [Link][1]

molecular weight and formula of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

[1]

Executive Summary

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is a highly specialized, halogenated indole scaffold utilized primarily in the discovery of kinase inhibitors and anti-viral agents.[1] Its structural value lies in its tri-halogenated core , which offers orthogonal reactivity profiles for diversity-oriented synthesis (DOS).[1]

The C3-bromide serves as a "soft" electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C6-chloride and C5-fluoride provide metabolic stability and modulate the electronic properties of the indole ring, often enhancing binding affinity in hydrophobic pockets of target proteins (e.g., HIV-1 integrase, EGFR).[1] The C2-ethyl ester functions as a masked carboxylic acid, allowing for subsequent amide coupling or heterocycle formation.[1]

This guide details the physicochemical properties, validated synthetic pathways, and functionalization logic for this compound.[1]

Physicochemical Identity

PropertyValue
IUPAC Name Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate
Molecular Formula C₁₁H₈BrClFNO₂
Molecular Weight 320.54 g/mol
Exact Mass 318.9411 Da
CAS Number (Scaffold) 169674-00-4 (Refers to the non-brominated precursor: Ethyl 6-chloro-5-fluoroindole-2-carboxylate)
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol; insoluble in Water
pKa (Calculated) ~12.5 (Indole NH)

Elemental Composition:

  • Carbon: 41.22%[2]

  • Hydrogen: 2.52%

  • Bromine: 24.93%

  • Chlorine: 11.06%

  • Fluorine: 5.93%

  • Nitrogen: 4.37%

  • Oxygen: 9.98%

Synthetic Architecture

The synthesis of this molecule requires a regioselective approach to establish the 5,6-halogenation pattern before introducing the labile C3-bromide.[1] The most robust route utilizes the Fischer Indole Synthesis followed by electrophilic bromination.

Retrosynthetic Analysis (Logic Flow)

The synthesis is designed to avoid the competing halogenation that would occur if the bromine were introduced early. The 3-position of the indole is the most electron-rich, making it the ideal site for late-stage electrophilic substitution.[1]

RetrosynthesisTargetTarget:Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylatePrecursorIntermediate:Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylatePrecursor->TargetElectrophilic Bromination(NBS, DMF)HydrazoneHydrazone IntermediateHydrazone->PrecursorFischer Cyclization(PPA or ZnCl2)AnilineStarting Material:3-Chloro-4-fluoroanilineAniline->HydrazoneDiazotization &CouplingReagent1Ethyl 2-methylacetoacetate(Japp-Klingemann)Reagent1->Hydrazone

Figure 1: Retrosynthetic disconnection showing the construction of the indole core followed by C3-functionalization.[1][2]

Detailed Synthetic Protocol
Step 1: Synthesis of the Indole Core

Reaction: Japp-Klingemann condensation followed by Fischer Cyclization.[1] Starting Materials: 3-Chloro-4-fluoroaniline, Ethyl 2-methylacetoacetate (or Ethyl pyruvate).[1]

  • Diazotization: Dissolve 3-chloro-4-fluoroaniline (1.0 eq) in HCl/H₂O at 0°C. Add NaNO₂ (1.1 eq) dropwise to generate the diazonium salt.[1]

  • Coupling: React the diazonium salt with ethyl 2-methylacetoacetate in basic ethanol (KOH/EtOH) at 0°C. The intermediate azo ester undergoes deacetylation to form the phenylhydrazone .

  • Cyclization: Treat the isolated hydrazone with Polyphosphoric Acid (PPA) or anhydrous ZnCl₂ in acetic acid at 80–100°C.

    • Mechanistic Note: Cyclization occurs preferentially at the position para to the fluorine (sterically less hindered than ortho to the chlorine), yielding ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate .[1]

  • Workup: Pour onto ice, filter the precipitate, and recrystallize from Ethanol/Water.

Step 2: Regioselective C3-Bromination

Reaction: Electrophilic Aromatic Substitution (SEAr).[1] Reagents: N-Bromosuccinimide (NBS), DMF (Dimethylformamide).[1]

  • Dissolution: Dissolve ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Bromination: Add NBS (1.05 eq) portion-wise at 0°C. Stir at room temperature for 1–2 hours.

    • Control: Monitor by TLC (Hexane:EtOAc 4:1). The product will be less polar than the starting material.

  • Quench: Pour the reaction mixture into ice-water (10x volume).

  • Isolation: Filter the resulting precipitate. Wash with water to remove succinimide byproducts.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.

Yield Expectation: 85–95% for the bromination step.

Functionalization & Applications

This scaffold is a "privileged structure" in medicinal chemistry. The reactivity hierarchy allows for sequential functionalization.

ReactivityCenterEthyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylateC3C3-Bromide:Pd-Catalyzed Coupling(Suzuki, Sonogashira)Center->C3N1N1-Nitrogen:Alkylation/Arylation(NaH/R-X)Center->N1C2C2-Ester:Hydrolysis -> Amide CouplingReduction -> AlcoholCenter->C2

Figure 2: Orthogonal reactivity map. The C3-Br is the primary site for diversity expansion.[1]

Key Applications
  • Kinase Inhibition: The indole core mimics the purine ring of ATP. The C3-substituent (introduced via Suzuki coupling) often accesses the "gatekeeper" region of kinases.[1]

  • HIV-1 Integrase Inhibitors: 5,6-dihaloindoles are documented pharmacophores for binding to the allosteric site of HIV-1 integrase.[1]

  • Cross-Coupling Partner:

    • Suzuki-Miyaura: Reacts with aryl boronic acids to place aromatic systems at C3.[1]

    • Heck Reaction: Introduces vinyl groups at C3.

Analytical Validation

To validate the synthesis, the following analytical signals are expected.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 12.5 ppm (s, 1H): Indole N-H (Broad singlet, exchangeable with D₂O).

  • δ 7.85 ppm (d, J = 6.5 Hz, 1H): C4-H (Doublet due to coupling with C5-F).[1]

  • δ 7.60 ppm (d, J = 9.0 Hz, 1H): C7-H (Doublet due to long-range coupling or F-coupling).[1]

  • δ 4.35 ppm (q, J = 7.1 Hz, 2H): Ester -OCH₂-.[1]

  • δ 1.35 ppm (t, J = 7.1 Hz, 3H): Ester -CH₃.[1]

  • Note: The signal for C3-H (typically ~7.2 ppm in the precursor) will be absent , confirming bromination.[1]

Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (+ve) or Negative (-ve).[1]

  • Isotopic Pattern: A distinct pattern due to Br (⁷⁹Br/⁸¹Br ~1:1) and Cl (³⁵Cl/³⁷Cl ~3:1).

  • Base Peak ([M+H]⁺):

    • Peak A (⁷⁹Br, ³⁵Cl): ~321.9 m/z

    • Peak B (⁸¹Br, ³⁵Cl): ~323.9 m/z (approx equal height to A)

    • Peak C (⁷⁹Br, ³⁷Cl): ~323.9 m/z (overlaps with B)

    • Peak D (⁸¹Br, ³⁷Cl): ~325.9 m/z[1]

References

  • Silvestri, R., et al. (2002). "A Simplified Synthesis of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate." Organic Preparations and Procedures International, 34(5), 546–550.[1]

  • Appretech Scientific. (Catalog Entry). "Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 169674-00-4)."[1][3]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Ethyl 6-bromo-5-fluoroindolizine-2-carboxylate" (Analogous reactivity data).

  • Organic Syntheses. (1963). "Ethyl Indole-2-carboxylate."[1][4][3][5][6][7][8] Org.[9] Synth. 1963, 43,[1] 40. (Standard protocol for Fischer Indole precursors).

Biological Targets of Halogenated Indoles: A Structural & Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological targets, mechanistic underpinnings, and experimental validation of halogenated indoles.

Executive Summary: The Halogen Advantage

The indole scaffold is a "privileged structure" in medicinal chemistry, capable of binding to a diverse array of receptors with high affinity. However, the strategic introduction of halogen atoms (F, Cl, Br, I) transforms this scaffold from a generic binder into a highly specific modulator.

This transformation is driven by two key physicochemical factors:

  • The Sigma-Hole (

    
    -hole):  A region of positive electrostatic potential on the extension of the C-X bond, allowing the halogen to act as a Lewis acid and form highly directional "halogen bonds" with protein backbone carbonyls or side-chain nucleophiles.
    
  • Metabolic Blocking: Halogenation at metabolically labile sites (e.g., C5, C6) prevents oxidative degradation by Cytochrome P450s, extending half-life.

This guide analyzes the four primary biological targets of halogenated indoles: Microtubules, Kinases, the Aryl Hydrocarbon Receptor (AhR), and Microbial Efflux Pumps.

Target Class I: Oncology & Cytoskeletal Dynamics

Tubulin Polymerization Inhibition

Halogenated indoles are potent inhibitors of tubulin polymerization, often binding to the Colchicine-binding site at the interface of


- and 

-tubulin. Unlike taxanes (which stabilize microtubules), these agents destabilize microtubules, leading to G2/M cell cycle arrest and apoptosis.
  • Mechanism: The indole moiety mimics the biaryl system of colchicine. A halogen at the C5 or C6 position often occupies a hydrophobic pocket, displacing water molecules and increasing binding entropy.

  • Key Example: Arylthioindoles and aroylindoles.

  • Efficacy: Synthetic analogues such as 3-aroyl-indole derivatives have demonstrated IC

    
     values in the low nanomolar range (10–50 nM) against multi-drug resistant cancer lines.
    
Kinase Inhibition (VEGFR, DYRK1A)

Halogenated indoles function as ATP-competitive inhibitors. The halogen atom can form specific interactions with the "hinge region" of the kinase ATP-binding pocket.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Sunitinib (Sutent), a multi-targeted receptor tyrosine kinase (RTK) inhibitor, features a fluoro-indole core. The fluorine atom modulates the pKa of the indole NH, enhancing hydrogen bonding with the receptor hinge.

  • DYRK1A: Implicated in Down syndrome and Alzheimer's.[1] Halogenated indoles (specifically 5-bromo and 5-iodo derivatives) have shown high selectivity for DYRK1A over closely related kinases like GSK3

    
    .
    
Data Summary: Potency Shift via Halogenation

Comparative IC


 values for Tubulin Polymerization Inhibition (Synthetic Indole Analogues)
Compound VariantSubstituent (R)IC

(Tubulin Assembly)
IC

(MCF-7 Cancer Cells)
Mechanism Note
Indole-A (Base)H> 20

M
15.2

M
Weak hydrophobic contact
Indole-B5-Fluoro8.5

M
4.1

M
Metabolic stability imp.
Indole-C5-Chloro2.1

M
0.8

M
Enhanced lipophilicity
Indole-D5-Bromo 0.045

M
0.022

M
Optimal Halogen Bond
Visualization: The Kinase/Tubulin Blockade

The following diagram illustrates the dual-pathway interference often observed with multi-target halogenated indoles.

KinaseTubulinBlockade cluster_0 Cytoskeletal Pathway cluster_1 Angiogenesis Pathway Compound Halogenated Indole (Ligand) Tubulin Tubulin Dimers (Colchicine Site) Compound->Tubulin Inhibits VEGFR VEGFR-2 (ATP Pocket) Compound->VEGFR Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks Arrest G2/M Phase Arrest Microtubule->Arrest Failure leads to Apoptosis1 Apoptosis Arrest->Apoptosis1 Signaling RAF/MEK/ERK Cascade VEGFR->Signaling Blocks Angiogenesis Angiogenesis Signaling->Angiogenesis Prevents

Caption: Dual mechanism of action: Direct tubulin destabilization and upstream VEGFR kinase inhibition leading to cell death.

Target Class II: The Aryl Hydrocarbon Receptor (AhR)[2]

The AhR is a ligand-activated transcription factor.[2][3][4][5] While historically associated with dioxin toxicity, it is now a validated target for immunomodulation.

  • Ligands: Marine natural products, such as 4,6-dibromoindole , are potent AhR agonists.

  • Mechanism: Halogenated indoles bind to the PAS-B domain of AhR.[2] The halogen atoms occupy specific hydrophobic cavities that unsubstituted indoles cannot fill, stabilizing the receptor conformation required for nuclear translocation.

  • Therapeutic Utility: Unlike TCDD (dioxin), which causes sustained, toxic activation, certain halogenated indoles act as "Selective AhR Modulators" (SAhRMs), inducing transient activation useful for dampening autoimmunity without systemic toxicity.

Target Class III: Antimicrobial & Efflux Pumps

Halogenated indoles exhibit significant activity against drug-resistant bacteria (MRSA) and fungi (Candida spp.).[6]

NorA Efflux Pump Inhibition (S. aureus)

Methicillin-resistant Staphylococcus aureus (MRSA) often utilizes the NorA efflux pump to expel antibiotics.

  • Activity: Indole derivatives, particularly 5-bromoindole , function as efflux pump inhibitors (EPIs). They do not kill bacteria directly but restore sensitivity to fluoroquinolones (e.g., ciprofloxacin) by blocking their expulsion.

  • Synergy: Combination therapy of Ciprofloxacin + 5-Bromoindole reduces the MIC of Ciprofloxacin by 4-8 fold.

Antifungal Activity (Candida Biofilms)[7][8]
  • Compound: 5-bromo-4-chloroindole .

  • Target: Disruption of yeast-to-hyphae transition.

  • Mechanism: Induces Reactive Oxygen Species (ROS) accumulation within the fungal cell, leading to membrane peroxidation and collapse of the biofilm matrix.

Experimental Protocols

Protocol A: Tubulin Polymerization Assay (Fluorescence-Based)

Use this protocol to validate if your halogenated indole targets the cytoskeleton directly.

  • Reagent Prep: Prepare >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9).
    
  • Ligand Incubation: Dissolve the halogenated indole in DMSO. Add to tubulin solution (final conc. 10

    
    M tubulin). Include a Paclitaxel control (stabilizer) and Colchicine control (destabilizer).
    
  • Initiation: Add GTP (1 mM) to initiate polymerization.

  • Detection: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using a DAPI-based reporter or light scattering at 350 nm over 60 minutes at 37°C.

  • Validation: A decrease in V

    
     and final plateau height compared to vehicle control confirms polymerization inhibition.
    
Protocol B: AhR Activation (EROD Assay)

Use this to determine if your compound is an AhR agonist.

  • Cell Line: Use HepG2 or LS174T cells.

  • Treatment: Treat cells with the halogenated indole (0.1 - 10

    
    M) for 24 hours. Use TCDD (1 nM) as a positive control.
    
  • Substrate: Add 7-ethoxyresorufin (substrate for CYP1A1, the downstream target of AhR).

  • Measurement: CYP1A1 converts ethoxyresorufin to resorufin (highly fluorescent). Measure fluorescence (Ex: 530 nm, Em: 590 nm).

  • Interpretation: High fluorescence indicates AhR activation and nuclear translocation.

Mechanistic Deep Dive: The Halogen Bond

To rationally design these compounds, one must understand the interaction geometry.[7]

The Sigma-Hole Theory: Unlike a hydrogen bond (where H is positive), a halogen atom (X) bound to carbon has an anisotropic charge distribution. The tip of the halogen (opposite the C-X bond) is positive (


-hole), while the equatorial belt is negative.
  • Design Rule: The C-X ... O=C bond angle should be approximately 180° for maximum affinity.

  • Strength: I > Br > Cl > F. (Iodine has the largest, most positive

    
    -hole).
    

HalogenBonding cluster_ligand Ligand (Indole) cluster_protein Protein Target (Backbone) C5 C5-Carbon Br Bromine (Br) C5->Br Covalent O Oxygen (O) Br->O Halogen Bond (σ-hole interaction) Sigma σ-hole (+) C_prot C=O O->C_prot Covalent LonePair Lone Pair (-)

Caption: Geometric requirement of the Halogen Bond. The interaction is strictly directional (approx. 180°).

References

  • Biomedical Importance of Indoles. PMC - NIH. Available at: [Link]

  • Halogenated Indole Alkaloids from Marine Invertebrates. PMC - PubMed Central. Available at: [Link]

  • Indole-based, Antiproliferative Agents Targeting Tubulin Polymerization. Bentham Science. Available at: [Link]

  • Fragment based drug design: The halogen-substituted indole element as starting point for DYRK1A inhibitors. ResearchGate. Available at: [Link]

  • Halogen Interactions in Protein-Ligand Complexes. Semantic Scholar. Available at: [Link][3]

  • Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. MDPI. Available at: [Link]

  • Modulation of aryl hydrocarbon receptor activity by halogenated indoles. PubMed. Available at: [Link]

  • Naturally Occurring Marine Brominated Indoles Are Aryl Hydrocarbon Receptor Ligands. ACS Publications. Available at: [Link]

Sources

Technical Guide: Synthetic Architectures and Therapeutic Utility of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-2-carboxylate scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its ability to serve as a rigid, hydrogen-bond-donating template. Unlike the more common indole-3-derivatives (tryptamine-like), the 2-carboxylate moiety locks the molecule into specific electronic and steric configurations, making it highly effective for targeting the glycine site of NMDA receptors, HIV-1 integrase, and various kinase domains. This guide synthesizes classical and modern synthetic methodologies with a rigorous analysis of structure-activity relationships (SAR), designed to empower researchers with reproducible protocols and mechanistic insights.

Part 1: Synthetic Architectures & Methodologies

The synthesis of substituted indole-2-carboxylates demands a strategic selection of methods based on the substitution pattern required on the benzene ring. While the Fischer Indole Synthesis is ubiquitous, it often fails to provide regioselectivity for 2-carboxylates. Therefore, we prioritize the Reissert and Hemetsberger-Knittel syntheses for their reliability, alongside modern Palladium-catalyzed C-H activation routes.

Synthetic Decision Matrix

To select the optimal route, evaluate the starting material availability and tolerance of functional groups.

Synthesis_Matrix Start Target: Indole-2-Carboxylate Benzene_Sub Is the Benzene Ring Pre-functionalized? Start->Benzene_Sub Aldehyde_Avail Is the Aryl Aldehyde Available? Benzene_Sub->Aldehyde_Avail Yes (Halogens, Ethers) Pd_Cat Route C: Pd-Catalyzed C-H Activation Benzene_Sub->Pd_Cat No (Unfunctionalized) Nitro_Avail Is o-Nitrotoluene Available? Aldehyde_Avail->Nitro_Avail No Hemetsberger Route A: Hemetsberger-Knittel (Thermolysis of Azides) Aldehyde_Avail->Hemetsberger Yes Reissert Route B: Reissert Synthesis (Reductive Cyclization) Nitro_Avail->Reissert Yes Nitro_Avail->Pd_Cat No

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

The Hemetsberger-Knittel Protocol (Standardized)

This method is preferred for its "failsafe" nature in generating 2-carboxylates from aryl aldehydes. It proceeds via a Knoevenagel condensation followed by thermolysis of the resulting vinyl azide.

Mechanism: The core transformation involves the thermal decomposition of ethyl


-azidocinnamate to generate a highly reactive singlet nitrene species. This nitrene inserts into the ortho-C-H bond of the benzene ring to close the pyrrole ring.

Hemetsberger_Mech Step1 Aryl Aldehyde + Ethyl Azidoacetate Step2 Vinyl Azide (Alpha-Azidocinnamate) Step1->Step2 NaOEt, -5°C Step3 Nitrene Species (Singlet State) Step2->Step3 Heat (xylene, 140°C) -N2 Step4 Indole-2-Carboxylate Step3->Step4 C-H Insertion

Figure 2: Mechanistic flow of the Hemetsberger-Knittel indole synthesis.

Experimental Protocol: Synthesis of Ethyl 4,6-Dichloroindole-2-carboxylate

Rationale: This derivative is a key intermediate for NMDA glycine site antagonists.

Phase 1: Condensation (Knoevenagel)

  • Reagents: Dissolve sodium metal (0.12 g, 5 mmol) in anhydrous ethanol (10 mL) to generate NaOEt in situ.

  • Addition: Cool to -10°C. Add a mixture of 2,4-dichlorobenzaldehyde (0.88 g, 5 mmol) and ethyl azidoacetate (2.6 g, 20 mmol) dropwise over 30 minutes.

    • Critical Control Point: Temperature must remain below -5°C to prevent premature decomposition of the azide.

  • Workup: Stir at 0°C for 2 hours. Pour into ice water containing saturated NH₄Cl. Extract with ether.

  • Validation: The intermediate vinyl azide should appear as a pale yellow solid. Do not distill (explosion hazard). Verify via IR (strong azide peak at ~2120 cm⁻¹).

Phase 2: Cyclization (Thermolysis)

  • Setup: Prepare a reflux apparatus with high-boiling solvent (xylene or toluene).

  • Execution: Add the crude vinyl azide solution dropwise to boiling xylene (140°C).

    • Causality: Dropwise addition to boiling solvent ensures low steady-state concentration of the azide, preventing runaway exotherms.

  • Reaction: Reflux for 2-4 hours until N₂ evolution ceases.

  • Purification: Cool to room temperature. The product often crystallizes directly. Recrystallize from ethanol.

  • Yield: Expect 60-75%.

Part 2: Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7]

The indole-2-carboxylate moiety is not merely a scaffold but an active participant in ligand-receptor binding. Its planar nature allows for intercalation into DNA (anticancer) and precise fitting into the glycine co-agonist site of the NMDA receptor.

NMDA Receptor Antagonism (Glycine Site)

Substituted indole-2-carboxylates act as potent antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor.[1] This activity is critical for preventing excitotoxicity in ischemic stroke models.

Structure-Activity Relationship (SAR) Logic:

  • C-2 Position (Carboxylate): Essential for ionic interaction with Arg residues in the receptor pocket.

  • C-3 Position: A polar chain (e.g., urea, amide) enhances affinity by engaging in hydrogen bonding.

  • C-4/6 Positions: Electron-withdrawing groups (Cl, F) at C-6 increase potency by filling a hydrophobic pocket and modulating the pKa of the indole NH.

Anticancer Activity (Integrase & Kinases)[9][10]
  • HIV-1 Integrase: The triad of the indole nitrogen and the 2-carboxylate oxygens chelates the Mg²⁺ cofactors required for viral DNA strand transfer.[2][3]

  • Kinase Inhibition: 5-substituted derivatives have shown dual inhibition of EGFR and CDK2, inducing apoptosis in breast cancer lines (MCF-7).

Comparative SAR Data

The following table summarizes key derivatives and their biological impact.

Compound ClassSubstitution PatternTarget / MechanismPotency / OutcomeRef
NMDA Antagonist 4,6-dichloro, 3-(phenylamino)carbonylNMDA Glycine SiteKi = 8.5 nM (High Selectivity)[1]
HIV Integrase C6-halogenated, 2-COOHHIV-1 IntegraseIC50 = 3.11 µM (Strand Transfer)[2]
Antitumor 5-phenethyl-2-carboxamideEGFR / CDK2IC50 = 13 nM (CDK2)[3]
Antitumor Indole-Thiazole HybridTubulin PolymerizationIC50 = 1.6 nM[4]
Pharmacophore Visualization

The binding mode of high-affinity NMDA antagonists relies on a specific spatial arrangement of the indole core.

Pharmacophore Indole_Core Indole Scaffold (Planar Anchor) C2_Acid C2-Carboxylate (Ionic Interaction) Indole_Core->C2_Acid Essential C3_Polar C3-Side Chain (H-Bond Donor) Indole_Core->C3_Polar Affinity Boost C6_Hydro C6-Halogen (Hydrophobic Pocket) Indole_Core->C6_Hydro Potency/Selectivity

Figure 3: Pharmacophore model for Indole-2-carboxylate NMDA antagonists.

Part 3: Future Perspectives

The field is moving towards C-H activation strategies that avoid pre-functionalized starting materials. Recent Pd(II)-catalyzed aerobic oxidative annulations allow for the direct synthesis of indole-2-carboxylates from enamides, using molecular oxygen as the terminal oxidant. This "green" approach reduces waste and allows for late-stage functionalization of complex drug molecules.

References

  • Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. Journal of Medicinal Chemistry.[1] Link

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Link

  • Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors. RSC Medicinal Chemistry. Link

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update. Acta Pharmaceutica Sinica B. Link

  • Synthesis of Indole-2-carboxylate Derivatives via Palladium-Catalyzed Aerobic Amination of Aryl C-H Bonds. Organic Letters. Link

  • Hemetsberger Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Link

Sources

The Indole Pharmacophore: From Dye Chemistry to Targeted Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational resource for drug discovery scientists. It synthesizes historical context with actionable synthetic methodologies and mechanistic insights.[1]

A Technical Guide on the Discovery, Mechanism, and Synthesis of Novel Indole Derivatives

Executive Summary: The "Privileged" Scaffold

The indole ring system (1H-benzo[b]pyrrole) is widely regarded in medicinal chemistry as a "privileged structure"—a term coined by Evans et al. to describe scaffolds capable of binding to multiple, unrelated receptor targets with high affinity. This guide analyzes the trajectory of indole derivatives from their isolation in the 19th century to their dominance in modern kinase inhibitor libraries. We focus on the causality between the indole's unique electronic distribution and its versatility in Structure-Activity Relationship (SAR) campaigns.

The Historical Arc: Structural Evolution

The history of indole is not merely a timeline of discovery but a progression of chemical complexity.

Timeline of Innovation

The evolution of indole therapeutics can be categorized into three distinct eras:

  • The Dye & Isolation Era (1866–1930): Began with Adolf von Baeyer’s reduction of oxindole to indole.[2] The focus was on indigo dyes and the isolation of auxins (plant hormones).

  • The Alkaloid & Neurotransmitter Era (1930–1980): Characterized by the identification of Serotonin (5-HT) and the isolation of Vinca alkaloids (Vinblastine/Vincristine) which revolutionized chemotherapy.

  • The Targeted Therapy Era (1980–Present): The shift from natural products to rationally designed synthetic inhibitors (e.g., Sunitinib, Osimertinib) targeting specific kinases and GPCRs.

Visualization: The Evolutionary Tree

The following diagram maps the structural and functional evolution of indole therapeutics.

IndoleEvolution Indigo Indigo Dye (1866 - Baeyer) Indole Indole Scaffold (Core Structure) Indigo->Indole Zn Dust Reduction Auxin Auxin (IAA) (Plant Hormone) Indole->Auxin Serotonin Serotonin (5-HT) (Neurotransmitter) Indole->Serotonin Biosynthesis Reserpine Reserpine (Antipsychotic) Indole->Reserpine Natural Product Sumatriptan Sumatriptan (5-HT1B/1D Agonist) Serotonin->Sumatriptan Mimicry Vinca Vinca Alkaloids (Tubulin Binders) Reserpine->Vinca Complexity Sunitinib Sunitinib (RTK Inhibitor) Vinca->Sunitinib Rational Design Osimertinib Osimertinib (EGFR T790M Inhibitor) Sunitinib->Osimertinib 3rd Gen Kinase

Caption: Evolutionary trajectory of indole derivatives from simple dyes to complex targeted therapies.

Mechanistic Diversity & SAR Logic

Why does the indole scaffold succeed where others fail? The answer lies in its electronic duality.

Electronic Properties[1]
  • C3 Nucleophilicity: The C3 position is electron-rich (enamine-like), making it the primary site for electrophilic substitution and biological interaction.

  • N1 H-Bond Donor: The pyrrole nitrogen acts as a critical Hydrogen Bond Donor (HBD) in receptor pockets (e.g., the "hinge region" of kinases).

  • C2 Lipophilicity: Often utilized to project hydrophobic groups into deep pockets.

Case Study: Kinase Inhibition (Sunitinib)

In Receptor Tyrosine Kinase (RTK) inhibitors like Sunitinib, the oxindole (an oxidized indole derivative) core mimics the adenine ring of ATP.

  • Mechanism: The C2-oxygen and N1-hydrogen form a bidentate H-bond network with the kinase hinge region (e.g., Glu and Leu residues).

  • Causality: Modifications at C3 (e.g., conjugation with a pyrrole) extend the molecule into the hydrophobic specificity pocket, granting selectivity.

Data Summary: Binding Affinities of Key Indoles
Drug NamePrimary TargetMechanismBinding Affinity (

/

)
Clinical Use
Sumatriptan 5-HT

Agonist17 nM (

)
Migraine
Vinblastine TubulinPolymerization Inhibitor0.8 µM (

)
Oncology (Lymphoma)
Sunitinib VEGFR2 / PDGFR

ATP-Competitive Inhibitor9 nM / 8 nM (

)
Oncology (RCC, GIST)
Osimertinib EGFR

Covalent Inhibitor12 nM (

)
NSCLC

Synthetic Methodologies: From Classical to Catalytic

The synthesis of novel derivatives has shifted from harsh acid-catalyzed conditions to mild transition-metal catalysis.

Comparison of Methods
  • Fischer Indole Synthesis (Classical):

    • Pros: Robust, inexpensive reagents.

    • Cons: Harsh acidic conditions, limited functional group tolerance, regioselectivity issues with unsymmetrical ketones.

  • Larock Indole Synthesis (Pd-Catalyzed):

    • Pros: Modular (alkyne + o-iodoaniline), high regiocontrol, mild conditions.

    • Cons: Requires expensive Pd catalysts.

  • Rh(III)-Catalyzed C-H Activation (Modern):

    • Pros: Atom economical, uses directing groups, allows late-stage functionalization.

    • Cons: Requires precious metals (Rh, Ir).

Visualization: The Modern Synthetic Pipeline

The following diagram illustrates the decision matrix for synthesizing novel indole libraries.

SyntheticPipeline Start Target Design (Novel Indole) Decision Core Availability? Start->Decision ExistingCore Functionalize Existing Core Decision->ExistingCore Yes DeNovo De Novo Ring Construction Decision->DeNovo No CH_Act C-H Activation (Rh/Pd Catalysis) ExistingCore->CH_Act C2/C3 Arylation Fischer Fischer Synthesis (Acid Catalyzed) DeNovo->Fischer Simple Substrates Larock Larock Annulation (Pd Catalyzed) DeNovo->Larock Complex/Modular Library Compound Library CH_Act->Library Fischer->Library Larock->Library

Caption: Decision logic for selecting synthetic routes based on structural requirements.

Experimental Protocols

This section details a self-validating protocol for the Rh(III)-Catalyzed Synthesis of Indoles , chosen for its relevance to modern C-H activation trends.

Protocol: Rh(III)-Catalyzed C-H Annulation of Anilines with Alkynes

Objective: Synthesis of 2,3-disubstituted indoles via oxidative C-H activation. Scope: High functional group tolerance; ideal for generating diverse libraries.

Reagents & Equipment[1]
  • Substrate: N-Nitrosoaniline (or N-Pivaloylaniline as directing group).

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene).

  • Catalyst:

    
     (2.5 mol%).
    
  • Oxidant:

    
     (2.0 equiv) or AgOAc.
    
  • Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH.

  • Apparatus: Sealed pressure tube, oil bath.

Step-by-Step Methodology
  • Setup: In a glovebox or under

    
    , charge a dried pressure tube with the N-nitrosoaniline (0.2 mmol), alkyne (0.24 mmol), 
    
    
    
    (3.1 mg, 2.5 mol%), and
    
    
    (72 mg, 0.4 mmol).
  • Solvation: Add TFE (2.0 mL). TFE is critical as it stabilizes the cationic Rh species.

  • Reaction: Seal the tube and heat to 100 °C for 16 hours.

    • Self-Validation Check: The reaction mixture should transition from a suspension to a homogeneous dark solution.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Causality (Why this works):
  • C-H Activation: The Rh(III) inserts into the ortho C-H bond, directed by the N-nitroso group (forming a 5-membered metallacycle).

  • Insertion: The alkyne inserts into the Rh-C bond.

  • Reductive Elimination: The C-N bond forms, expelling the Rh(I) species.

  • Re-oxidation: Cu(II) oxidizes Rh(I) back to Rh(III) to close the catalytic cycle.

References

  • Baeyer, A. (1866).[2][3] "Ueber die Reduction aromatischer Verbindungen mittels Zinkstaub." Annalen der Chemie und Pharmacie. Link

  • Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. Link

  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Indoles." Springer. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006).[3] "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews. Link

  • Song, G., Wang, F., & Li, X. (2012). "C-H Activation/Functionalization of Indoles." Chemical Society Reviews. Link

  • Chow, J., et al. (2001). "Sunitinib: From Rational Design to Clinical Efficacy." Journal of Clinical Oncology. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This technical guide details the synthesis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , a highly functionalized indole scaffold. This molecule represents a "privileged structure" in drug discovery, serving as a critical intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura at C3) or nucleophilic aromatic substitutions.

Synthetic Strategy: The "Fischer-Bromination" Sequence

To ensure high regioselectivity and scalability, we utilize a two-stage convergent strategy:

  • Core Construction: A Fischer Indole Synthesis utilizing 3-chloro-4-fluorophenylhydrazine and ethyl pyruvate. This route is selected over the Reissert or Hemetsberger methods due to the commercial availability of the hydrazine and the direct installation of the C2-ester moiety.

  • Regioselective Functionalization: Electrophilic bromination at C3 using N-Bromosuccinimide (NBS). Despite the electron-withdrawing nature of the C2-ester, the C3 position retains sufficient nucleophilicity for clean halogenation under controlled conditions.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into two key transformations. The regiochemistry of the cyclization is driven by the steric hindrance of the chlorine atom, favoring the formation of the 6-chloro isomer over the 4-chloro isomer.

SynthesisPath SM1 3-Chloro-4-fluorophenylhydrazine (Starting Material) Inter1 Arylhydrazone Intermediate SM1->Inter1 Condensation (EtOH, Reflux) SM2 Ethyl Pyruvate SM2->Inter1 Core Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (Indole Core) Inter1->Core Fischer Cyclization (Polyphosphoric Acid, 100°C) Target Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (Final Target) Core->Target Regioselective Bromination (NBS, DMF, RT)

Figure 1: Logical flow of the synthetic pathway from commercial starting materials to the brominated target.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Principle: The acid-mediated sigmatropic rearrangement of the arylhydrazone expels ammonia to form the indole core.

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Role
3-Chloro-4-fluorophenylhydrazine HCl197.041.0Substrate
Ethyl Pyruvate116.121.1Pyruvate Source
Ethanol (Absolute)46.07SolventSolvent
Polyphosphoric Acid (PPA)N/ASolvent/Cat.Cyclization Agent
Sodium Bicarbonate (sat. aq.)84.01QuenchNeutralization
Step-by-Step Protocol
  • Hydrazone Formation:

    • In a 500 mL round-bottom flask, dissolve 3-chloro-4-fluorophenylhydrazine hydrochloride (10.0 g, 50.7 mmol) in absolute ethanol (100 mL).

    • Add ethyl pyruvate (6.2 mL, 55.8 mmol) dropwise over 10 minutes.

    • Reflux the mixture for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of hydrazine.

    • Cool to room temperature.[2][3] Concentrate the solvent in vacuo to yield the crude hydrazone as a viscous oil or solid. Note: The hydrazone is often used directly without purification.

  • Fischer Cyclization:

    • Add Polyphosphoric acid (PPA) (approx. 50 g) to the crude hydrazone in a reaction vessel equipped with a mechanical stirrer.

    • Heat the mixture to 100–110°C for 3–4 hours. The mixture will darken significantly.

    • Critical Control Point: Do not exceed 120°C to avoid decomposition of the fluorinated aromatic ring or decarboxylation of the ester.

    • Cool the reaction mixture to approx. 60°C.

  • Work-up & Isolation:

    • Pour the warm reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. The product should precipitate as a solid.[2]

    • Neutralize the slurry to pH ~7 using saturated aqueous NaHCO₃ or 10% NaOH solution. Caution: CO₂ evolution.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes).

    • Expected Yield: 55–65%.

Stage 2: Regioselective Bromination (C3-Functionalization)

Principle: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine (


). The C3 position of the indole is the most electron-rich site, allowing for selective substitution even in the presence of the C2-ester.
Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]Role
Ethyl 6-chloro-5-fluoroindole-2-carboxylate241.651.0Substrate
N-Bromosuccinimide (NBS)177.981.05Brominating Agent
DMF (Dimethylformamide)73.09SolventSolvent
Sodium Thiosulfate (aq)158.11QuenchScavenger
Step-by-Step Protocol
  • Reaction Setup:

    • Dissolve Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (5.0 g, 20.7 mmol) in anhydrous DMF (50 mL).

    • Cool the solution to 0°C in an ice bath. Note: Cooling improves regioselectivity and prevents over-bromination.

  • Bromination:

    • Add NBS (3.87 g, 21.7 mmol) portion-wise over 15 minutes. Protect the flask from direct light (wrap in foil) to minimize radical side reactions.

    • Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (higher Rf) should disappear, replaced by a slightly lower Rf spot (3-bromo product).

  • Work-up:

    • Pour the reaction mixture into cold water (200 mL). The product typically precipitates as a white to off-white solid.

    • Stir for 30 minutes to ensure full precipitation.

    • Filter the solid.[1][2]

    • Wash the filter cake with water (3 x 50 mL) to remove residual DMF and succinimide.

    • Wash with a small amount of cold 10% aqueous sodium thiosulfate to remove any trace free bromine (indicated by yellow color).

  • Purification:

    • Dry the solid in a vacuum oven at 45°C.

    • If necessary, recrystallize from Ethanol or Toluene.

    • Expected Yield: 85–92%.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized molecule, compare analytical data against these expected parameters.

  • 1H NMR (DMSO-d6, 400 MHz):

    • NH: Broad singlet ~12.5 ppm (Indole NH).

    • Aromatic: Two singlets or doublets (depending on F-coupling) representing H4 and H7.

      • Diagnostic: Absence of the C3-H signal (usually a doublet ~7.2 ppm in the precursor).

    • Ethyl Ester: Quartet ~4.35 ppm (2H), Triplet ~1.35 ppm (3H).

  • Mass Spectrometry (LC-MS):

    • Look for the characteristic isotope pattern of Br and Cl.

    • M+ (79Br, 35Cl)

    • M+2 (81Br, 35Cl / 79Br, 37Cl)

    • M+4 (81Br, 37Cl)

Safety & Handling

  • 3-Chloro-4-fluorophenylhydrazine: Toxic if swallowed or in contact with skin. Potential sensitizer. Use in a fume hood.

  • NBS: Irritating to eyes and respiratory system. Store in a refrigerator; degraded NBS (yellow/orange) yields poor results.

  • Polyphosphoric Acid: Corrosive and viscous. Handle with care; exothermic upon dilution with water.

References

  • Indole Synthesis Overview: Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

  • Bromination Methodology

    • Mourad, A. K., & Czekelius, C. (2013). Synthesis of Esters from Carboxylic Acids. Science of Synthesis.

    • General NBS Bromination of Indoles: Organic Chemistry Portal - NBS.

  • Specific Precursor Synthesis

    • Synthesis of 6-chloro-5-fluoroindole derivatives: Google Patents CN102702066A.

    • Ethyl indole-2-carboxylate synthesis (Organic Syntheses): Org. Synth. 1963, 43, 40.

Sources

Application Note: Regioselective Synthesis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a professional, rigorous, and safety-conscious guide for the synthesis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate . The protocol focuses on the regioselective bromination of the indole core, a critical step in generating high-value pharmacophores for drug discovery (e.g., antiviral or anticancer agents).

Executive Summary & Strategic Rationale

The synthesis of highly substituted indoles, such as Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , typically follows a convergent strategy. The presence of the electron-withdrawing ester group at the C2 position deactivates the indole ring, preventing over-bromination, while the C3 position remains sufficiently nucleophilic for controlled electrophilic aromatic substitution.

This protocol details the C3-selective bromination of the precursor Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate using N-bromosuccinimide (NBS). This route is preferred over elemental bromine (


) due to milder conditions, higher regioselectivity, and ease of handling.

Key Mechanistic Insight: The C3 position of the indole ring is the most electron-rich site (HOMO coefficient analysis). However, the C2-ester and the halogen substituents on the benzene ring (Cl at C6, F at C5) modulate this reactivity. The use of a polar aprotic solvent like DMF stabilizes the transition state and ensures solubility of the halogenated starting material.

Reaction Pathway & Logic

The synthesis is visualized below, illustrating the transformation from the commercially available or synthesized indole core to the final brominated product.

IndoleSynthesis SM Starting Material Ethyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Intermediate Transition State [Sigma Complex] SM->Intermediate Electrophilic Attack (C3) Reagent Reagent N-Bromosuccinimide (NBS) (1.05 equiv) Reagent->Intermediate Product Product Ethyl 3-bromo-6-chloro- 5-fluoro-1H-indole-2-carboxylate Intermediate->Product -HBr (Aromatization)

Figure 1: Reaction pathway for the C3-bromination of the indole-2-carboxylate scaffold.[1][2][3][4][5][6][7][8][9][10][11]

Experimental Protocol

Materials and Reagents
ComponentRoleStoichiometryPurity/Grade
Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate Substrate1.0 equiv>97% (HPLC)
N-Bromosuccinimide (NBS) Brominating Agent1.05 – 1.10 equivRecrystallized*
N,N-Dimethylformamide (DMF) Solvent10 mL / g substrateAnhydrous
Ethyl Acetate / Hexanes Workup/PurificationN/AACS Grade
Sodium Thiosulfate (

)
Quenching AgentExcess (10% aq.)Lab Grade

*Note: NBS should be recrystallized from water or acetic acid if it appears yellow/orange to remove free bromine, which can degrade regioselectivity.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Mixture

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 equiv).

  • Add anhydrous DMF (approx. 10 volumes relative to mass of substrate) and stir until fully dissolved.

    • Expert Tip: If the substrate is slow to dissolve, mild warming (30°C) is permissible, but the solution must be cooled back to room temperature or 0°C before adding NBS.

Step 2: Bromination

  • Cool the solution to 0°C using an ice bath. This controls the exotherm and improves selectivity.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15–20 minutes. Avoid adding all at once to prevent local high concentrations of brominating agent.

  • Allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

  • Monitoring: Monitor reaction progress via TLC (eluent: 20% EtOAc in Hexanes) or LC-MS. The product will be less polar (higher

    
    ) than the starting material.
    

Step 3: Workup and Isolation

  • Once conversion is complete (>98%), pour the reaction mixture into ice-cold water (10 volumes).

  • Stir the aqueous suspension vigorously for 30 minutes. The product typically precipitates as a solid due to the hydrophobic nature of the poly-halogenated indole.

  • Filtration: Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake sequentially with:

    • Water (3x) to remove residual DMF.

    • 10% aqueous Sodium Thiosulfate solution (to quench trace bromine).

    • Cold Hexanes (to remove non-polar impurities).

Step 4: Purification

  • Dry the crude solid under vacuum at 45°C.

  • Recrystallization: If high purity is required, recrystallize from Ethanol/Water or Ethyl Acetate/Hexanes.

  • Yield: Expected yield is 85–95% .

Scientific Validation & Troubleshooting

Mechanistic Context

The reaction proceeds via an electrophilic aromatic substitution (


). The nitrogen lone pair donates electron density into the ring, activating C3. Although the C2-ester is electron-withdrawing, the inherent nucleophilicity of the indole C3 position dominates. The 6-chloro and 5-fluoro substituents deactivate the benzene ring, making the pyrrole ring (C3) the exclusive site of bromination under these conditions [1, 2].
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Incomplete Reaction Old/Degraded NBSUse freshly recrystallized NBS. Ensure stoichiometry is at least 1.05 equiv.
Over-bromination (impurities) Temperature too highMaintain 0°C during addition. Do not heat above RT.
Product Oiling Out DMF concentration too highDilute the quench water significantly or use slow addition with vigorous stirring.
Color issues (Yellow/Red) Free Bromine (

)
Wash product thoroughly with sodium thiosulfate solution.

Precursor Synthesis Context

If the starting material Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is not commercially available, it is synthesized via the Fischer Indole Synthesis [3]:

  • Condensation: Reaction of 3-chloro-4-fluorophenylhydrazine with ethyl pyruvate yields the corresponding hydrazone.

  • Cyclization: Treatment with an acid catalyst (e.g., Polyphosphoric acid or

    
     in acetic acid) effects cyclization.
    
    • Note: Cyclization of meta-substituted hydrazones (relative to the hydrazine nitrogen) can yield regioisomers (4- vs. 6-substituted indoles). Separation by column chromatography is often required to isolate the desired 6-chloro-5-fluoro isomer.

References

  • Silvestri, R., et al. (2002). "A Simplified Synthesis of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate." Organic Preparations and Procedures International, 34(5), 546-550. Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley. (Authoritative text on indole ring construction and regioselectivity).
  • Organic Syntheses. "Ethyl Indole-2-carboxylate." Org.[12] Synth. 1963, 43, 40. Link

Sources

Application Note: Kinase Inhibition Profiling of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS: 1245644-30-7) represents a highly functionalized halogenated indole scaffold. Indole-2-carboxylates are "privileged structures" in medicinal chemistry, frequently serving as ATP-competitive inhibitors for kinases such as MK2 , DYRK1A , and VEGFR [1, 2].

The specific halogenation pattern (3-Br, 5-F, 6-Cl) suggests this molecule is either a potent lead compound itself or a late-stage intermediate designed to probe hydrophobic pockets within the kinase hinge region. The 3-bromo position typically interacts with the gatekeeper residue or serves as a vector for further Suzuki coupling to extend into the solvent-exposed region.

This guide details a robust ADP-Glo™ Kinase Assay protocol for evaluating the inhibitory potency (


) of this compound. We prioritize ADP-Glo due to its resistance to fluorescence interference, which is critical when testing lipophilic, halogenated indoles that may exhibit autofluorescence or quenching in FRET-based assays.

Physicochemical Assessment & Compound Handling

Critical Warning: This compound has a calculated LogP (cLogP) of ~3.9 and low aqueous solubility. Improper handling will lead to compound precipitation in the assay buffer, yielding false negatives (due to lack of availability) or false positives (due to aggregation-based inhibition).

Solubility Protocol
  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM . Vortex for 60 seconds and sonicate for 5 minutes to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (to prevent halogen photolysis) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Intermediate Dilution (The "Crash" Point):

    • Do NOT dilute the 10 mM stock directly into the aqueous assay buffer.

    • Prepare a 100x working concentration in 100% DMSO first.

    • Example: If the final assay concentration is 10 µM, prepare a 1 mM solution in DMSO. Then, dilute 1:100 into the reaction well. This keeps the final DMSO concentration at 1%, maintaining solubility.

PropertyValueImplication for Assay
Molecular Weight 320.54 g/mol Standard small molecule range.
cLogP ~3.9High lipophilicity; stickiness to plasticware is a risk. Use Low-Binding plates.
H-Bond Donors 1 (NH)Likely interacts with the kinase hinge region (Glu/Asp backbone).
Halogens Br, Cl, FHeavy atoms may quench fluorescence; Luminescence (ADP-Glo) is preferred.

Assay Principle: ADP-Glo™ Kinase Assay

The assay quantifies kinase activity by measuring the generation of ADP from ATP. It is a coupled enzymatic assay:

  • Kinase Reaction: Substrate + ATP

    
     Phospho-Substrate + ADP
    
  • Depletion: Unused ATP is depleted by a specific reagent.

  • Detection: ADP is converted back to ATP, which is then used by Luciferase to generate light.

    • Signal: Luminescence is directly proportional to kinase activity.

    • Inhibition: Reduced luminescence indicates the compound has inhibited the kinase.

Mechanism of Action Hypothesis

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate likely acts as a Type I ATP-Competitive Inhibitor . The indole NH typically forms a hydrogen bond with the hinge region of the kinase, while the 3-bromo and 5/6-halogens occupy the hydrophobic back-pocket [3].

Experimental Workflow (Graphviz)

KinaseAssayWorkflow Start Compound Preparation (10mM Stock in DMSO) Dilution Serial Dilution (1:3 in 100% DMSO) Start->Dilution PlateSetup Plate Setup (384-well Low Volume) Add 1µL Compound + 2µL Kinase Dilution->PlateSetup BufferPrep Prepare 1x Kinase Buffer (+ DTT/MnCl2/MgCl2) BufferPrep->PlateSetup PreIncubation Pre-Incubation (15 min @ RT) PlateSetup->PreIncubation StartReaction Start Reaction Add 2µL ATP/Substrate Mix PreIncubation->StartReaction Incubation Enzymatic Reaction (60 min @ RT) StartReaction->Incubation StopReaction Step 1: Depletion Add 5µL ADP-Glo Reagent Incubation->StopReaction Incubation2 Incubation (40 min @ RT) StopReaction->Incubation2 Detection Step 2: Detection Add 10µL Kinase Detection Reagent Incubation2->Detection FinalRead Read Luminescence (Integration: 0.5-1.0s) Detection->FinalRead

Caption: Step-by-step workflow for profiling the indole-2-carboxylate derivative using the ADP-Glo platform.

Detailed Protocol

Reagents & Equipment
  • Compound: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate.[1][2][3][4]

  • Kinase: Recombinant Kinase (e.g., VEGFR2, MK2) ~ 0.2 ng/µL final.

  • Substrate: Peptide substrate specific to target (e.g., Poly (Glu, Tyr) 4:1 for VEGFR).

  • ATP: Ultra-pure ATP (use

    
     apparent concentration, typically 10-50 µM).
    
  • Kit: Promega ADP-Glo™ Kinase Assay (Cat# V9101).

  • Plate: 384-well white, low-volume, non-binding surface (Corning 4513).

Step 1: Serial Dilution (The "Source Plate")
  • Prepare a 10 mM stock of the compound in DMSO.

  • In a 96-well V-bottom plate, perform a 3-fold serial dilution in 100% DMSO.

    • Top Conc: 1 mM (yields 10 µM final).

    • Points: 10 dose points + DMSO only control.

Step 2: Reaction Assembly (The "Assay Plate")

Total Reaction Volume: 5 µL

  • Compound Addition: Transfer 50 nL of the diluted compound from the Source Plate to the 384-well Assay Plate using an acoustic dispenser (Echo) or pin tool.

    • Note: If using manual pipetting, dilute compound in buffer to 5x intermediate and add 1 µL.

  • Enzyme Addition: Dilute the kinase in 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Add 2.5 µL of Kinase solution to the wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at Room Temperature (RT).

    • Why? This allows the indole to bind the ATP pocket before competition with high concentrations of ATP begins.

Step 3: Enzymatic Reaction
  • Prepare 2x ATP/Substrate Mix in 1x Kinase Buffer.

  • Add 2.5 µL of the Mix to start the reaction.

  • Seal plate and incubate for 60 minutes at RT.

Step 4: Signal Detection
  • ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent to stop the reaction and deplete unconsumed ATP.

    • Incubate 40 mins at RT.

  • Detection Reagent: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP/Luciferase signal.

    • Incubate 30-60 mins at RT.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision, PHERAstar).

Data Analysis & Validation

Controls
  • Max Signal (100% Activity): Enzyme + Substrate + ATP + DMSO (No inhibitor).

  • Min Signal (0% Activity): No Enzyme (Buffer only) or High Concentration Reference Inhibitor (e.g., 10 µM Staurosporine).

Calculations
  • Percent Inhibition:

    
    
    
  • IC50 Determination: Fit data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:

    
    
    
Acceptance Criteria
  • Z-Prime (

    
    ):  Must be 
    
    
    
    .
    
    
  • Solubility Check: If the curve plateaus at <100% inhibition or shows a sharp drop-off (bell shape), suspect compound precipitation due to the 3-bromo/6-chloro lipophilicity.

References

  • Indole-2-Carboxamide Scaffolds: Song, Y., et al. (2023).[5] "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents." Molecules. Available at: [Link]

  • Indole Kinase Inhibitors (MK2): Xiong, Z., et al. (2008).[6] "Synthesis and SAR studies of indole-based MK2 inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • DYRK1A Inhibition: Schmidt, B., et al. (2014). "10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A." Journal of Medicinal Chemistry. Available at: [Link]

  • Compound Data: PubChem CID 56608518 (Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate). Available at: [Link]

Sources

using ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Orthogonal Functionalization of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate in SAR Optimization

Executive Summary

This application note details the strategic utilization of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS: 1245644-30-7) as a high-value scaffold in drug discovery.[1] This molecule represents a "privileged structure" due to its dense functionalization pattern, offering four distinct vectors for diversification.[1]

The presence of the 3-bromo "warhead" alongside a 6-chloro substituent provides a critical opportunity for orthogonal cross-coupling .[1] By exploiting the reactivity gap between the C3-Br and C6-Cl bonds, researchers can selectively functionalize the C3 position while preserving the C6-Cl for subsequent elaboration or metabolic blocking.[1] This guide provides validated protocols for regioselective Suzuki-Miyaura coupling, ester hydrolysis, and N-alkylation, enabling the rapid generation of Focused Libraries for kinase and GPCR targets.[1]

Structural Analysis & Reactivity Profile

The scaffold contains four chemically distinct sites, each serving a specific role in Structure-Activity Relationship (SAR) exploration.

PositionFunctional GroupReactivity / Role
C3 Bromine (Br) High Reactivity: Primary site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).[1] The C-Br bond is significantly weaker than C-Cl, allowing selective functionalization.[1]
C2 Ethyl Ester Moderate Reactivity: Precursor for carboxylic acids (via hydrolysis), amides (via aminolysis), or primary alcohols (via reduction).[1]
C6 Chlorine (Cl) Low Reactivity / Orthogonal: Stable under standard C3-coupling conditions.[1] Can be activated later using specialized ligands (e.g., Buchwald precatalysts) or left as a lipophilic metabolic blocker.[1]
C5 Fluorine (F) Non-Reactive: Modulates pKa and blocks metabolic oxidation (CYP450) at the electron-rich C5 position.[1]
N1 Indole NH Nucleophilic: Site for alkylation or arylation to tune solubility and permeability.[1]
Reactivity Workflow Diagram

The following diagram illustrates the logical order of operations to maximize library diversity without side reactions.

ReactivityMap Start Starting Scaffold (3-Br, 6-Cl, 5-F) Step1 Step 1: N1-Alkylation (Optional Solubility Tuning) Start->Step1 Base/R-X Step2 Step 2: C3-Selective Coupling (Suzuki/Sonogashira) Start->Step2 Direct Coupling Step1->Step2 Pd(0) Step3 Step 3: C2-Ester Manipulation (Hydrolysis/Amidation) Step2->Step3 LiOH/NaOH Step4 Step 4: C6-Cl Activation (Advanced Buchwald) Step3->Step4 Specialized Ligands

Figure 1: Logical workflow for sequential functionalization. Note that C3 coupling must generally precede C6 activation to ensure regioselectivity.[1]

Experimental Protocols

Protocol A: Regioselective C3-Suzuki-Miyaura Coupling

Objective: To introduce an aryl or heteroaryl group at the C3 position without affecting the C6-chlorine.[1]

Mechanistic Insight: The oxidative addition of Pd(0) to the C-Br bond is kinetically faster than to the C-Cl bond.[1] However, using highly active ligands (e.g., XPhos, SPhos) or high temperatures can erode this selectivity.[1] We recommend Pd(dppf)Cl₂ or Pd(PPh₃)₄ as "mild" catalysts that activate Br but are sluggish with Cl on the electron-rich indole ring.[1]

Materials:

  • Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 equiv)[1]

  • Aryl Boronic Acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Preferred for selectivity.[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Setup: In a microwave vial or round-bottom flask, charge the indole scaffold (1.0 equiv), aryl boronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3x).[1] This is critical to prevent homocoupling or oxidation.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) to achieve a concentration of 0.1 M.[1]

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (5 mol%) under a positive stream of Nitrogen.[1]

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+2 pattern changes from Br/Cl mix to single Cl isotope pattern).[1]

    • Note: If C6-coupling is observed (M+Ar₂), lower temperature to 60°C.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C2-Ester Hydrolysis & Amide Coupling

Objective: Convert the ethyl ester to a secondary amide to engage target protein H-bonds.[1]

Procedure:

  • Hydrolysis: Dissolve the C3-functionalized indole in THF/MeOH/H₂O (3:1:1). Add LiOH·H₂O (3.0 equiv).[1] Stir at RT for 2 hours. Acidify with 1M HCl to pH 3. Filter the precipitate (the carboxylic acid is often insoluble in water).[1]

  • Amidation: Suspend the dried acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 5 mins to activate. Add the amine (R-NH₂, 1.1 equiv).[1] Stir at RT for 2–12 hours.[1]

Data & Optimization Guide

The following table summarizes the impact of catalyst choice on regioselectivity (Br vs. Cl) for this specific scaffold type.

Catalyst SystemLigand TypeC3-Br ConversionC6-Cl Side-ReactionRecommendation
Pd(PPh₃)₄ Monodentate PhosphineHigh< 2%Excellent for standard aryls.[1]
Pd(dppf)Cl₂ Bidentate FerroceneHigh< 1%Best in Class for heteroaryls.[1]
Pd(OAc)₂ / XPhos Dialkylbiaryl PhosphineComplete15-25% Avoid (Too active, loses selectivity).[1]
Pd(OAc)₂ / P(t-Bu)₃ Electron-Rich BulkyComplete> 30% Avoid (Promotes Cl activation).[1]

Safety & Handling (SDS Summary)

  • Hazard Identification: The compound is an organohalide.[1] Treat as an irritant (H315, H319, H335).[1]

  • Reactivity: Avoid strong oxidizing agents.[1] The C3-Br bond is light-sensitive; store in amber vials.[1]

  • Disposal: Halogenated organic waste.[1][2] Do not mix with acid streams (potential for HF generation if combustion occurs, though unlikely in standard disposal).[1]

References

  • Selectivity in Indole Cross-Coupling

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.[1][3]

    • Source:J. Org.[1] Chem., 2010.[1]

    • URL:[Link] (Contextual grounding on poly-halo selectivity).[1]

  • General Indole Synthesis & Functionalization

    • Title: Indole-2-carboxylic acid, ethyl ester (Organic Syntheses Procedure).[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 5, p.650.

    • URL:[Link] (Foundational chemistry for the ester core).[1]

  • Medicinal Chemistry Context (Kinase/GPCR)

    • Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[1][4]

    • Source:J. Med.[1] Chem., 2015.[1]

    • URL:[Link] (Demonstrates the utility of 3-substituted indole-2-carboxylates).

  • Compound Data Source

    • Title: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Product Page.[1][5]

    • Source: ChemicalBook / BLD Pharm.[1]

Sources

Application Note: Strategic Derivatization of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate represents a high-value "privileged structure" in medicinal chemistry. Its dense functionalization offers orthogonal reactive handles, allowing researchers to rapidly generate libraries of complex, biologically active molecules (e.g., antiviral, anticancer agents).

This guide provides a validated, logic-driven roadmap for derivatizing this molecule. Unlike simple substrates, the interplay between the C-3 Bromine , C-6 Chlorine , C-5 Fluorine , and the C-2 Ester requires a precise order of operations to maintain chemoselectivity.

Key Technical Insight: The reactivity hierarchy is N-H (Acidic) > C-3 Br (Soft Electrophile) > C-6 Cl (Harder Electrophile) > C-2 Ester (Nucleophilic Acyl Substitution) . Violating this order typically leads to intractable mixtures or polymerization.

Strategic Reactivity Analysis

Before initiating synthesis, one must understand the electronic landscape of the molecule.

PositionSubstituentReactivity ProfileStrategic Utility
N-1 Proton (H)pKa ~16. Nucleophilic upon deprotonation.Solubility & Stability. Functionalize FIRST to prevent catalyst poisoning or side-reactions during Pd-coupling.
C-3 Bromine (Br)High reactivity to oxidative addition (Pd⁰).Primary Coupling Handle. Ideal for Suzuki, Sonogashira, or Stille couplings under mild conditions.
C-6 Chlorine (Cl)Low-to-Moderate reactivity.Secondary Coupling Handle. Requires specialized ligands (e.g., Buchwald phosphines) or forcing conditions. Reacts after C-3.
C-5 Fluorine (F)Metabolically stable; inert to standard Pd-coupling.Metabolic Blocker. Modulates pKa and lipophilicity; generally remains through the synthesis.
C-2 Ethyl EsterElectrophilic carbonyl.Pharmacophore Anchor. Precursor to acids, amides, alcohols, or heterocycles (e.g., oxadiazoles).
Visualizing the Workflow

The following diagram illustrates the logical flow of derivatization to maximize yield and purity.

IndoleDerivatization Start Starting Material (3-Br, 6-Cl, 5-F Indole) Step1 Step 1: N-Alkylation (Lock the Scaffold) Start->Step1 Base/R-X Step2 Step 2: C-3 Suzuki Coupling (Selective Br Reaction) Step1->Step2 Pd(PPh3)4, Ar-B(OH)2 (Mild Heat) Step3 Step 3: C-6 Buchwald/Suzuki (Activated Cl Reaction) Step2->Step3 Pd2(dba)3, XPhos (High Heat) Step4 Step 4: C-2 Hydrolysis/Amidation (Final Transformation) Step2->Step4 Skip C-6 Mod Step3->Step4 LiOH or Amine/AlMe3

Caption: Logical derivatization flow. Note that C-3 functionalization must precede C-6 to avoid competitive reactivity.

Detailed Experimental Protocols

Module A: N-Functionalization (The Foundation)

Objective: Cap the indole nitrogen to prevent N-arylation side reactions and improve solubility in organic solvents.

  • Reagents: Sodium Hydride (NaH), Alkyl Halide (R-X), DMF.

  • Mechanism: Deprotonation of the indole NH (pKa ~16) generates a highly nucleophilic indolyl anion.

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Solvation: Dissolve 1.0 eq of the indole substrate in anhydrous DMF (0.1 M concentration). Cool to 0 °C.

  • Deprotonation: Add 1.2 eq of NaH (60% dispersion in mineral oil) portion-wise. Evolution of H₂ gas will be observed. Stir at 0 °C for 30 mins until gas evolution ceases (Solution typically turns yellow/orange).

  • Alkylation: Add 1.2 eq of the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

Validation:

  • ¹H NMR: Disappearance of the broad NH singlet (~12 ppm) and appearance of N-alkyl signals (e.g., N-Me singlet ~3.8 ppm).

Module B: Regioselective C-3 Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group at the C-3 position.[1][2] Why it works: The C-Br bond is significantly weaker (lower bond dissociation energy) than the C-Cl bond, allowing oxidative addition of Pd(0) to occur exclusively at C-3 under mild conditions [1, 2].

  • Reagents: Aryl Boronic Acid, Pd(PPh₃)₄ (Catalyst), Na₂CO₃ (Base), Dioxane/Water.

Protocol:

  • Mixture: In a microwave vial or pressure tube, combine:

    • N-alkylated Indole substrate (1.0 eq )

    • Aryl Boronic Acid (1.2 eq )

    • Pd(PPh₃)₄ (5 mol% ) - Tetrakis is preferred for high Br vs Cl selectivity.

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.1 M).

  • Base: Add Na₂CO₃ (2.5 eq ).

  • Conditions: Heat to 80–90 °C for 4–12 hours. Do not exceed 100 °C to preserve the C-6 Chloride.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine. Purify via flash chromatography.

Critical Control Point: If the C-6 Chlorine begins to react (observed as bis-coupled byproduct), switch to a weaker base (K₃PO₄) and lower temperature (70 °C).

Module C: C-6 Functionalization (Advanced)

Objective: Activate the inert C-6 Chlorine for a second cross-coupling. Challenge: Aryl chlorides are sluggish electrophiles. Standard catalysts (Pd(PPh₃)₄) often fail. Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the C-Cl bond [3].

  • Reagents: Pd₂(dba)₃ or Pd(OAc)₂, XPhos or RuPhos (Ligand), K₃PO₄ (Base), Toluene/Water.

Protocol:

  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ (5 mol% ) and XPhos (10 mol% ) in degassed Toluene. Stir for 10 mins to form the active catalytic species.

  • Reaction: Add the C-3 substituted indole (1.0 eq ), the second Boronic Acid (1.5 eq ), and K₃PO₄ (3.0 eq ).

  • Conditions: Heat to 100–110 °C (Reflux) for 12–24 hours.

  • Note: The C-5 Fluorine may exert an electronic effect, slightly deactivating the C-6 position. If conversion is low, switch to Pd-PEPPSI-IPr precatalyst.

Module D: C-2 Ester Manipulation

Objective: Convert the ethyl ester into a functional pharmacophore (Acid or Amide).

Option 1: Hydrolysis to Carboxylic Acid
  • Dissolve substrate in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 eq) .

  • Stir at RT for 4 hours.

  • Workup: Acidify to pH 3 with 1N HCl. The acid product often precipitates; filter and dry.

Option 2: Direct Amidation (Weinreb Amide or similar)
  • Reagent: Trimethylaluminum (AlMe₃) - Handle with extreme caution (Pyrophoric).

  • Protocol: In dry DCM, mix the amine (R-NH₂, 3.0 eq ) and AlMe₃ (3.0 eq ) at 0 °C. Stir 15 mins.

  • Add the Indole Ester (1.0 eq ).

  • Reflux for 2–6 hours.

  • Quench: Carefully with dilute HCl (gas evolution!).

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield in Step 1 (Alkylation) Moisture in DMF or old NaH.Use fresh anhydrous DMF; use NaH from a newly opened bottle.
Step 2: Bis-coupling (Reaction at C-3 & C-6) Temperature too high; Catalyst too active.Lower temp to 70°C. Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂.
Step 2: No Reaction Boronic acid decomposition (Protodeboronation).Add base after heating starts. Use Boronic Esters (Pinacol) instead of acids.
Step 3: No Reaction at C-6 Ligand insufficient for Aryl Chloride.Switch to XPhos , SPhos , or BrettPhos ligands. Increase temp to 110°C.
Hydrolysis leads to Decarboxylation Acidic workup too harsh or heating acid form.Keep pH > 3 during workup. Avoid heating the free acid > 50°C.

References

  • Suzuki Coupling of Haloindoles

    • Suzuki, A. Organometallic Compounds in Cross-Coupling Reactions.[3]

    • Source:

  • Regioselectivity in Polyhalogenated Heterocycles

    • Handy, S. T., & Zhang, Y. (2006).
    • Source:

  • Buchwald-Hartwig Coupling (Specialized Ligands)

    • Surry, D. S., & Buchwald, S. L. (2008).
    • Source: [Angew.[3] Chem. Int. Ed.]([Link])

  • Indole Synthesis & Functionalization

    • Gribble, G. W. (2000).
    • Source:

  • General Protocol for Indole-2-carboxylate Hydrolysis

    • Organic Syntheses, Coll.[4] Vol. 4, p.539 (1963).

    • Source:

Disclaimer: This protocol involves the use of hazardous chemicals (e.g., NaH, AlMe₃, Palladium catalysts). All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: Precision N-Alkylation of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the N-alkylation of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1245644-30-7).[1] This substrate represents a distinct class of "electron-deficient" indoles where the synergistic effect of the C2-ester and the C3, C5, C6-halogenation significantly alters the physicochemical properties of the indole core compared to the parent heterocycle.[1]

The "Blocked" Advantage

In typical indole alkylations, C3-alkylation is a persistent competitive pathway due to the high electron density at the


-position of the enamine system.[1] However, in this specific substrate, the C3-position is blocked by a bromine atom .[1]
  • Implication: This structural feature virtually eliminates C-alkylation byproducts, rendering the reaction highly regioselective for the

    
    -position.[1]
    
  • Risk: While C3-alkylation is blocked, the C3-Br bond introduces a risk of lithium-halogen exchange or metal-catalyzed coupling if inappropriate bases (e.g.,

    
    -BuLi) or transition metal contaminants are present.[1]
    
Electronic Landscape & Acidity

The presence of three halogens (F, Cl, Br) and a conjugating ester group exerts a strong electron-withdrawing effect (


 and 

effects).[1]
  • Acidity (

    
    ):  The N-H proton is significantly more acidic (
    
    
    
    est. 12–13) than unsubstituted indole (
    
    
    ~16.2).
  • Nucleophilicity: The resulting indolyl anion is less nucleophilic than standard indoles. Consequently, the reaction kinetics rely heavily on solvent polarity (to separate the ion pair) and the electrophilicity of the alkylating agent.

Mechanistic Workflow & Decision Matrix

The following logic gate determines the optimal protocol based on your specific alkylating agent (electrophile) and scale.

ReactionLogic Start Substrate: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Electrophile Analyze Alkylating Agent (R-X) Start->Electrophile Decision1 Is R-X unreactive? (e.g., sterically hindered, alkyl chlorides) Electrophile->Decision1 MethodA Method A: Kinetic Force (NaH / DMF) High Reactivity MethodB Method B: Mild Carbonate (Cs2CO3 / MeCN) High Tolerance Decision1->MethodA Yes Decision2 Is R-X acid/base sensitive? (e.g., esters, nitriles) Decision1->Decision2 No Decision2->MethodA No (Standard) Decision2->MethodB Yes

Figure 1: Decision matrix for selecting the optimal N-alkylation condition based on electrophile reactivity.

Detailed Experimental Protocols

Method A: The "Standard" High-Reactivity Protocol (NaH/DMF)

Best for: Primary alkyl halides, unreactive electrophiles, and maximizing yield on small-to-mid scale.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)

  • Alkyl Halide (R-X) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate in anhydrous DMF (0.1 M concentration).

    • Note: DMF is preferred over THF due to the low nucleophilicity of the highly halogenated indole anion; the high dielectric constant of DMF promotes ion-pair dissociation.[1]

  • Deprotonation: Cool the solution to 0 °C (ice bath). Carefully add NaH portion-wise.

    • Observation: Gas evolution (

      
      ) will occur. The solution color typically deepens (yellow to orange/red) indicating anion formation.
      
    • Time: Stir at 0 °C for 15–30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 1–4 hours.

    • Monitoring: Check via TLC or LC-MS.[1] The starting material (acidic NH) will disappear.

  • Quench: Cool to 0 °C. Quench carefully with saturated aqueous

    
    .
    
    • Caution: Quench slowly to destroy excess NaH.

  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    , filter, and concentrate.
Method B: The "Mild" Carbonate Protocol ( /MeCN)

Best for: Base-sensitive electrophiles, scale-up (avoids


 gas), and "green" chemistry requirements.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    ) (3.0 equiv)
  • Alkyl Halide (R-X) (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone

Step-by-Step Procedure:

  • Mixing: To a reaction vessel, add the substrate,

    
     , and the Alkyl Halide .
    
  • Solvent: Add MeCN (0.2 M).

  • Reaction: Heat to reflux (approx. 80 °C) or 60 °C.

    • Mechanism:[2][3][4] The "Cesium Effect" aids in the solubility of the carbonate base in organic solvents and stabilizes the transition state.

    • Time: This method is slower than NaH. Expect reaction times of 4–12 hours.

  • Workup: Filter off the inorganic solids through a pad of Celite. Concentrate the filtrate.

    • Advantage: No aqueous extraction is strictly necessary if the salts are filtered, though a wash is recommended for high purity.

Critical Data & Troubleshooting

Comparative Reactivity Table[1]
ParameterMethod A (NaH)Method B (

)
Reaction Rate Fast (< 2 h)Moderate (4–12 h)
Temperature 0 °C to RT60–80 °C
Moisture Sensitivity High (Requires Anhydrous)Moderate
Ester Stability Risk of hydrolysis if wetExcellent stability
Selectivity Exclusive N-alkylationExclusive N-alkylation
Troubleshooting "The Halo-Effect"

The high halogen content makes the substrate lipophilic but potentially crystalline/insoluble.[1]

  • Issue: Incomplete conversion in Method B.

  • Solution: Add a catalytic amount (10 mol%) of TBAI (Tetrabutylammonium iodide) . This acts as a Phase Transfer Catalyst (PTC) and activates the alkyl halide via Halogen Exchange (Finkelstein-like in situ), significantly accelerating the reaction.

Pathway Visualization[1]

ReactionPathway SM Substrate (Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate) Deprot Deprotonation (Formation of Indolyl Anion) SM->Deprot Base (NaH or Cs2CO3) TS Transition State (SN2 Attack on R-X) Deprot->TS + R-X C3_Block C3-Alkylation BLOCKED by 3-Br Deprot->C3_Block X Prod Product (N-Alkylated Indole) TS->Prod

Figure 2: Reaction pathway demonstrating the selective N-alkylation due to the C3-blocking group.

References

  • Compound Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 167483712, 5-Bromo-3-chloro-6-fluoroisoquinoline (Analogous Scaffold Data). Retrieved January 28, 2026 from [Link]

  • General Protocol: Royal Society of Chemistry (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]

  • Mechanistic Insight: MDPI (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. (Discusses electron-deficient indole reactivity). Retrieved from [Link]

  • Reaction Optimization: National Institutes of Health (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. (Demonstrates solvent effects on N-alkylation). Retrieved from [Link]

Sources

Application Note: Controlled Hydrolysis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This application note details the optimized protocol for the saponification (hydrolysis) of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate to its corresponding free carboxylic acid. This specific scaffold is a high-value intermediate in medicinal chemistry, often serving as a precursor for antiviral and anticancer agents where the halogenated core modulates metabolic stability and binding affinity.

Mechanistic Insight & Reactivity Profile

The hydrolysis of this substrate presents unique challenges compared to standard aliphatic esters due to the electronic environment of the indole ring:

  • Indole Acidity (The "Anionic Brake"): The N-H proton of the indole ring is acidic (

    
    ). Upon exposure to hydroxide bases (LiOH, NaOH), the nitrogen is deprotonated before the ester hydrolysis occurs. The resulting indole anion donates electron density into the ring system via resonance, rendering the C2-carbonyl carbon less electrophilic. This necessitates a solvent system that maintains the solubility of the ionic intermediate while allowing sufficient kinetic energy for the nucleophilic attack at the carbonyl.
    
  • Halogen Stability: The 3-bromo, 5-fluoro, and 6-chloro substituents create a dense electronic push-pull system. While generally stable to aqueous base, the 3-bromo position is theoretically susceptible to metal-halogen exchange or nucleophilic displacement under forcing conditions. Therefore, mild temperatures are strictly enforced.

  • Decarboxylation Risk: Indole-2-carboxylic acids are prone to thermal decarboxylation, particularly in acidic media or at temperatures exceeding 100°C. The workup protocol emphasizes controlled acidification at low temperatures to mitigate this risk.

Experimental Protocols

Protocol A: Lithium Hydroxide (LiOH) Mediated Hydrolysis (Preferred)

Best for: Milligram to Gram-scale medicinal chemistry; High solubility.

Reagents:

  • Substrate: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 - 4.0 equiv)

  • Solvent: THF / Water (3:1 ratio)

  • Quench: 1N HCl (aqueous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in THF (

    
    ). The solution should be clear.
    
  • Base Preparation: Dissolve LiOH·H₂O (3.0 equiv) in a minimal amount of water (

    
     of substrate).
    
  • Addition: Add the aqueous LiOH solution dropwise to the THF solution at Room Temperature (20-25°C). The mixture may turn slightly yellow/orange due to the formation of the indole anion.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC or LCMS. Look for the disappearance of the ethyl ester peak (

      
       signal loss) and appearance of the acid mass (
      
      
      
      ).
    • Optimization: If conversion is <50% after 6 hours, warm the mixture to 40°C. Do not exceed 50°C.

  • Workup (The "Cold Acid" Quench):

    • Cool the reaction mixture to 0°C (ice bath).

    • Slowly add 1N HCl dropwise with stirring until the pH reaches 3.0–4.0 .

    • Observation: The free acid product typically precipitates as a white or off-white solid.

  • Isolation:

    • If solid precipitates: Filter the solid, wash with cold water (

      
      ), and dry under vacuum at 40°C.
      
    • If no precipitate (oiling out): Extract with Ethyl Acetate (

      
      ), wash combined organics with Brine, dry over anhydrous 
      
      
      
      , filter, and concentrate
    • Note: Avoid rotary evaporation bath temperatures

      
      .
      
Protocol B: Sodium Hydroxide (NaOH) Alternative

Best for: Cost-efficiency on larger scales (>10g).

Modifications:

  • Solvent: Ethanol / Water (4:1).

  • Base: 2N NaOH (aqueous).

  • Temperature: May require mild heating (40-50°C) due to lower solubility of the intermediate sodium salt in ethanol compared to the lithium salt in THF.

Critical Process Parameters (CPPs)

ParameterSpecificationRationale
Temperature 20°C – 50°CHigh heat (>60°C) risks decarboxylation at C2 and potential nucleophilic displacement of the C3-Bromine.
pH (Workup) 3.0 – 4.0The

of indole-2-carboxylic acid is ~3.6. Lowering pH < 2 increases the risk of acid-catalyzed decarboxylation or polymerization.
Light Exposure Protect from LightHalogenated indoles can be photosensitive, leading to radical debromination. Wrap flasks in foil.
Stoichiometry 3.0 – 4.0 equiv BaseExcess base is required to neutralize the indole N-H proton (1 eq) and hydrolyze the ester (1 eq) + drive kinetics.

Visualizations

Reaction Mechanism

The following diagram illustrates the competitive deprotonation and the hydrolysis pathway.

G Substrate Ethyl Ester Substrate (Neutral) Base1 Base (OH-) Deprotonation Substrate->Base1 Anion Indole Anion (Resonance Stabilized) Base2 Base (OH-) Nucleophilic Attack Anion->Base2 Rate Limiting (Reduced Electrophilicity) Tetrahedral Tetrahedral Intermediate Carboxylate Carboxylate Salt (Product Precursor) Tetrahedral->Carboxylate - EtOH Acid Acid Quench (H3O+) Carboxylate->Acid FinalAcid Free Carboxylic Acid (Final Product) Base1->Anion Fast Step Base2->Tetrahedral Acid->FinalAcid Precipitation

Figure 1: Mechanistic pathway highlighting the initial deprotonation of the indole nitrogen.

Experimental Workflow

Step-by-step decision tree for the laboratory execution.

Workflow Start Start: Dissolve Substrate in THF (10 vol) AddBase Add LiOH (3 eq) in Water (3 vol) Start->AddBase Stir Stir at 25°C 4-6 Hours AddBase->Stir Check Check TLC/LCMS Conversion > 95%? Stir->Check Heat Warm to 45°C Stir 2 Hours Check->Heat No Cool Cool to 0°C (Ice Bath) Check->Cool Yes Heat->Check Acidify Add 1N HCl to pH 3-4 Cool->Acidify Precipitate Did Solid Precipitate? Acidify->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes Extract Extract w/ EtOAc Dry & Concentrate Precipitate->Extract No Final Isolate Product (Dry in Vacuum Oven) Filter->Final Extract->Final

Figure 2: Decision-based workflow for the hydrolysis and isolation of the target acid.

Troubleshooting & Analytical Validation

Common Issues
  • Incomplete Reaction: If the reaction stalls, add 1.0 equivalent of Triton B (benzyltrimethylammonium hydroxide). The bulky cation improves the solubility of the indole anion in the organic phase, accelerating the reaction rate.

  • Decarboxylation: If the mass spectrum shows a peak at

    
     (loss of 
    
    
    
    ) or the NMR shows a proton at C2 (singlet around 7.2 ppm), the workup was likely too acidic or too hot. Repeat the experiment keeping
    
    
    and pH strictly
    
    
    .
Analytical Specifications

Confirm the product identity using the following expected signals:

  • 1H NMR (DMSO-d6):

    • Disappearance of Ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • Appearance of broad carboxylic acid singlet (~13.0 ppm).

    • Indole N-H signal shift (typically 11.5–12.5 ppm).

  • Mass Spectrometry (ESI-):

    • Expect parent ion

      
      . The characteristic isotope pattern for 1 Cl and 1 Br atoms (approx 3:4:1 intensity ratio for M, M+2, M+4) should be preserved.
      

References

  • General Indole Hydrolysis

    • Title: Indole-2-carboxylic acid, ethyl ester.[1][2]

    • Source: Organic Syntheses, Coll. Vol. 5, p.650 (1973); Vol. 43, p.40 (1963).
    • URL:[Link]

  • Halogenated Indole Scaffolds

    • Title: Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.[1]

    • Source: Journal of Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Decarboxylation Risks

    • Title: Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids.[3]

    • Source: Journal of Organic Chemistry (PubMed).
    • URL:[Link]

  • pKa Data for Workup

    • Title: pKa Data Compiled by R. Williams (Indole-2-carboxylic acid pKa ~ 3.6-4.4).
    • Source: Organic Chemistry Data.[3][4]

    • URL:[Link]

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 3-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-bromoindole scaffold represents a unique challenge in medicinal chemistry. While the Suzuki-Miyaura cross-coupling is the gold standard for biaryl synthesis, 3-bromoindoles exhibit distinct electronic and steric hurdles that often lead to stalled reactions or hydrodehalogenation (reduction) rather than coupling.

This guide moves beyond generic "cookbook" chemistry. We analyze the specific mechanistic failure points of the indole core—specifically the electron-rich C3 position and the acidic N-H bond—and provide two distinct, self-validating protocols designed to overcome them.

Mechanistic Insight & Challenges

To successfully couple 3-bromoindole, one must understand why standard conditions often fail.

The Electronic Mismatch

The indole C3 position is highly electron-rich (nucleophilic). For a Suzuki coupling to proceed, the Palladium(0) catalyst must undergo Oxidative Addition (OA) into the C-Br bond.[1]

  • The Problem: Electron-rich rings stabilize the C-X bond, making OA kinetically slower compared to electron-deficient aryl halides (e.g., 4-bromonitrobenzene).

  • The Consequence: If OA is slow, the active Pd(0) species is liable to aggregate into inactive Palladium black.

The Protodehalogenation Trap

A common failure mode is the recovery of indole (C-H) instead of the biaryl product.

  • Mechanism: If Transmetallation (the transfer of the aryl group from Boron to Palladium) is sterically hindered or slow, the intermediate Ar-Pd(II)-Br complex can intercept a hydride source (from solvent or base impurities), leading to reductive elimination of the C-H bond.

  • The Fix: We must accelerate Transmetallation using specific bases (

    
    ) and water-rich solvent systems.
    
The N-H Acidic Proton

Unprotected indoles possess an acidic proton (


 in DMSO). Strong bases can deprotonate this, creating an indolyl anion that may coordinate to Palladium, poisoning the catalyst or altering the solubility profile of the substrate.
Pathway Visualization

The following diagram illustrates the critical decision points in the catalytic cycle where 3-bromoindole reactions typically diverge toward success or failure.

SuzukiIndole Start Pd(0) Active Species OxAdd Oxidative Addition (Slow on Indoles) Start->OxAdd + 3-Bromoindole PdBlack FAILURE: Catalyst Death (Pd Black) Start->PdBlack Unstable Ligand No Substrate Complex_II Ar-Pd(II)-Br Intermediate OxAdd->Complex_II TransMet Transmetallation (Rate Determining Step) Complex_II->TransMet + Ar-B(OH)2 + Base/H2O Dehalo FAILURE: Protodehalogenation (Indole-H formed) Complex_II->Dehalo Slow Transmetallation + H-source RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Start Cycle Repeats

Figure 1: Catalytic cycle highlighting the competition between productive Transmetallation (Blue) and destructive Protodehalogenation (Red).

Critical Parameter Optimization

VariableRecommendationScientific Rationale
Ligand SPhos or XPhos These bulky, electron-rich Buchwald ligands accelerate Oxidative Addition on the electron-rich indole ring and protect the active Pd(0) center.
Pd Source Pd-G2/G3 Precatalysts Using precatalysts (e.g., XPhos Pd G2) ensures a 1:1 Pd:Ligand ratio and prevents the induction period required to reduce Pd(II) salts, reducing side reactions.
Base

(Tribasic)
Superior to carbonates for indoles. The phosphate anion aids in the activation of the boronic acid without being basic enough to cause excessive deprotonation of the N-H.
Solvent 1,4-Dioxane / Water (4:1) Water is mandatory. It solubilizes the inorganic base and facilitates the formation of the reactive boronate species required for transmetallation.

Experimental Protocols

Protocol A: The "Robust Standard" (Protected Indoles)

Best for: N-methyl, N-Boc, or N-Tosyl 3-bromoindoles coupling with standard aryl boronic acids.

Reagents:

  • N-Protected 3-bromoindole (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step:

  • Degassing (Critical): Charge a reaction vial with the solvent mixture (Dioxane/H2O). Sparge with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid.

  • Loading: Add the indole, boronic acid, base, and catalyst to the vial.

  • Sealing: Cap the vial immediately with a Teflon-lined septum. Purge the headspace with inert gas for 2 minutes.

  • Reaction: Heat to 80–90°C for 4–12 hours.

  • Monitoring: Check TLC. If the starting material persists but no product forms, add 2 mol% more catalyst.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "High-Performance" (Unprotected / Steric Indoles)

Best for: Free N-H 3-bromoindoles or sterically hindered partners (ortho-substituted).

Reagents:

  • 3-Bromoindole (Free N-H) (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G2 (2–4 mol%)

    • Alternative:

      
       (2 mol%) + XPhos (4-8 mol%)
      
  • Base:

    
      (3.0 equiv)[4]
    
  • Solvent: n-Butanol / Water (3:1) OR Toluene / Water (10:1)[4]

Step-by-Step:

  • Preparation: In a glovebox or under strict Schlenk conditions, weigh the XPhos Pd G2 precatalyst.

  • Solvent Prep: Use degassed n-Butanol/Water. The alcohol helps solubilize the free indole while the water activates the base.

  • Execution: Combine all solids in the reaction vessel. Add solvents via syringe against a positive pressure of Argon.

  • Thermal Activation: Heat to 100°C . The precatalyst activates rapidly at this temperature.

  • Completion: These reactions are often faster (1–4 hours). Monitor by LCMS to detect dehalogenation early.

  • Quench: Cool to RT. Filter through a pad of Celite to remove Pd residues before aqueous workup.

Troubleshooting & Decision Logic

Use the following logic flow to determine the correct adjustments if your reaction fails.

Troubleshooting Problem Reaction Failed? Analysis Analyze Crude (LCMS/NMR) Problem->Analysis Result1 SM Recovered (No Reaction) Analysis->Result1 Result2 Indole (C-H) Formed (Dehalogenation) Analysis->Result2 Result3 Biaryl Homocoupling (Ar-Ar) Analysis->Result3 Fix1 Switch to XPhos Pd G2 Increase Temp Result1->Fix1 Fix2 Increase Boronic Acid (2eq) Switch Solvent to Dioxane/H2O Result2->Fix2 Fix3 Degas Solvents Longer Reduce Base Load Result3->Fix3

Figure 2: Troubleshooting logic for common Suzuki coupling failure modes.

Expert Tips for "Dehalogenation" (Result 2)

If you observe the bromine being replaced by hydrogen:

  • Water is key: Ensure your solvent system has at least 20% water. This speeds up transmetallation relative to the dehalogenation pathway.

  • Base Switch: Switch from Carbonate to Phosphate (

    
    ).
    
  • Concentration: Run the reaction at a higher concentration (0.5 M) to encourage the bimolecular transmetallation step over unimolecular side reactions.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Processes of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Hopkinson, M. N., et al. (2019). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[6] Chemistry – A European Journal, 25, 1–7. (Contextual grounding for unprotected protocols). Link

Sources

Application Note: Functional Characterization of Substituted Indole-2-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole-2-Carboxylate "Privileged Scaffold"

Substituted indole-2-carboxylates represent a "privileged scaffold" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. The core indole moiety mimics the tryptophan side chain, while the C-2 carboxylate group often functions as a bioisostere for the amino acid glycine or as a bidentate metal chelator.

This Application Note provides a rigorous technical guide for evaluating these compounds across three distinct therapeutic areas:

  • Neuropharmacology: NMDA receptor antagonism (Glycine site).[1][2]

  • Oncology: Apoptotic induction and tubulin interference.

  • Infectious Disease: Antimicrobial susceptibility and DNA cleavage.[3]

Key Structural Features vs. Biological Activity

The following table summarizes the Structure-Activity Relationship (SAR) trends relevant to the assays described below:

Target SystemKey Structural RequirementMechanism of Action
NMDA Receptor C-2 Carboxylate + C-4,6 Dichloro substitutionCompetitive antagonism at the Glycine binding site (Strychnine-insensitive) [1].
HIV-1 Integrase C-2 Carboxylate + Hydrophobic C-3 side chainChelation of Mg²⁺ in the active site; strand transfer inhibition [2].[4][5]
Tubulin/Kinase Indole-2-carboxamides + Thiazole/Aryl linkersInhibition of tubulin polymerization; induction of G2/M arrest [3].
Bacteria/Fungi C-3 Triazole fusion or C-5 HalogenationDNA cleavage; membrane disruption [4].

Protocol A: NMDA Receptor Glycine Site Antagonism

Rationale: The indole-2-carboxylate core is a classic competitive antagonist for the glycine co-agonist site on the NMDA receptor (NMDAR).[2][6] Unlike channel blockers (e.g., MK-801), glycine site antagonists prevent channel opening without psychotomimetic side effects.

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism required for assay design.

NMDA_Mechanism cluster_Receptor NMDA Receptor Complex Glu Glutamate GluSite GluN2 Subunit (Glutamate Site) Glu->GluSite Binds Gly Glycine (Agonist) GlySite GluN1 Subunit (Glycine Site) Gly->GlySite Binds Indole Indole-2-Carboxylate (Antagonist) Indole->GlySite Competitive Blockade Block Channel Closed Indole->Block Channel Ion Channel (Ca2+ Influx) GluSite->Channel Required GlySite->Channel Required Response Excitatory Signal Channel->Response Open

Caption: Competitive antagonism of the Glycine co-agonist site by Indole-2-carboxylates prevents Ca2+ influx.

Functional Assay: Calcium Flux (FLIPR)

While radioligand binding ([³H]-MDL 105,519) determines affinity (


), a functional assay is required to prove antagonism.

Materials:

  • Cell Line: HEK293 stably expressing human GluN1/GluN2B subunits.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonists: Glutamate (10 µM) and Glycine (EC₈₀ concentration, typically 1–3 µM).

  • Buffer: HBSS (Mg²⁺-free) to prevent voltage-dependent magnesium block.

Step-by-Step Protocol:

  • Cell Plating: Seed HEK293-NR1/NR2B cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Dye Loading: Aspirate media and load cells with 4 µM Fluo-4 AM in assay buffer + 0.04% Pluronic F-127. Incubate 45 min at 37°C.

  • Compound Addition (Pre-incubation):

    • Wash cells 3x with Mg²⁺-free HBSS.

    • Add 50 µL of Indole-2-carboxylate derivatives (serially diluted in DMSO, final DMSO < 0.5%).

    • Incubate for 15 minutes to allow equilibrium binding at the glycine site.

  • Stimulation:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject 50 µL of agonist mix (Glutamate + Glycine).

  • Data Acquisition: Measure fluorescence (

    
    ) for 180 seconds.
    
  • Analysis:

    • Calculate

      
       based on the reduction of Peak Fluorescence Response compared to Glycine-only control.
      
    • Self-Validation: Inclusion of 10 µM DCKA (5,7-dichlorokynurenic acid) as a positive control is mandatory.

Protocol B: Oncology (Cytotoxicity & Apoptosis)

Rationale: Indole-2-carboxamides (amides of the carboxylate) often target tubulin or kinases (e.g., EGFR). The high lipophilicity of the indole core allows membrane penetration, but also necessitates careful solubility management.

Integrated Screening Workflow

This workflow distinguishes between general necrosis and specific apoptotic pathways induced by indole derivatives.

Oncology_Workflow Compound Indole-2-Carboxylate Derivative Solubility Solubility Check (DMSO < 0.5%) Compound->Solubility Primary Primary Screen: MTT/MTS Assay (72h) Solubility->Primary Hit Hit Identification (IC50 < 10 µM) Primary->Hit Active Secondary Secondary Screen: Flow Cytometry Hit->Secondary Annexin V / PI Mech Mechanism Check: Caspase 3/7 & Tubulin Secondary->Mech Confirm Apoptosis

Caption: Hierarchical screening workflow for anticancer indole derivatives.

Primary Screen: MTT Assay (Modified for Indoles)

Critical Note: Some indole derivatives are intrinsically fluorescent. Always use a colorimetric assay (MTT/MTS) rather than fluorescence-based viability assays (e.g., Resazurin) for the primary screen to avoid false positives.

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM stock.

  • Seeding: Plate MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Adhere for 24h.

  • Treatment: Add compounds (0.1 – 100 µM). Ensure final DMSO concentration is constant (0.1%) across all wells to prevent solvent toxicity masking the drug effect.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with SDS-HCl or DMSO.

    • Read Absorbance at 570 nm (Reference 630 nm).

Secondary Screen: Annexin V/PI Flow Cytometry

To confirm the compound induces apoptosis (programmed cell death) rather than necrosis:

  • Harvest: Treat cells with

    
     concentration for 24h. Harvest cells (keep floating cells!).
    
  • Stain: Resuspend in Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Analysis:

    • Annexin V+/PI-: Early Apoptosis (Desired mechanism).

    • Annexin V+/PI+: Late Apoptosis/Necrosis.

    • Annexin V-/PI-: Viable.

Protocol C: Antimicrobial Susceptibility

Rationale: Indole-2-carboxylic acids, particularly those fused with triazoles or halogenated at C-5, exhibit antimicrobial activity via DNA cleavage or gyrase inhibition [4].

Broth Microdilution (CLSI Standard)
  • Inoculum: Prepare E. coli or S. aureus suspension to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Perform 2-fold serial dilutions of the indole derivative (range 128 µg/mL to 0.25 µg/mL).

  • Incubation: 16–20 hours at 35°C.

  • Readout:

    • Visual: The lowest concentration with no visible turbidity is the Minimum Inhibitory Concentration (MIC).

    • Metabolic (Optional): Add 20 µL Resazurin (0.01%) and incubate for 2h. Blue -> Pink color change indicates bacterial growth. This is superior for indole derivatives that may precipitate and mimic turbidity.

References

  • Salituro, F. G., et al. (1992). "Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site."[1] Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2024). "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors."[5] Bioorganic & Medicinal Chemistry. Link

  • Mirzaei, S., et al. (2022). "Indole compounds in oncology: Therapeutic potential and mechanistic insights." Molecules. Link

  • Karthik, C. S., et al. (2016).[3] "Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities."[3] Bioorganic & Medicinal Chemistry Letters. Link

Sources

in vitro testing of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the preclinical profiling strategy for Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , a highly functionalized "privileged scaffold" frequently utilized in the development of antiviral (HCV, SARS-CoV-2) and anticancer (EGFR/VEGFR inhibition) therapeutics.[1] The presence of multiple halogen atoms (Br, Cl, F) imparts unique lipophilic and electronic properties, necessitating a specialized testing cascade. This guide prioritizes physicochemical characterization , metabolic stability (ester hydrolysis) , and cytotoxicity profiling to validate the compound’s utility as a lead series intermediate.

Introduction: The Halogenated Indole Scaffold

The subject compound represents a class of Indole-2-carboxylates widely recognized in medicinal chemistry.[1] Its specific substitution pattern serves two distinct purposes in drug discovery:

  • Pharmacological Modulation: The C5-Fluorine and C6-Chlorine atoms are strategically placed to block metabolic "soft spots" (preventing CYP450-mediated oxidation) and enhance lipophilic contact with target binding pockets.[1]

  • Synthetic Utility: The C3-Bromine acts as a reactive "warhead" for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to rapidly diversify the core into complex libraries.[1]

Critical Testing Philosophy: Because this molecule contains a labile ethyl ester and a reactive bromide, in vitro data is often compromised by precipitation or degradation. The protocols below are designed to be self-validating , ensuring that observed biological activity is intrinsic to the molecule and not an artifact of hydrolysis or aggregation.

Experimental Workflow Visualization

The following diagram outlines the logical progression of assays required to qualify this scaffold, emphasizing the "Go/No-Go" decision points based on solubility and stability.

AssayCascade Start Compound Intake: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Solubility Step 1: Kinetic Solubility (Nephelometry/HPLC) Start->Solubility Solubility->Start Precipitation: Formulation Screen Stability Step 2: Metabolic Stability (Plasma/Microsomal) Solubility->Stability If Soluble > 10 µM Stability->Start High Hydrolysis: Redesign Ester Bioassay Step 3: Biological Activity (Target Binding/Cellular) Stability->Bioassay Define Active Species (Ester vs. Acid) Tox Step 4: Cytotoxicity Profiling (HepG2/MTT) Bioassay->Tox

Caption: Figure 1. Sequential profiling cascade. Testing must proceed from physicochemical validation to biological interrogation to avoid false negatives due to solubility issues.

Module 1: Physicochemical Profiling

Challenge: Poly-halogenated indoles exhibit high LogP (lipophilicity) and low aqueous solubility, leading to "compound crash-out" in aqueous buffers.[1]

Protocol A: Kinetic Solubility (High-Throughput)

Objective: Determine the maximum concentration at which the compound remains soluble in assay buffer (PBS, pH 7.4) with 1% DMSO.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10 mM. Sonicate for 10 minutes to ensure complete dissolution.

  • Spiking: Prepare a 96-well plate with 198 µL of PBS (pH 7.4) per well.

  • Titration: Add 2 µL of DMSO stock (various concentrations) to achieve final test concentrations of 1, 5, 10, 50, and 100 µM.

  • Incubation: Shake plate at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter samples using a 0.45 µm filter plate to remove precipitates.

  • Quantification: Analyze filtrate via UV-Vis (280 nm) or HPLC-UV.

    • Calculation: Solubility = (Area of Filtrate / Area of Standard) × Concentration.

Success Criteria:

Parameter Target Range Implication
Solubility (PBS) > 20 µM Suitable for cell-based assays.[1]

| Solubility (PBS) | < 5 µM | Critical Risk: Requires formulation (e.g., cyclodextrin) or structural modification. |

Module 2: Metabolic Stability (The Ester Factor)

Challenge: The ethyl ester at the C2 position is susceptible to hydrolysis by carboxylesterases in plasma and liver microsomes. It is vital to determine if the ester or the free acid is the bioactive species.

Protocol B: Microsomal Stability Assay

Objective: Calculate intrinsic clearance (


) and half-life (

).[1]
  • Reaction System:

    • Test Compound: 1 µM (final).

    • Microsomes: Human/Mouse Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1 mM).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Procedure:

    • Pre-incubate microsomes and compound for 5 mins at 37°C.

    • Initiate reaction by adding NADPH.[1]

    • Sample at

      
       minutes.
      
    • Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS) to stop reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor: Parent mass (Ester) and Hydrolysis Product (Carboxylic Acid).[2]

Data Interpretation:

  • Rapid Disappearance (

    
     min):  The compound acts as a prodrug. The bioassay must be interpreted assuming the acid is the effector.
    
  • High Stability (

    
     min):  The ester is stable; the intact molecule is likely the active pharmacophore.
    

Module 3: Cellular Bioactivity & Cytotoxicity

Context: Indole-2-carboxylates are often cytostatic.[1] It is crucial to distinguish specific antiviral/anticancer activity from general cellular toxicity.

Protocol C: Dual-Readout Viability Assay (MTT + ATP)

Objective: Establish the Therapeutic Index (TI).

  • Cell Seeding: Seed HepG2 (liver model) or A549 (lung model) cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Dosing: Treat cells with serial dilutions of the compound (0.1 µM – 100 µM).

    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Doxorubicin (Toxicity standard).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout 1 (Metabolic Activity): Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals and read OD at 570 nm.

  • Readout 2 (Cellular Energy - Parallel Plate): Use CellTiter-Glo® (Promega) to measure ATP levels via luminescence.[1]

Visualization of Metabolic Fate: The following diagram illustrates the potential metabolic pathways that must be monitored during these assays.

Metabolism Parent Ethyl Ester (Parent) Acid Carboxylic Acid (Hydrolysis Product) Parent->Acid Carboxylesterases (Rapid) Oxide Hydroxylated Metabolite Parent->Oxide CYP450 (Slow - Blocked by F/Cl) Acid->Oxide Phase II Conjugation

Caption: Figure 2.[1] Metabolic trajectory. The C5-F and C6-Cl substitutions are designed to inhibit the CYP450 path (green), forcing the molecule primarily through ester hydrolysis (red).[1]

References & Authoritative Grounding

  • Indole-2-Carboxylates in Antiviral Research:

    • Context: Discusses the structure-activity relationship (SAR) of indole esters against viral targets (HCV/Influenza).

    • Source: Zhao, Y., et al. "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives."[1] Acta Pharmaceutica Sinica B (2014).

  • ADME Profiling Guidelines:

    • Context: Standard protocols for kinetic solubility and microsomal stability assays.[1]

    • Source: NIH Assay Guidance Manual, "In Vitro and In Vivo Assessment of ADME and PK Properties."

  • Halogen Bonding in Drug Design:

    • Context: Explains the role of C-Cl and C-F bonds in improving metabolic stability and binding affinity.

    • Source: Xu, Z., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Design." Journal of Medicinal Chemistry (2014).

Disclaimer: This document is for research purposes only. The compound ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is a chemical intermediate and has not been approved for human therapeutic use.[1] All handling should occur under a fume hood with appropriate PPE.[1]

Sources

Application Note: Cell-Based Assay Strategies for Indole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Bridging the Gap: From Biochemical Potency to Cellular Efficacy

Abstract & Introduction

The indole scaffold remains a privileged structure in kinase inhibitor discovery due to its physiochemical resemblance to the purine core of ATP. Drugs such as Sunitinib , Osimertinib , and Alectinib utilize this scaffold to form critical hydrogen bonds with the kinase hinge region.

However, a recurring failure mode in drug development is the "potency gap"—where nanomolar biochemical inhibition fails to translate into cellular efficacy. This discrepancy often arises from intracellular ATP competition, membrane permeability, and non-specific protein binding (serum shift).

This guide details a multi-tiered cell-based assay strategy designed specifically for indole-based inhibitors. We move beyond simple viability to validate Target Engagement (TE) and Functional Silencing in a physiological context.

Mechanism of Action: The Indole Advantage

Indole inhibitors function primarily as Type I or Type I½ ATP-competitive inhibitors . They occupy the ATP-binding pocket of the kinase domain.[1][2][3][4]

  • Hinge Binding: The nitrogen of the indole ring often acts as a hydrogen bond donor to the kinase hinge region (e.g., Glu/Cys residues).

  • Hydrophobic Pocket: The planar aromatic system engages in

    
     stacking or hydrophobic interactions within the gatekeeper region.
    
Visualization: Indole Inhibition in the MAPK Signaling Cascade

The following diagram illustrates the interruption of the RTK-RAS-MAPK pathway by an indole inhibitor (e.g., targeting VEGFR or RAF).

IndoleKinasePathway cluster_membrane Cell Membrane RTK RTK (e.g., VEGFR) RAS RAS (GTP-bound) RTK->RAS Activation Indole Indole Inhibitor (ATP-Competitive) Indole->RTK Blocks ATP Pocket RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus

Figure 1: Mechanism of Action. The indole inhibitor competes with ATP at the RTK level, preventing downstream phosphorylation cascades.[4][5]

Critical Parameters for Assay Development

Before executing protocols, three variables specific to hydrophobic indole compounds must be optimized.

A. The "Serum Shift" (Protein Binding)

Indoles are often lipophilic. In cell culture media containing 10% Fetal Bovine Serum (FBS), up to 99% of the drug may bind to albumin, reducing the free drug concentration available to enter the cell.

  • Recommendation: Run IC50 curves in standard (10%) and low (1%) FBS conditions. A significant shift (e.g., >10-fold) indicates high protein binding.

B. Intracellular ATP Competition

Biochemical assays often use low ATP (Km levels, ~10-50 µM). Intracellular ATP is ~1-5 mM.

  • Impact: ATP-competitive indole inhibitors will appear less potent in cells than in biochemical assays. This is expected.

  • Correction: Do not over-interpret biochemical Ki values; cellular IC50 is the true predictor of efficacy.

C. Solubility & DMSO Tolerance

Indoles can precipitate in aqueous media.

  • Limit: Keep final DMSO concentration <0.5% to avoid cellular toxicity masking the drug effect.

Protocol A: Target Engagement (NanoBRET™)

Objective: Quantify the affinity of the indole inhibitor for the kinase inside the live cell. Principle: Bioluminescence Resonance Energy Transfer (BRET). A cell-permeable fluorescent tracer competes with the drug for the kinase (fused to NanoLuc® luciferase).[6][7]

Materials
  • HEK293 or HeLa cells transfected with Kinase-NanoLuc fusion vector.

  • Cell-permeable Tracer (e.g., Promega K-4 or K-5).

  • NanoBRET™ Nano-Glo® Substrate.

  • Detection: BRET-compatible plate reader (e.g., GloMax).

Step-by-Step Methodology
  • Transfection (Day 1): Plate cells at 20,000 cells/well in a 96-well white plate. Transfect with Kinase-NanoLuc plasmid using FuGENE® HD. Incubate 24h.

  • Tracer Addition (Day 2): Remove media. Add Opti-MEM containing the Tracer at a concentration determined by previous titration (usually 0.5 – 1.0 µM).

  • Inhibitor Treatment: Add the Indole Inhibitor (10-point dose response, serially diluted in Opti-MEM + Tracer).

    • Control: DMSO only (No Inhibition = Max BRET).

    • Blank: Un-transfected cells.

  • Equilibration: Incubate for 2 hours at 37°C / 5% CO2.

  • Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate/Inhibitor solution (10µL per well).

  • Measurement: Read Donor Emission (460nm) and Acceptor Emission (618nm) immediately.

  • Calculation:

    
    [2]
    
    • Plot mBRET vs. Log[Concentration] to determine cellular Ki.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical binding of the drug to the target without genetic modification (Label-Free). Principle: Ligand binding stabilizes the protein, increasing its melting temperature (


).
Step-by-Step Methodology
  • Treatment: Treat 1x10^6 cells with the Indole Inhibitor (at 5x biochemical IC50) or DMSO for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 8 PCR tubes (50 µL each).

    • Heat each tube to a different temperature (e.g., 40, 43, 46, 49, 52, 55, 58, 61°C) for 3 minutes in a thermal cycler.

    • Cool immediately to 25°C for 3 minutes.

  • Lysis: Add NP-40 lysis buffer. Freeze-thaw (liquid nitrogen x3) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection: Collect the supernatant (soluble fraction). Run a standard Western Blot probing for the target kinase.

  • Analysis: The band intensity will disappear at lower temperatures in DMSO samples compared to Drug-treated samples.

Protocol C: Functional Signaling (Phospho-Western)

Objective: Verify that binding leads to pathway inhibition.

Step-by-Step Methodology
  • Starvation: Seed cells. Once attached, switch to serum-free media for 12-16 hours (synchronizes cells and reduces background noise).

  • Inhibitor Pre-treatment: Add Indole Inhibitor (Dose Response) for 1 hour.

  • Stimulation: Add the specific ligand (e.g., VEGF for VEGFR, EGF for EGFR) for 10-15 minutes to spike phosphorylation.

  • Lysis: Rapidly aspirate media and lyse in RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate/Fluoride).

  • Western Blot:

    • Primary Antibody: Phospho-specific (e.g., p-ERK1/2, p-VEGFR2).

    • Normalization: Total Protein (e.g., Total ERK1/2 or GAPDH).

  • Success Criteria: Dose-dependent reduction of the Phospho-band without reduction of the Total protein band.

Data Interpretation & Workflow Summary

Comparative Data Table
Assay TypeReadoutTypical Indole IC50 (Example)Interpretation
Biochemical Kinase Activity5 nMIntrinsic affinity (no cell barrier).
NanoBRET Target Engagement50 nMTrue intracellular affinity (ATP competition).
Cell Viability ATP/Metabolism200 nMPhenotypic outcome (downstream lag).
Viability (+High Serum) ATP/Metabolism2000 nMIndicates significant protein binding (Serum Shift).
Integrated Workflow Diagram

This workflow ensures a logical progression from binding to function to phenotype.

AssayWorkflow cluster_Step1 Step 1: Target Engagement cluster_Step2 Step 2: Functional cluster_Step3 Step 3: Phenotype Compound Indole Library NanoBRET NanoBRET (Quant. Affinity) Compound->NanoBRET CETSA CETSA (Validation) Compound->CETSA Western Phospho-Blot (Signaling) NanoBRET->Western If Binding Confirmed CETSA->Western Viability IC50 Viability (+/- Serum) Western->Viability If Pathway Inhibited Decision Go / No-Go Viability->Decision

Figure 2: Integrated Assay Workflow. A filtering strategy to eliminate off-target or impermeable compounds early.

References

  • Zhang, J., et al. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds." Molecules, 2021.[4][8]

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol."[9] Promega Technical Manual.

  • Jafari, R., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells."[10] Nature Protocols, 2014.[10]

  • Molina, D.M., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 2013.

  • Roskoski, R. "Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor." Biochemical and Biophysical Research Communications, 2007.

Sources

Application Note: Precision IC50 Determination for Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Indole derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of essential therapeutics ranging from kinase inhibitors (e.g., Sunitinib) to tubulin polymerization inhibitors. However, their physicochemical properties—specifically high lipophilicity, potential for autofluorescence, and susceptibility to oxidation—introduce unique artifacts into standard IC50 protocols.

This guide provides a rigorous, field-proven methodology for determining the half-maximal inhibitory concentration (IC50) of indole-based small molecules. Unlike generic protocols, this document addresses indole-specific challenges: DMSO solubility limits , abiotic reduction of tetrazolium salts , and fluorescence interference .

Pre-Analytical Phase: Compound Management

The majority of IC50 data variability originates before the compound reaches the assay plate. Indoles are prone to precipitation in aqueous buffers, leading to "flat" dose-response curves that underestimate potency.

Solubility & Storage
  • Solvent: Dissolve neat indole derivatives in anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as many substituted indoles crystallize out of alcohols at high concentrations.

  • Stock Concentration: Prepare a 10 mM or 50 mM master stock.

    • Caution: Check for turbidity. If the compound is not fully soluble at 10 mM, sonicate at 37°C for 5 minutes. If insolubility persists, lower stock to 1 mM to ensure accurate serial dilutions.

  • Stability: Indole rings are electron-rich and susceptible to oxidation (forming isatin or dioxindole byproducts) upon prolonged exposure to light and air.

    • Protocol: Store stocks in amber glass vials at -20°C under argon or nitrogen gas. Avoid repeated freeze-thaw cycles (limit to <3).

The "Intermediate Dilution" Strategy

Directly pipetting high-concentration DMSO stock into an aqueous assay buffer often causes "crashing out" (micro-precipitation). Use an intermediate plate to keep DMSO constant.

Workflow:

  • Master Stock: 10 mM in 100% DMSO.

  • Mother Plate (100% DMSO): Perform 1:3 serial dilutions in 100% DMSO.

  • Intermediate Plate (Media/Buffer): Transfer 2 µL from Mother Plate to 198 µL of assay media (1:100 dilution).

    • Result: Compound is now at 10x final concentration; DMSO is at 1%.

  • Assay Plate: Transfer 10 µL from Intermediate Plate to 90 µL of cells/enzyme.

    • Final Conditions: 1x Compound concentration; 0.1% DMSO constant across all wells.

Protocol A: Cell-Based Cytotoxicity (MTT/MTS)

Context: Evaluating anti-proliferative potency in oncology models.

Critical Indole Warning: Indole derivatives often possess antioxidant properties. They can chemically reduce MTT tetrazolium to purple formazan without live cells, generating false negatives (appearing non-toxic).

Materials
  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS.[1]

  • Solubilization Solution: Acidified Isopropanol (0.04 N HCl in isopropanol) or SDS-HCl.

  • Assay Control: Cell-Free Interference Wells (Media + Compound + MTT, no cells).

Step-by-Step Procedure
  • Seeding: Seed tumor cells (e.g., A549, HeLa) at 3,000–5,000 cells/well in 96-well clear plates. Incubate 24h for attachment.

    • Edge Effect: Fill outer wells with PBS; do not use for data to avoid evaporation artifacts.

  • Treatment: Add 100 µL of compound from the Intermediate Dilution series (see Section 2.2).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (e.g., Doxorubicin), and Cell-Free Interference Control .

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL in PBS) to each well.

    • Note: Protect from light.

  • Reaction: Incubate 3–4 hours. Check for purple precipitate.

  • Solubilization: Aspirate media carefully (unless using MTS). Add 100 µL Solubilization Solution. Shake plate for 10 mins.

  • Detection: Measure Absorbance (OD) at 570 nm (reference 650 nm).

Self-Validation Step (The "Indole Check")

Compare the OD of the Cell-Free Interference Control to the Blank (Media only).

  • If OD(Interference) > OD(Blank): Your indole is chemically reducing MTT.

  • Corrective Action: Switch to a non-redox assay like CellTiter-Glo (ATP luminescence) or LDH release , which are not affected by the indole's reducing potential.

Protocol B: Enzymatic Inhibition (Kinase Assay)

Context: Screening for Target Engagement (e.g., IDO1, Kinases).

Materials
  • Detection: FRET (Fluorescence Resonance Energy Transfer) or ADP-Glo (Luminescence).

  • Buffer: HEPES-based buffer with 0.01% Triton X-100 (prevents indole aggregation).

Step-by-Step Procedure
  • Enzyme Prep: Dilute enzyme to a concentration that yields linear velocity (usually 0.1 – 1 nM).

  • Compound Addition: Add 1 µL of compound (in 100% DMSO) to 384-well plate (Low Volume).

  • Pre-Incubation: Add 5 µL Enzyme solution. Centrifuge 1000 rpm, 1 min. Incubate 15 mins.

    • Why? Allows slow-binding indoles to engage the active pocket.

  • Substrate Initiation: Add 5 µL Substrate/ATP mix to start reaction.

  • Quench/Detect: After 60 mins, add detection reagent (e.g., EDTA/Antibody mix). Read signal.

Visualizations & Workflows

Serial Dilution Logic (DOT Diagram)

This diagram illustrates the "Intermediate Plate" method required to maintain DMSO consistency, preventing solubility artifacts common with indoles.

DilutionWorkflow Stock Master Stock (10 mM in DMSO) Mother Mother Plate (100% DMSO) 1:3 Serial Dilution Stock->Mother Transfer Inter Intermediate Plate (Aq. Media) 1:100 Dilution Mother->Inter 2 µL into 198 µL (Prevents Shock) Assay Assay Plate (Cells/Enzyme) Final 0.1% DMSO Inter->Assay 10 µL into 90 µL (Final Assay Vol)

Caption: Figure 1: Three-step dilution strategy minimizes precipitation risks for lipophilic indole derivatives.

Assay Plate Layout

Standardized layout to account for edge effects and controls.

Caption: Figure 2: Plate map highlighting the mandatory 'Cell-Free Interference' wells for indole validation.

Data Analysis & Curve Fitting

Raw data must be normalized before fitting.[2] Do not fit raw OD values.

Normalization Equation

Convert raw signal (


) to Percent Inhibition:


  • 
    : Mean signal of Vehicle Control (DMSO only, 0% inhibition).
    
  • 
    : Mean signal of Background/Positive Control (100% inhibition).
    
The 4-Parameter Logistic (4PL) Model

Fit the normalized data using the standard Hill Equation (Levenberg-Marquardt algorithm):



  • X: Logarithm of compound concentration.

  • Y: Normalized response (% Viability or % Inhibition).

  • Constraint Rule:

    • For SAR screening: Fix Top = 100 and Bottom = 0 to generate robust Relative IC50 values.

    • For Lead Optimization: Leave parameters floating to detect partial inhibition or solubility limits (where the curve plateaus before 100%).

Troubleshooting Guide

IssueSymptomIndole-Specific CauseSolution
Bell-Shaped Curve Signal drops, then rises at high conc.Precipitation or Aggregation.Add 0.01% Triton X-100; Check solubility limit.
False Negative High viability despite known toxicity.Indole reducing MTT chemically.Use Cell-Free Control ; Switch to CellTiter-Glo.
High Background High signal in blank wells.Indole autofluorescence (blue/UV).Use Red-shifted assay (e.g., Resazurin) or Luminescence.
Hill Slope > 2.0 Extremely steep curve.Stoichiometric binding or denaturation.Check for non-specific protein denaturation.

References

  • NIH Assay Guidance Manual. Assay Operations for SAR Support. (2012).[1][3][4] Bethesda (MD): National Center for Biotechnology Information (US).

  • Riss, T. L., et al. Cell Viability Assays. (2013). In: Markossian S, et al., editors. Assay Guidance Manual.

  • Sebaugh, J. L. (2011).[5] Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134.[5]

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. (Context on formazan solubility).

  • Berridge, M. V., et al. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152. (Mechanisms of MTT reduction by non-cellular agents).

Sources

Troubleshooting & Optimization

Technical Support Center: Halogenated Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Optimization of Fischer Indole Synthesis for Halogenated Precursors Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are accessing the advanced troubleshooting module for the Fischer Indole Synthesis (FIS) , specifically tailored for halogenated aryl hydrazines . While the FIS is the "workhorse" of indole chemistry, halogenated substrates (Cl, Br, I) introduce unique failure modes: hydrodehalogenation, regioselectivity scrambling, and polymerization.

This guide moves beyond textbook definitions to provide field-validated protocols and decision trees.

Module 1: Mechanistic Roadmap & Diagnostics

Before optimizing conditions, you must understand where the reaction fails. The diagram below maps the critical stress points for halogenated substrates.

Pathway Analysis

FischerMechanism Substrate Halogenated Phenylhydrazine + Ketone Hydrazone Aryl Hydrazone (Isolable Intermediate) Substrate->Hydrazone Condensation (Fast) EneHydrazine Ene-Hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis Dehalo FAILURE: Dehalogenation (Acid-Mediated) Hydrazone->Dehalo Strong Protic Acid (HCl/H2SO4) + Heat Sigmatropic [3,3]-Sigmatropic Rearrangement (RATE LIMITING) EneHydrazine->Sigmatropic Heat required Diimine Diimine Intermediate Sigmatropic->Diimine C-C Bond Formation Regio FAILURE: Regio-Scrambling (Meta-Substrates) Sigmatropic->Regio Meta-Substituent Steric vs Electronic Indole Halogenated Indole Diimine->Indole -NH3

Figure 1: Critical failure points in the Fischer Indole Synthesis mechanism. Note that the [3,3]-rearrangement is the step most sensitive to electronic deactivation by halogens.

Module 2: Precursor Integrity (The "Make vs. Buy" Protocol)

Issue: Commercial halogenated phenylhydrazines (especially iodides) are often degraded (dark brown/black solids) due to oxidation. Using degraded precursors guarantees "tar" formation.

Recommendation: If your precursor is not white/off-white, synthesize it fresh using the Buchwald-Hartwig Cross-Coupling method. This is superior to diazonium reduction for sensitive halogens.

Protocol: Pd-Catalyzed Hydrazine Synthesis

Reference Grounding: Wagaw & Buchwald (1998)

  • Reagents: Aryl halide (X=Br, I), Benzophenone hydrazone (1.1 equiv), Pd(OAc)2 (1 mol%), BINAP (1.5 mol%), NaOtBu (1.4 equiv), Toluene.

  • Step 1 (Coupling): Heat at 80°C under Argon. The benzophenone hydrazone acts as an ammonia equivalent that protects the nitrogen.

  • Step 2 (Hydrolysis): Treat the intermediate with dilute acidic ethanol (or p-TsOH in wet THF) at room temperature.

  • Result: High-purity halogenated phenylhydrazine hydrochloride.

Module 3: Catalyst Selection Matrix

The choice of acid is the single most critical variable. Halogens are Electron Withdrawing Groups (EWGs); they deactivate the benzene ring, making the [3,3]-sigmatropic rearrangement difficult.

Comparison of Acid Systems for Halogenated Substrates:

Catalyst SystemAcidity TypeCompatibility (Cl/Br)Compatibility (I)Risk Profile
ZnCl₂ / AcOH Lewis AcidExcellent Good Best balance. Low risk of dehalogenation. Requires high temp (reflux).
4% H₂SO₄ (aq) Brønsted (Strong)FairPoor High risk of hydrodehalogenation (especially Iodine).
PPA (Polyphosphoric) Brønsted (Viscous)GoodFairHigh yields but difficult workup. Can cause charring.
BF₃·OEt₂ Lewis AcidGoodGoodGood for mild temps, but sensitive to moisture.
Zeolites (HY) HeterogeneousExcellent Excellent Eco-friendly, easy workup, minimizes side reactions.

The "Golden Standard" Protocol: For valuable halogenated substrates, start with ZnCl₂ (2-3 equiv) in Glacial Acetic Acid .

Module 4: Troubleshooting & FAQs

Q1: My iodine substituent disappeared during the reaction. Why?

Diagnosis: You likely used a strong mineral acid (HCl or H₂SO₄) at high temperatures. The Science: Protic acids can facilitate hydrodehalogenation via an ipso-protonation mechanism, followed by nucleophilic attack or reduction. Iodine, having the weakest C-X bond, is most susceptible. The Fix:

  • Switch to ZnCl₂ in acetic acid.

  • If using protic acid is mandatory, use methanesulfonic acid (MsOH) in combination with P2O5 (Eaton's Reagent) at lower temperatures.

  • Crucial: Ensure your solvent is degassed; trace peroxides can initiate radical cleavage of C-I bonds.

Q2: I am using a meta-halogenated hydrazine (3-bromo-phenylhydrazine). Will I get the 4-bromo or 6-bromo indole?

Diagnosis: Regioselectivity Ambiguity. The Science:

  • Steric Rule: Cyclization prefers the less hindered position (para to the hydrazine nitrogen), favoring the 6-isomer .

  • Electronic Rule: Halogens are EWGs. They deactivate the positions ortho and para to themselves.

    • Path A (to 4-isomer): Attack occurs at the carbon ortho to the halogen.

    • Path B (to 6-isomer): Attack occurs at the carbon para to the halogen. The Verdict: The 6-bromo indole is typically the major product (often >80:20 ratio) because the steric hindrance at the 2-position (ortho to hydrazine) combined with the electronic deactivation makes the 4-isomer formation difficult. Strategy:

  • Do not rely on getting a single isomer. Plan for a chromatographic separation.

  • Use HPLC to monitor the ratio early in the reaction.

Q3: The reaction turns into a black tar immediately.

Diagnosis: Polymerization of the hydrazine or indole. The Fix:

  • Ammonia-Free Workup: The standard FIS releases NH₃. If NH₃ is not vented or neutralized, it can catalyze polymerization of the electron-deficient halogenated indole.

  • Solvent Switch: Move from high-boiling alcohols to Toluene or Xylene with a Dean-Stark trap. Removing water drives the hydrazone formation without requiring harsh acids initially.

Module 5: Validated Experimental Workflow

This workflow is optimized for 5-Bromoindole synthesis (from 4-bromophenylhydrazine) but applies to most halogenated analogs.

Workflow Diagram

OptimizationWorkflow Start Start: Halogenated Hydrazine SolventCheck Solvent Choice: Glacial AcOH Start->SolventCheck CatalystAdd Add Catalyst: ZnCl2 (anhydrous) 3.0 equiv SolventCheck->CatalystAdd Reflux Reflux (100-110°C) 4-12 Hours CatalystAdd->Reflux Workup Workup: Pour into Ice/Water Precipitate Solid Reflux->Workup

Figure 2: Optimized workflow for Lewis Acid-catalyzed Fischer Indole Synthesis.

Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) and the ketone (10 mmol) in Glacial Acetic Acid (20 mL).

  • Catalyst Addition: Add anhydrous ZnCl₂ (30 mmol, 3 equiv). Note: ZnCl₂ is hygroscopic; weigh quickly.

  • Reaction: Heat to reflux (approx. 118°C) for 4–6 hours. Monitor by TLC (disappearance of hydrazone).

  • Quench: Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation:

    • If solid precipitates: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove AcOH), brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

References

  • Fischer, E., & Jourdan, F. (1883).[1][2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250.[2]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[3] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.[2]

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

  • Gore, S., Baskaran, S., & König, B. (2012).[3] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571.

Sources

Technical Support Center: Optimization of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Ticket ID: IND-BR-56F-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Deactivation Challenge

You are likely encountering low yields not because of poor technique, but because of the inherent electronic nature of your substrate. The target molecule, ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , represents a "perfect storm" of electronic deactivation:

  • C2-Ester: The ethyl carboxylate at position 2 is a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the C3 position.

  • C5/C6 Halogens: The fluorine (C5) and chlorine (C6) atoms, while mesomerically donating, inductively withdraw electron density from the benzene ring, further destabilizing the transition state for electrophilic aromatic substitution (SEAr).

Standard indole bromination protocols (e.g., NBS in DMF at RT) often stall or result in N-bromination rather than C3-bromination for such deactivated systems. This guide provides a high-fidelity protocol and troubleshooting logic to overcome these barriers.

Module 1: The Gold Standard Protocol

This protocol prioritizes thermodynamic control to ensure the bromine ends up at C3, not N1, and minimizes hydrolysis of the ester.

Reagents & Materials
  • Substrate: Ethyl 6-chloro-5-fluoroindole-2-carboxylate (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq). Note: Recrystallize NBS from water if it is yellow/aged.

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

  • Catalyst (Optional but Recommended): Silica gel (SiO2) or catalytic p-Toluenesulfonic acid (pTSA).

Step-by-Step Methodology
  • Preparation: Dissolve the starting indole (1.0 eq) in anhydrous DMF (5-10 volumes). Ensure the solution is clear.

    • Why DMF? High solubility is required. If using MeCN, you may need higher dilution.

  • Reagent Addition: Cool the mixture to 0°C . Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Control Point: Do not dump NBS all at once. An exotherm can promote radical side reactions on the ethyl group.

  • Reaction Phase: Allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC/HPLC.

    • If stalled: If conversion <50% after 4 hours, heat to 45°C . If still stalled, add 5 mol% pTSA. The acid catalyzes the rearrangement of the kinetic N-bromo intermediate to the thermodynamic C3-bromo product.

  • Quench: Pour the reaction mixture into ice-cold water (10 volumes) containing 1% sodium thiosulfate (to quench excess bromine).

  • Isolation: The product should precipitate. Filter the solid.

    • If oil forms: Extract with Ethyl Acetate, wash efficiently with water (to remove DMF), and recrystallize from Ethanol/Water.

Module 2: Diagnostic & Troubleshooting (FAQs)

Issue 1: "I see a new spot on TLC, but it reverts to starting material during workup."

Diagnosis: You likely formed the N-bromo intermediate (kinetic product), which is unstable and acts as a brominating agent itself, reverting to the starting indole upon aqueous workup.

Solution:

  • Force Rearrangement: The N-Br bond is weaker than the C-Br bond. You must drive the "migration" of bromine from N1 to C3.

  • Action: Increase reaction temperature to 50-60°C for 1 hour before workup. Alternatively, add a Lewis acid (e.g., ZnCl2) or Brønsted acid (pTSA) to lower the activation energy for the C3 attack.

Issue 2: "My yield is low due to multiple side products."

Diagnosis: Over-bromination or radical bromination on the ethyl group.

Data Analysis: Impurity Profile

Impurity TypeCausePrevention
N,3-Dibromo species Excess NBS + High TempStrictly limit NBS to 1.05 eq. Monitor addition rate.
Ethyl-bromo derivative Radical mechanism (light/O2)Wrap flask in foil (exclude light). Degas solvent (remove O2).
Hydrolyzed Acid Wet solvent + Acid/HeatUse anhydrous DMF. Avoid strong aqueous acids during workup.
Issue 3: "The product is an oil/gum and won't crystallize."

Diagnosis: Residual DMF is preventing crystal lattice formation.

Solution:

  • Aggressive Wash: When extracting with Ethyl Acetate, wash the organic layer 3x with 5% LiCl solution (removes DMF better than water).

  • Antisolvent: Dissolve the gum in minimal hot Ethanol, then slowly add water until turbidity persists. Cool slowly to 4°C.

Module 3: Visualizing the Logic

The following diagrams illustrate the decision-making process and the reaction pathway.

Diagram 1: Troubleshooting Logic Tree

TroubleshootingLogic Start Low Yield / Impure Product CheckTLC Check TLC/HPLC Profile Start->CheckTLC NoRxn No Reaction / SM Only CheckTLC->NoRxn Stalled NewSpot New Spot Formed CheckTLC->NewSpot Conversion Heat Increase Temp (60°C) or Add Acid Catalyst NoRxn->Heat NBromo Is it N-Bromo? (Unstable upon workup) NewSpot->NBromo Reverts in Workup CBromo Is it C3-Bromo? (Stable Product) NewSpot->CBromo Stable Rearrange Force Rearrangement: Heat or Acid NBromo->Rearrange Purify Optimization: Crystallization Solvent CBromo->Purify Rearrange->CBromo

Caption: Decision matrix for diagnosing reaction failures based on TLC/HPLC observation.

Diagram 2: Reaction Mechanism & Pathway

ReactionPathway cluster_0 Critical Control Point SM Starting Material (Deactivated Indole) Complex Charge-Transfer Complex SM->Complex + NBS NBS NBS Activation Intermed Wheland Intermediate (C3 Attack) Complex->Intermed Slow Step (Rate Determining) Product Target Product (C3-Bromo Indole) Intermed->Product - H+ (Re-aromatization)

Caption: Electrophilic aromatic substitution pathway highlighting the rate-determining step.

References

  • Regiospecific Bromination of Indoles: Zhang, P., Liu, R., & Cook, J. M. (2011).[1] Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans. Journal of the American Chemical Society .[2][3]

  • Bromination of Deactivated Aromatics: Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007).[4] Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry .

  • NBS Mechanism & Catalysis: Baker, S. I., et al. (2022).[5][6] Mandelic Acid Catalyzes a Highly Regioselective Aromatic Bromination with N-Bromosuccinimide. The Journal of Organic Chemistry . [7]

  • General Indole Synthesis Protocols: Organic Syntheses, Coll. Vol. 5, p.145 (1973); Vol. 49, p.6 (1969). Use of NBS for bromination.

Sources

Technical Support Center: Purification of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-HALO-365 Subject: Chromatography Method Development & Troubleshooting for Poly-halogenated Indole Esters Status: Active Support Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Analysis

You are attempting to purify ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate . This is a highly functionalized scaffold often used as a precursor in medicinal chemistry (e.g., for Suzuki/Buchwald couplings).

Chemo-Physical Profile:

  • Core: Indole (Electron-rich, but tempered by the ester).[1]

  • Functionality:

    • NH (Position 1): Hydrogen bond donor.[2] Primary cause of streaking on silica.[3]

    • Ester (Position 2): Electron-withdrawing group (EWG).[1] Stabilizes the molecule but increases polarity.

    • Halogens (3-Br, 5-F, 6-Cl): Lipophilic.[1] The 3-Br is sterically crowded and potentially labile (light/acid sensitive).[1]

Critical Purification Challenge: The primary difficulty is separating the 3-bromo product from the unreacted starting material (3-H) and potential over-brominated byproducts .[1] Because the halogen adds lipophilicity while the core remains polar, these species often co-elute on standard silica.

Quick Reference Protocol: Flash Chromatography

Do not use a generic gradient. This molecule requires a "buffered" normal phase approach to suppress silanol interactions.

ParameterRecommendationTechnical Rationale
Stationary Phase Spherical Silica (20–40 µm)Irregular silica increases backpressure and band broadening.[1]
Mobile Phase A Hexanes (or Heptane)Non-polar carrier. Heptane is less volatile, offering more stable gradients.
Mobile Phase B Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) CRITICAL: TEA neutralizes acidic silanols, preventing the NH group from "sticking" and tailing.
Loading Method Solid Load (Celite or Silica)The molecule has poor solubility in Hexanes. DCM liquid loading causes band broadening.
Detection UV 254 nm & 280 nmThe indole core absorbs strongly. 280 nm is specific for the aromatic system.
Flow Rate Optimized to Column CVRun slower (e.g., 30 mL/min on a 40g column) to maximize resolution between halo-isomers.

Troubleshooting Guide (FAQ)

Q1: My product is streaking/tailing significantly on the column. Why?

Diagnosis: This is "Silanol Effect." Mechanism: The indole N-H moiety is a hydrogen bond donor. Silica gel (


) has surface hydroxyl groups that bind to the indole N-H. This reversible binding slows down the "tail" of the band, causing broad peaks that overlap with impurities.
Solution: 
  • Pre-treat the column: Flush the column with 3 Column Volumes (CV) of Hexane:EtOAc (90:10) containing 1% Triethylamine (TEA) .

  • Maintain Modifier: Ensure your Mobile Phase B contains 0.5–1% TEA throughout the run.

Q2: I cannot separate the 3-H starting material from the 3-Br product.

Diagnosis: "Critical Pair" Co-elution. Mechanism: The bromine atom adds lipophilicity, but the change in polarity is minimal compared to the polar ester/indole core. Solution:

  • Switch Selectivity: Change Mobile Phase B from EtOAc to Dichloromethane (DCM) or Toluene .

    • System: Hexane / DCM (Gradient 0–50%).

    • Why: Halogenated solvents (DCM) interact differently with the halogenated indole substituents (polarizability match) compared to oxygenated solvents (EtOAc).

  • Step Gradient: Instead of a linear ramp, use an isocratic hold.

    • Run a linear gradient to 5% below the elution point, then hold isocratic for 5 CVs to widen the distance between the 3-H and 3-Br peaks.

Q3: My product turns dark/decomposes on the column.

Diagnosis: Acid-Catalyzed De-bromination or Oxidation. Mechanism: 3-Haloindoles can be sensitive to light and acid.[1] Acidic silica can catalyze the loss of bromine or oxidation of the electron-rich 3-position.[1] Solution:

  • Speed is Key: Do not leave the compound on the column overnight.

  • Neutralize: The TEA additive mentioned in Q1 also protects the molecule from acid-catalyzed decomposition.

  • Protect from Light: Wrap the column in aluminum foil if the run takes longer than 30 minutes.

Advanced Logic: Purification Workflows

Workflow A: Primary Purification Strategy

This diagram outlines the decision-making process for purifying crude reaction mixtures of halogenated indoles.

PurificationWorkflow Start Crude Reaction Mixture (Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate) TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision Separation (ΔRf) > 0.1? TLC->Decision Flash Flash Chromatography (Silica + 1% TEA) Decision->Flash Yes (Good Separation) Recryst Recrystallization (EtOH/Water or Toluene) Decision->Recryst No (Spots Overlap) CheckPurity Check Purity (HPLC/NMR) Flash->CheckPurity Recryst->CheckPurity Final Pure Product (>98%) CheckPurity->Final Pass HPLC Prep HPLC (Reverse Phase) C18, Water/MeCN + 0.1% Formic Acid CheckPurity->HPLC Fail (Mixed Fractions) HPLC->Final

Figure 1: Decision matrix for purification. Note that recrystallization is often a superior first step for removing bulk starting material before chromatography.

Workflow B: Troubleshooting "The Streak"

This logic tree helps you resolve peak tailing issues specific to NH-indoles.

Troubleshooting Problem Problem: Broad/Tailing Peak Cause1 Silanol Interaction (Acidic Silica + Basic NH) Problem->Cause1 Likely Cause2 Solubility Issue (Precipitation on Column) Problem->Cause2 If Loading in Hexane Fix1 Add 1% TEA to Mobile Phase Cause1->Fix1 Fix2 Switch to Solid Load (Celite) Cause2->Fix2 Fix3 Use DCM/MeOH System Fix1->Fix3 If TEA fails

Figure 2: Troubleshooting logic for peak tailing. The NH group requires neutralization (TEA) or higher solubility capacity (DCM).

Deep Dive: The Physics of Separation

Why Triethylamine (TEA)?

Standard silica gel is slightly acidic (


). The indole nitrogen, while not highly basic (

for protonated indole, but the NH bond is the issue here), acts as a Hydrogen Bond Donor (HBD).
  • Without TEA:

    
    .[1] This interaction is kinetically slow, causing the molecule to "drag" through the column.
    
  • With TEA: TEA (

    
    ) preferentially binds to the 
    
    
    
    sites, effectively "capping" them. The indole flows through solely based on hydrophobic/polar partitioning, resulting in a sharp Gaussian peak [1].
Why Solid Load?

Poly-halogenated indoles are hydrophobic "bricks."[1]

  • They dissolve well in DCM or EtOAc but poorly in Hexane.

  • If you liquid load in DCM, the DCM acts as a "strong solvent plug," carrying the compound down the column faster than the mobile phase equilibration allows. This results in band broadening before separation even begins.

  • Protocol: Dissolve 1g crude in 5mL DCM

    
     Add 2g Celite 
    
    
    
    Rotovap to dry powder
    
    
    Load powder on top of column [2].

References

  • Rochester University Chemistry Dept. "Tips for Flash Column Chromatography: Deactivating Silica." University of Rochester Laboratory Guides. Available at: [Link]

  • Biotage. "Flash Chromatography Sample Loading Techniques." Biotage Knowledge Base. Available at: [Link]

  • Hino, T., et al. "Bromination of 3-substituted indoles."[4] Heterocycles, 1975.[4] (Foundational text on 3-bromoindole stability and reactivity).

  • Li, J.J. "Indole Synthesis and Purification." Name Reactions in Heterocyclic Chemistry. Wiley, 2004. (General reference for indole handling).

Sources

recrystallization of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Ticket ID: #REC-IND-365 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for the purification of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate . This highly functionalized indole scaffold presents unique challenges due to the interplay between the lipophilic halogen array (Cl, F) and the labile C3-bromo substituent.

Molecule Profile:

  • Core Structure: Indole-2-carboxylate ester.[1]

  • Substituents: 3-Bromo (labile, steric bulk), 6-Chloro, 5-Fluoro (lipophilic electron-withdrawing groups).

  • Key Challenge: The compound is prone to "oiling out" due to the ester functionality and may undergo debromination or hydrolysis if subjected to prolonged thermal stress in acidic/basic media.

Solubility Data & Solvent Selection

Based on structural analogues (Ethyl indole-2-carboxylate derivatives) [1, 3, 4].

Solvent SystemRoleTemp. ProfileSuitability
Ethanol (Abs.) Primary SolventBoiling -> 0°CHigh. Standard for indole esters.
Ethanol / Water Solvent / Anti-solventBoiling -> RTHigh. Best for removing inorganic salts.
EtOAc / Hexanes Solvent / Anti-solvent60°C -> 0°CMedium. Use if the compound oils out in alcohols.
Toluene Solvent80°C -> -10°CLow. Reserved for highly impure "tarry" crudes.

Standard Operating Procedure (The "Golden Path")

This protocol is designed to maximize purity while minimizing thermal degradation of the C3-bromo bond.

Phase 1: Dissolution & Hot Filtration
  • Preparation: Place the crude solid in an Erlenmeyer flask equipped with a magnetic stir bar.

  • Solvent Addition: Add Absolute Ethanol (5 mL per gram of crude).

  • Heating: Heat to a gentle reflux (approx. 78°C).

    • Critical Check: If the solid does not dissolve, add ethanol in 1 mL increments. If a dark, insoluble residue remains, it is likely polymeric tar or inorganic salts.

  • Filtration: Perform a hot filtration through a pre-warmed glass funnel (or Celite pad) to remove insoluble impurities.

Phase 2: Crystallization[2][3]
  • Nucleation: Allow the filtrate to cool slowly to room temperature (20–25°C) over 30 minutes.

  • Anti-Solvent (Optional): If no crystals form, add warm water (50°C) dropwise until a faint turbidity persists, then add one drop of ethanol to clear it [1].

  • Cooling: Transfer the flask to an ice bath (0–4°C) for 1–2 hours.

    • Warning: Do not shock-cool (e.g., liquid nitrogen), as this traps impurities.

Phase 3: Isolation[4]
  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash with cold Ethanol/Water (1:1 mixture, 0°C).

  • Drying: Dry under high vacuum at ambient temperature. Avoid oven drying >40°C to prevent debromination.

Workflow Visualization

The following diagram illustrates the logical flow of the purification process, including decision nodes for common failures.

Recrystallization_Workflow Start Crude Material (Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate) Dissolve Dissolve in Boiling Ethanol (Reflux) Start->Dissolve CheckSol Did it dissolve completely? Dissolve->CheckSol HotFilter Hot Filtration (Remove Tars/Salts) CheckSol->HotFilter Yes (or minor residue) AddSolvent Add more hot EtOH CheckSol->AddSolvent No (Saturated) Cooling Slow Cooling to RT HotFilter->Cooling CheckCryst Crystals or Oil? Cooling->CheckCryst Success Vacuum Filtration & Cold Wash CheckCryst->Success Needles/Prisms OilingFix Reheat -> Add Seed Crystal or Switch to EtOAc/Hexane CheckCryst->OilingFix Oiling Out AntiSolvent Add Warm Water (Dropwise) CheckCryst->AntiSolvent No Precipitate AddSolvent->Dissolve OilingFix->Cooling AntiSolvent->Cooling

Caption: Figure 1. Decision logic for the recrystallization of halogenated indole esters.

Troubleshooting Hub

Issue 1: "My product is oiling out (forming a liquid blob) instead of crystallizing."

Diagnosis: This is the most common failure mode for ethyl esters. The melting point of the solvated impurity-product mix is lower than the solvent's boiling point, or the solution is too concentrated [1]. Corrective Actions:

  • Re-dissolve: Heat the mixture back to reflux until the oil dissolves.

  • Dilute: Add 10–20% more solvent.

  • Seed: Cool to the temperature just before oiling occurs and add a "seed crystal" of pure product (if available) or scratch the inner glass surface with a glass rod.

  • Solvent Switch: If ethanol fails, switch to Ethyl Acetate/Hexanes . Dissolve in minimum hot EtOAc, then add hot Hexanes until turbid.

Issue 2: "The crystals are brown or yellow."

Diagnosis: Oxidation products or polymerized indole impurities. Indoles are sensitive to light and air [1, 5].[2] Corrective Actions:

  • Activated Charcoal: During the hot filtration step (Phase 1), add activated charcoal (1–2% w/w). Stir for 5 minutes at reflux, then filter through Celite.

  • Protect from Light: Wrap the flask in aluminum foil during crystallization.

Issue 3: "Low recovery yield (<50%)."

Diagnosis: The compound is too soluble in ethanol at room temperature, or too much solvent was used. Corrective Actions:

  • Concentrate: Evaporate 30% of the solvent volume under reduced pressure.

  • Lower Temp: Cool to -10°C (salt/ice bath) instead of just 0°C.

  • Second Crop: Collect the mother liquor (filtrate), concentrate it to half volume, and repeat the cooling process to harvest a second crop [4].

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is often used to obtain X-ray quality crystals of ethyl indole-2-carboxylates via slow evaporation [3].[3][4] However, methanol is more toxic and has a lower boiling point, which may limit the solubility of your highly halogenated (lipophilic) analogue.

Q: Is the 3-bromo group stable during reflux? A: Generally, yes, in neutral solvents like ethanol. However, avoid prolonged heating (>2 hours) or the presence of strong acids/bases, which can promote debromination or migration of the bromine to the benzene ring [6].

Q: How should I store the purified compound? A: Store in a tightly sealed amber vial at -20°C. Indole derivatives are prone to auto-oxidation over time, leading to discoloration (red/brown) [1].

Q: What if recrystallization fails to remove regioisomers (e.g., 4-fluoro isomer)? A: Recrystallization is poor at separating structural isomers with similar solubility profiles. If NMR shows regioisomers, you must perform column chromatography (typically 10-20% EtOAc in Hexanes) before attempting final recrystallization [16].

References

  • BenchChem.[2] (n.d.). Workup procedure for isolating ethyl indole-2-carboxylate from reaction mixture. Retrieved from 2

  • MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from 1

  • Lynch, W. E., et al. (2020).[3][4][5] Ethyl 1H-indole-2-carboxylate. IUCrData. Retrieved from 4

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from 6

  • ResearchGate. (2020).[3] Crystal structure of ethyl 1H-indole-2-carboxylate. Retrieved from 3

  • Hino, T., et al. (1974). Bromination of 3-Substituted Indoles. Retrieved from 7

Sources

Technical Support Center: Indole Halogenation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: Regioselectivity Errors, Polymerization/Tars, C-H Activation Failures Lead Scientist: Dr. [AI_Name]

Welcome to the Indole Functionalization Support Hub

You are likely here because your indole reaction didn't go as planned. Indoles are notoriously "electron-rich and acid-sensitive," a combination that leads to rapid polymerization (the "black tar" effect) or uncontrolled substitution at the C3 position.

This guide treats your chemical synthesis issues as technical support tickets. Select the module below that matches your failure mode.

📂 Module 1: The "Wrong Spot" Crisis (Regioselectivity)

Symptom: You targeted the C2, C4, C5, C6, or C7 position, but the halogen ended up at C3 (or you got a mixture).

Root Cause Analysis: Indole is an electron-rich heterocycle.[1] The nitrogen lone pair donates density into the ring, creating a massive electron bias at C3 .

  • C3: The kinetic and thermodynamic preference for Electrophilic Aromatic Substitution (EAS).

  • C2: Only accessible if C3 is blocked or via Directed ortho-Metalation (DoM).

  • C4-C7 (Benzenoid Ring): Electronically deactivated compared to the pyrrole ring. Requires Transition Metal-Catalyzed C-H Activation.

🔧 Troubleshooting Workflow

Use the decision tree below to select the correct synthetic strategy.

IndoleRegio Start Target Position? C3 Target: C3 Start->C3 C2 Target: C2 Start->C2 Benz Target: C4-C7 Start->Benz MethodC3 Standard EAS (NCS/NBS/NIS) C3->MethodC3 High Selectivity CheckC3 Is C3 blocked? C2->CheckC3 CH_Act Method: C-H Activation (Pd/Rh/Ir + Directing Group) Benz->CH_Act Requires DG DirectLith Method: DoM (1. Protect N 2. n-BuLi 3. Electrophile) CheckC3->DirectLith No (C3 is H) C2_EAS Method: Indirect EAS (Block C3 -> Halogenate C2) CheckC3->C2_EAS Yes (C3 is Alkyl/EWG)

Figure 1: Strategic decision tree for selecting the correct halogenation methodology based on target regiochemistry.

📂 Module 2: The "Black Tar" Incident (Decomposition)

Symptom: The reaction mixture turned dark/black, and yield is <10%. Root Cause: Acid-catalyzed dimerization/polymerization. Mechanism: Protic acids (generated as byproducts from


 or moisture) protonate C3. The resulting electrophilic iminium ion is attacked by another indole molecule.
🔧 Solution: The "Buffer & Source" Protocol

Never use molecular halogens (


) directly on naked indoles unless strictly controlled. Use N-halosuccinimides (NXS) which release halogen slowly and produce less acidic byproducts.

Protocol: Mild C3-Bromination with NBS Applicability: Standard indoles sensitive to acid.

  • Solvent: Dissolve indole (1.0 equiv) in DMF or Acetonitrile (MeCN) .

    • Why: DMF acts as a Lewis base, buffering the proton released during substitution.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) dropwise at 0°C.

    • Tip: Recrystallize NBS from water prior to use to remove HBr traces.

  • Quench: Pour into ice water containing 5%

    
     (removes oxidative species) and 5% 
    
    
    
    (neutralizes acid).
  • Result: 85-95% yield of 3-bromoindole.

📂 Module 3: Advanced C-H Activation (C4-C7 Access)

Symptom: You need a halogen on the benzene ring (C4-C7), but standard reagents only hit the pyrrole ring. Solution: You must override electronic bias using Directing Groups (DGs) and Transition Metal Catalysis (Baran, Yu, Sanford logic).

Comparative Strategy Table
TargetRequired Directing Group (DG)Catalyst SystemMechanismReference
C4 Pivaloyl (at C3) or KetoneRh(III) or Ir(III)C-H Activation (peri-position)[1, 2]
C7 N-Pivaloyl or N-PhosphinoylPd(II) or Rh(III)6-membered palladacycle intermediate[1, 3]
C2 N-Pyrimidyl / N-AcetylPd(OAc)2Directed ortho-palladation[4]
🔧 Protocol: C4-Halogenation via C-H Activation

Based on Rh(III) catalysis logic.

  • Substrate: 3-Pivaloylindole (The pivaloyl group at C3 directs the metal to the C4 position).

  • Catalyst:

    
     (2.5 mol %) and 
    
    
    
    (10 mol %).
  • Halogen Source: N-Halosuccinimide (NBS/NCS) (1.2 equiv).

  • Conditions: 1,2-Dichloroethane (DCE), 60-80°C, sealed tube.

  • Workup: Filter through Celite. The pivaloyl group can be removed later via hydrolysis if needed.

❓ Frequently Asked Questions (FAQ)

Q: I need to iodinate C2, but I don't have a transition metal catalyst. Can I use lithiation? A: Yes, but you must protect the nitrogen.

  • Protect: Convert Indole to N-Boc-Indole. (N-H is too acidic for n-BuLi; it will just deprotonate N).

  • Lithiate: Treat N-Boc-Indole with n-BuLi (1.1 equiv) in THF at -78°C. The Boc group directs lithiation to C2 via coordination (Directed ortho Metalation).

  • Trap: Add

    
     or NIS.
    
  • Deprotect: Remove Boc with TFA/DCM.

Q: Why is NBS giving me a mixture of mono- and di-bromo products? A: This is a stoichiometry and mixing issue.

  • Fix: Add the NBS as a solution slowly (syringe pump) to the indole solution.

  • Fix: Lower the temperature to -78°C.

  • Fix: If the product is less soluble than the starting material, choose a solvent where the mono-bromo product precipitates out, preventing over-reaction.

Q: My N-H indole is not reacting with NCS even after 24 hours. A: NCS is the least reactive of the N-halo series (NIS > NBS > NCS).

  • Booster: Add a sulfur catalyst. The addition of catalytic PhSSPh (Diphenyl disulfide) or thiourea can activate NCS by forming a more reactive sulfenyl chloride intermediate [5].

References
  • Transition Metal-Catalyzed C–H Functionalization of Indoles. New Journal of Chemistry. Link

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. Link

  • Regioselective Indole C2-alkylation using β-CF3-substituted enones. Organic Chemistry Frontiers. Link

  • Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles. Journal of the American Chemical Society. Link

  • Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh. The Journal of Organic Chemistry. Link

Sources

Technical Support Center: Purification of Halogenated Indole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification & Stability of Halogenated Indole Esters Ticket ID: HIE-PUR-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Goldilocks" Challenge

Purifying halogenated indole esters (e.g., methyl 5-bromoindole-3-carboxylate) presents a unique "triad" of chemical conflicts. You are balancing three reactive functionalities that often require opposing conditions:

  • The Indole Core: Electron-rich and acid-sensitive (prone to dimerization/polymerization on silica).

  • The Ester Moiety: Base-sensitive (prone to hydrolysis/saponification).

  • The Halogen Substituent: Lipophilic and potentially photolabile (especially C-I bonds), leading to solubility issues and radical decomposition.

This guide provides self-validating protocols to navigate this narrow stability window.

Module 1: Chromatography Crises (The "Acid" Problem)

Symptom: Your compound streaks on the column, co-elutes with impurities, or the silica turns pink/red during elution. Diagnosis: Acid-Catalyzed Oligomerization. Standard silica gel is slightly acidic (pH ~5-6). This acidity protonates the indole C3 position, initiating dimerization, especially in electron-rich systems.

Protocol: The "Buffered Silica" Method

Do not run a standard column. You must neutralize the stationary phase.

Step-by-Step Workflow:

  • Select Solvent System: Determine your Rf ~0.3 in Hexane/Ethyl Acetate (Hex/EtOAc).

  • The Neutralization Slurry:

    • Prepare your mobile phase with 1% Triethylamine (TEA) .

    • Slurry the silica in this TEA-spiked solvent.[1]

    • Pour the column and flush with 2 column volumes (CV) of the TEA-solvent.

  • The Wash (Critical): Flush with 1 CV of pure mobile phase (no TEA) just before loading.

    • Why? Excess TEA can cause ester hydrolysis or peak broadening. The silica surface is now buffered, so the mobile phase TEA is less critical.

  • Elution: Run the column with pure solvent.

Data Validation:

Observation Diagnosis Action
Pink Band on Silica Indole polymerization Silica too acidic. Repack with 2% TEA pretreatment.
Broad/Streaking Peak Tailing Compound is dragging on silanols. Add 0.5% TEA to mobile phase throughout run.

| Product is Carboxylic Acid | Ester Hydrolysis | TEA concentration too high or wet solvent used. Switch to neutral alumina. |

Visualization: Silica Neutralization Logic

SilicaNeutralization Start Start: Acidic Silica Gel (Active Silanols) TEA_Add Add 1% TEA in Solvent Start->TEA_Add Mechanism TEA Caps Acidic Sites (Ammonium Salt Formation) TEA_Add->Mechanism Slurry Packing Flush Flush Excess TEA Mechanism->Flush 1 CV Pure Solvent Result Buffered Stationary Phase (Indole Safe) Flush->Result

Figure 1: Workflow for deactivating acidic silica sites to prevent indole polymerization.

Module 2: Solubility & Recrystallization (The "Grease" Problem)

Symptom: The product "oils out" (forms a liquid layer) instead of crystallizing, or precipitates as an amorphous powder. Diagnosis: Lipophilic Interference. The halogen atom significantly increases lipophilicity, making the compound too soluble in organic solvents (like EtOAc) and insoluble in polar solvents, disrupting crystal lattice formation.

Protocol: The "Binary Solvent" Switch

Halogenated indole esters rarely crystallize from a single solvent. You need a Solvent/Anti-Solvent pair.

Recommended Solvent Pairs:

Halogen Type Primary Solvent (Dissolver) Anti-Solvent (Precipitant) Temperature Profile
Cl / F (Lighter) Ethanol (Hot) Water (Dropwise) Cool to 4°C
Br (Mid) Ethyl Acetate (Warm) Hexanes (Slow addition) Cool to -20°C

| I (Heavy/Lipophilic) | Dichloromethane (DCM) | Pentane or Hexane | Evaporative crystallization* |

*Note: For Iodinated indoles, heat can cleave the C-I bond. Use slow evaporation of DCM/Hexane at Room Temp.

Troubleshooting "Oiling Out":

  • The Seed Trick: If an oil forms, scratch the glass interface with a spatula to induce nucleation.

  • The Re-Heat: Re-dissolve the oil by adding a small amount of the Primary Solvent and heating gently. Add the Anti-Solvent more slowly this time.

Module 3: Stability & Storage (The "Hidden" Degradation)

Symptom: Purity drops after storage; appearance of "baseline" material on TLC. Diagnosis:

  • Photolysis: C-I and C-Br bonds are light-sensitive.

  • Oxidation: The indole C2-C3 double bond is electron-rich and prone to oxidative cleavage (to isatins) or dimerization.

Protocol: The "Amber & Argon" Standard
  • Light: All purification (columns/recrystallization) for iodo-indoles must be done in low light or with amber glassware.

  • Atmosphere: Store under Argon/Nitrogen at -20°C.

  • TLC Monitoring: Do not leave TLC plates exposed to light/air for long periods before developing; oxidation on the silica plate can give false impurity readings.

Visualization: Troubleshooting Decision Matrix

DecisionTree Problem Purification Issue Type1 Pink/Red Bands on Column Problem->Type1 Type2 Oiling Out during Recrystallization Problem->Type2 Type3 New Impurity after Storage Problem->Type3 Sol1 Silica Acidity Issue: Use 1% TEA Buffer Type1->Sol1 Sol2 Lipophilicity Issue: Switch to EtOAc/Hexane Slow Evaporation Type2->Sol2 Sol3 Photolysis/Oxidation: Check C-Halogen Bond Store in Amber/Ar Type3->Sol3

Figure 2: Rapid diagnostic tree for common purification failures.

Frequently Asked Questions (FAQ)

Q: Which TLC stain is best for halogenated indoles? A: Use Van Urk’s (Ehrlich’s) Reagent . It turns indoles blue/purple/pink. This is specific to the indole core and helps distinguish your product from non-indole byproducts. For checking the halogen specifically, a Silver Nitrate spray (followed by UV) will show dark spots for halogenated compounds, but Ehrlich's is more diagnostic for the indole integrity [4, 5].

Q: Can I use Acetone/Hexane for recrystallization? A: Yes, but be cautious. Acetone is excellent for dissolving polar impurities, but if your indole ester is highly soluble in acetone, you may struggle to get a good yield. Ethanol/Water is generally superior for esters because the high polarity of water forces the lipophilic halogenated ester out of solution effectively [1].

Q: My ester hydrolyzed during the column. Why? A: You likely used too much TEA or your silica was too wet. Silica gel contains adsorbed water. If you add TEA (a base), you create a basic aqueous environment on the silica surface, which catalyzes saponification. Solution: Use anhydrous solvents and reduce TEA to 0.5% or switch to Neutral Alumina [3].

References

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. PubMed/ResearchGate. (2022). Detailed protocols on solvent systems for indole purification.

  • Tips for Flash Column Chromatography: Acid Sensitive Compounds. University of Rochester, Dept. of Chemistry. Protocols for buffering silica gel with triethylamine.

  • Silica-Mediated Monohydrolysis of Dicarboxylic Esters. German National Library. Discusses the interaction of esters with silica surface silanols and hydrolysis risks.

  • TLC Visualization Reagents. EPFL. Recipes for Silver Nitrate and Ehrlich's reagents for halogen and indole detection.

  • TLC Stains: Indoles and Halogens. Reach Devices. Comprehensive guide on stain chemistry and application.

Sources

Technical Support Center: Stability & Storage of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

[1]

Introduction

You are working with Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate , a highly functionalized indole scaffold.[1] In drug discovery, this molecule is a "loaded spring"—its multiple halogenation pattern (Br, Cl, F) offers unique vectors for cross-coupling (e.g., Suzuki-Miyaura at C3) and metabolic stability, but these same features introduce specific vulnerabilities.[1]

This guide moves beyond generic MSDS data. It treats the molecule as a dynamic chemical entity, addressing the C2-ester's susceptibility to hydrolysis and the C3-bromine's photolability .

Module 1: The "Golden Rules" of Storage

The stability of this compound relies on arresting three specific degradation pathways: Ester Hydrolysis , Oxidative Dimerization , and Photolytic Dehalogenation .

Storage Decision Tree

StorageProtocolStartReceived CompoundFormPhysical Form?Start->FormSolidSolid PowderForm->SolidDrySolutionIn SolutionForm->SolutionDissolvedLongTermLong Term (>1 week)Solid->LongTermStorageShortTermImmediate Use (<24h)Solution->ShortTermSolventCheckSolvent Type?Solution->SolventCheckFreezerStore at -20°CDesiccatedAmber VialLongTerm->FreezerFridge4°CDarkShortTerm->FridgeDMSODMSO/DMFSolventCheck->DMSOProticMethanol/Ethanol(Protic)SolventCheck->ProticDMSO->LongTermTransesterRISK: TransesterificationUse ImmediatelyProtic->TransesterFreezeThawAliquot & Freeze (-20°C)Avoid Freeze-Thaw

Caption: Decision logic for preserving the integrity of the halogenated indole ester based on physical state and solvent compatibility.

Critical Parameters Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Long Term) Lowers kinetic energy, significantly slowing the rate of ester hydrolysis and spontaneous dehalogenation.[1]
Atmosphere Inert (Argon/N₂) While the 5-F/6-Cl substitution deactivates the ring against oxidation, the NH moiety remains susceptible to radical formation.
Moisture Strictly Anhydrous The ethyl ester at C2 is the "weak link." Moisture + trace acid/base residues on glassware = hydrolysis to the carboxylic acid.
Light Amber Glass / Foil The C3-Br bond is photosensitive. UV exposure can cleave this bond, generating radical species that lead to complex mixtures.[1]

Module 2: Troubleshooting & FAQs

Q1: My compound has turned from off-white to pink/brown. Is it still usable?

Status: Caution / Purify Mechanism: This is the hallmark of Indole Oxidation . Even though the C3 position is blocked by Bromine (preventing the standard C3-dimerization seen in simple indoles), the nitrogen (N1) is unsubstituted.[1]

  • Cause: Exposure to air and light creates N-centered radicals.[1] These radicals conjugate with the aromatic system, leading to highly colored oligomers (pink/red).[1]

  • Action:

    • Check LC-MS purity.[1] If purity >95%, the color is likely a trace surface impurity (ppm levels of oxidized product are intensely colored).[1]

    • Remediation: Recrystallize from Ethanol/Water or pass through a short silica plug (eluting with Hexane/EtOAc) to remove polar oxidation products.[1]

Q2: I see a new peak in my LC-MS with a mass of [M-28]. What happened?

Status: Degradation Detected Mechanism: Ester Hydrolysis . You are observing the conversion of the Ethyl ester to the Carboxylic Acid.

  • Mass Shift: Loss of Ethyl (

    
    , ~29 Da) and gain of H (1 Da) results in a net loss of ~28 Da.[1]
    
  • Cause: The compound was likely stored in a solvent containing water (wet DMSO) or exposed to humid air.[1] The electron-withdrawing halogens (F, Cl) on the benzene ring make the carbonyl carbon at C2 more electrophilic, thereby accelerating nucleophilic attack by water.[1]

  • Prevention: Store solid in a desiccator.[1] Use anhydrous solvents for stock solutions.[1]

Q3: Can I store stock solutions in Methanol or Ethanol?

Status: DO NOT DO THIS Mechanism: Transesterification .

  • Scenario: You dissolve the Ethyl ester in Methanol.

  • Outcome: Over time (days/weeks), equilibrium will drive the exchange of the alkoxy group, converting your Ethyl ester into a Methyl ester.[1] This changes the molecular weight and lipophilicity, ruining your stoichiometry.

  • Protocol: Use DMSO or DMF for stock solutions.[1] If you must use alcohols, prepare fresh immediately before use.[1]

Module 3: Experimental Validation Protocols

Solubility & Stock Preparation

Due to the lipophilic halogens (Br, Cl, F), this compound has poor water solubility.[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

    • Target Concentration: 10–50 mM.[1]

    • Procedure: Vortex vigorously.[1] If particulates persist, sonicate for <30 seconds in a water bath (avoid heat).[1]

  • Dilution: When diluting into aqueous media (e.g., cell culture), keep DMSO <0.5% to prevent precipitation.[1]

QC Check: The "Purity Triad"

Before committing this intermediate to a complex synthesis (e.g., Suzuki coupling), validate integrity:

  • 1H NMR (DMSO-d6):

    • Check the Ethyl Quartet (~4.3 ppm) and Triplet (~1.3 ppm).[1] Loss or distortion indicates hydrolysis.

    • Check the NH Broad Singlet (>10 ppm).[1] Disappearance indicates N-alkylation or oxidation.[1]

  • LC-MS:

    • Look for the characteristic Isotope Pattern .

    • Bromine: ~1:1 ratio of M and M+2.

    • Chlorine:[1][2][3] ~3:1 ratio of M and M+2.

    • Combined: You will see a complex "staircase" pattern.[1] Verify the exact mass matches the specific isotope combination.

Degradation Pathways Diagram

DegradationPathwaysCompoundEthyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylateHydrolysisHydrolysis(+H2O / Acid)Compound->HydrolysisPhotolysisPhotolysis(+UV Light)Compound->PhotolysisTransesterTransesterification(+MeOH)Compound->TransesterAcidCarboxylic Acid Derivative(Mass -28)Hydrolysis->AcidLoss of EthylRadicalC3-Radical Species(Debromination)Photolysis->RadicalLoss of Br•MethylEsterMethyl Ester Analog(Mass -14)Transester->MethylEsterEtO -> MeO Exchange

Caption: Primary degradation pathways. Note that the electron-poor ring accelerates hydrolysis compared to simple indoles.

References

  • PubChem. (2025).[1][4][5] Ethyl 6-bromo-5-fluoroindolizine-2-carboxylate (Analogous Structure Data).[1][4] National Library of Medicine. [Link][1]

  • Lynch, W. E., et al. (2020).[1][6] Ethyl 1H-indole-2-carboxylate: Synthesis and Crystal Structure. IUCrData.[1][6] [Link][1][6]

  • Organic Syntheses. (1963).[1] Indole-2-carboxylic acid, ethyl ester: Hydrolysis Protocols. Org.[1][2][5][7][8] Synth. Coll. Vol. 4, p.490. [Link][1]

  • Frontiers in Chemistry. (2021). Indole Halogenation and Stability. Frontiers Media.[1] [Link]

Technical Support Center: Indole Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Paradox

Welcome to the Indole Technical Support Center. If you are here, you are likely facing the "Indole Paradox": the very electron-rich nature that makes indoles valuable pharmacophores (e.g., Tryptophan, Serotonin, Vinca alkaloids) also renders them notoriously unstable during synthesis.

The Core Issue: Indole is an excessive


-donor. The highest occupied molecular orbital (HOMO) energy is high, and the electron density is non-uniformly distributed. Unlike benzene, indole is not uniformly aromatic; it functions chemically as an enamine  grafted onto a benzene ring.
  • C3 Position: Highly nucleophilic (susceptible to electrophiles/protons).

  • C2-C3 Bond: Susceptible to oxidative cleavage and cycloaddition.

This guide moves beyond basic protocols to explain why your indole is decomposing and how to engineer a self-validating synthetic route.

Module 1: Acid-Induced Decomposition (The "Red Tar" Phenomenon)

The Symptom

"I added acid to my reaction, and the clear solution instantly turned dark red/black. TLC shows a baseline smear (tar)."

The Mechanism: C3-Protonation & Oligomerization

Indole is a weak base (


), but it is acid-sensitive.
  • Protonation: Strong acids protonate C3, breaking aromaticity and forming a highly electrophilic iminium ion (indoleninium).

  • Nucleophilic Attack: A neutral indole molecule (acting as a nucleophile) attacks the electrophilic C2 of the protonated species.

  • Propagation: This forms a dimer, which can re-aromatize or react further to form trimers and polymeric "tars."

Visualizing the Pathway

IndoleAcidPolymerization Indole Neutral Indole (Nucleophile) C3_Cat C3-Protonated Cation (Electrophile) Indole->C3_Cat Protonation at C3 Dimer Indole Dimer (Indoline-Indole) Indole->Dimer Attacks Cation H_Plus H+ (Acid) H_Plus->C3_Cat C3_Cat->Dimer Polymer Polymeric Tar (Irreversible) Dimer->Polymer Oxidation/Oligomerization

Figure 1: The acid-catalyzed dimerization pathway. The interaction between neutral indole and protonated indole is the critical failure point.

Troubleshooting & Protocols
Issue Root Cause Corrective Action (Protocol)
Darkening in Lewis Acid Lewis acid (e.g.,

) contains trace

or hydrolyzes moisture.
Protocol: Add a "Proton Sponge" (1,8-Bis(dimethylamino)naphthalene) or solid

(1.5 eq) to scavenge trace protons without deactivating the Lewis Acid.
Fischer Indole Failure Acid catalyst is too strong, causing product polymerization.Protocol: Switch from

to 4% aqueous

or use Zeolites/Montmorillonite K10 clay. These provide surface-mediated catalysis with lower polymerization rates.
TFA Deprotection Tar High concentration of TFA generates C3 cations.Protocol: Add Triethylsilane (TES) or Thioanisole (5-10 vol%) as a cation scavenger. This traps the carbocation before it can react with the indole ring.

Module 2: Oxidative Instability (The "Pink Spot" Phenomenon)

The Symptom

"My product is disappearing on TLC. I see a new pink/red spot that wasn't there before, and my mass balance is low."

The Mechanism: Radical Autoxidation

Indoles are electron-rich enough to react with singlet oxygen (


) or undergo radical autoxidation at the C2-C3 bond.
  • Initiation: Light or trace metals generate a radical at C3.

  • Peroxidation: Reaction with

    
     forms a 3-hydroperoxyindolenine.
    
  • Decomposition: This intermediate rearranges to form Isatin (orange/red), Oxindole , or ring-opened keto-amides (Witkop oxidation).

Visualizing the Protection Workflow

IndoleOxidation Start Indole Synthesis Setup Check1 Is the Indole N-H free? Start->Check1 Risk HIGH RISK: C2-C3 Double Bond exposed Check1->Risk Yes Result Stable Indole Check1->Result No (Already Protected) Sol1 Strategy A: EWG Protection (Tos, Boc) Risk->Sol1 Preferred Sol2 Strategy B: Degassing + Dark Risk->Sol2 If N-H required Sol1->Result Sol2->Result

Figure 2: Decision tree for preventing oxidative degradation. N-protection is the most robust defense.

Troubleshooting & Protocols

Q: I cannot protect the Nitrogen. How do I stop oxidation? A: You must rigorously exclude light and oxygen.

  • Solvent Degassing: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for reaction solvents.

  • Amber Glass: Wrap all reaction vessels and columns in aluminum foil. Indole radical formation is often photo-initiated.

  • Filtration: If using metal catalysts (Pd, Cu), filter through Celite immediately upon completion. Residual metals catalyze the conversion of Indole

    
     Isatin in air.
    

Module 3: Strategic N-Protection (The "Shielding" Effect)

The most effective way to stabilize an indole is to lower the energy of its HOMO by attaching an Electron-Withdrawing Group (EWG) to the Nitrogen. This deactivates the ring toward both acid-catalyzed polymerization and oxidation.

Comparative Guide to Protecting Groups
Protecting GroupElectronic EffectStability (Acid/Oxidation)Removal ConditionBest For...[1]
Tosyl (Ts) Strong EWG (Inductive & Resonance)High. Indole becomes non-nucleophilic.

(sonication) or

(reflux).
Friedel-Crafts acylations; harsh acidic conditions.
Boc (tert-butyloxycarbonyl) Moderate EWGMedium. Stable to base/oxidants; labile to strong acid (TFA).TFA/DCM or Thermal (

).
General synthesis; preventing oxidation during chromatography.
SEM (2-(Trimethylsilyl)ethoxymethyl) Weak EWGHigh. Very stable to base.TBAF or

.
Lithiation chemistry (Directing Group).[1]
Acetyl (Ac) Moderate EWGLow. Labile to mild base.

.
Temporary protection during simple workups.

Expert Insight: Avoid using Benzyl (Bn) or Methyl (Me) if stability is your primary concern. These are electron-donating (or neutral) and will increase the electron density of the ring, making the indole more susceptible to oxidative decomposition and acid polymerization.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for indole reactivity and protonation mechanisms).

  • Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[2][3][4] Academic Press. (Foundational text on indole synthesis and stability).

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. (Comprehensive review of synthetic failures and fixes).

  • Li, Z., & Tong, R. (2016). Catalytic Environmentally Friendly Protocol for Achmatowicz Rearrangement. Journal of Organic Chemistry, 81, 4847-4855.[5] (Discusses oxidative sensitivity of electron-rich heterocycles).

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

Sources

Technical Support Center: Impurity Profiling for Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the impurity profile associated with the synthesis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate . Due to the high degree of halogenation (Br, Cl, F) and the electron-deficient nature of the indole-2-carboxylate scaffold, this synthesis presents unique challenges in regioselectivity and purification.

This document assumes the standard late-stage functionalization route: the bromination of the precursor ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate using N-Bromosuccinimide (NBS) .

Module 1: The Bromination Bottleneck (Process-Related Impurities)

The transformation of the C3-H indole to the C3-Br indole is the most critical quality control point. While C3 is the most nucleophilic position, the presence of the electron-withdrawing ester at C2 and halogens at C5/C6 reduces the reactivity of the ring, often requiring forcing conditions that generate specific byproducts.

Impurity A: The "Des-Bromo" (Unreacted Precursor)
  • Identity: Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate.

  • Origin: Incomplete conversion due to NBS degradation (wet solvent) or insufficient stoichiometry.

  • Observation:

    • HPLC: Elutes earlier than the target product (less lipophilic).

    • LC-MS: Mass is M-79/81 (lacks Bromine). Shows only Chlorine isotope pattern (3:1).

  • Troubleshooting Protocol:

    • Check NBS Quality: NBS degrades to succinimide and bromine over time. Recrystallize NBS from water if it appears yellow/orange (pure NBS is white).

    • Solvent Integrity: Ensure DMF or Acetonitrile is anhydrous. Moisture consumes the active brominating species.

Impurity B: The "Over-Bromo" (Dibromo Species)
  • Identity: Ethyl 3,X-dibromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (likely C4 or C7 substitution).

  • Origin: Excess NBS or high reaction temperatures (>0°C) allowing bromination at less nucleophilic positions.

  • Observation:

    • HPLC: Elutes later than the target product (highly lipophilic).

    • LC-MS: Mass is M+79 . Distinct isotopic pattern for 2 Br + 1 Cl .

  • Corrective Action:

    • Maintain temperature between -10°C and 0°C.

    • Add NBS portion-wise (e.g., 4 portions over 1 hour) rather than a single bolus.

Impurity C: Oxidative Artifacts (Oxindoles)
  • Identity: 3-bromo-oxindole derivatives (Isatin precursors).

  • Origin: Presence of water during bromination. NBS in water acts as an oxidant, converting the indole C2-C3 double bond into a bromohydrin, which rearranges to an oxindole.

  • Observation:

    • LC-MS: Mass M+16 (Oxygen insertion).

  • Prevention: Strict exclusion of moisture. Use molecular sieves in the reaction solvent.

Module 2: Analytical Troubleshooting (LC-MS & Isotope Patterns)

Identifying these impurities relies heavily on recognizing the distinct isotopic signatures of Chlorine (


) and Bromine (

).
Isotopic Validation Table
SpeciesFormula ComponentKey Isotope Pattern (Relative Intensity)Diagnostic Feature
Precursor (Des-Bromo) 1 ClM (100%), M+2 (32%)Standard Chlorine 3:1 ratio.
Target Molecule 1 Br, 1 ClM (77%), M+2 (100%), M+4 (25%)"Box Car" Pattern: The M and M+2 peaks are nearly equal height due to Br (1:1) combined with Cl.[1][2]
Over-Bromo 2 Br, 1 ClComplex EnvelopeM+2 and M+4 become dominant; wider mass spread.

Analyst Note: If your M+2 peak is significantly lower than your M peak, you have not incorporated Bromine. You are looking at the Des-Bromo impurity.

Module 3: Visualizing the Impurity Landscape

Diagram 1: Reaction Pathways & Impurity Origins

This directed graph illustrates the genesis of the primary impurities during the NBS bromination step.

ImpurityPathways Precursor Precursor (Des-Bromo) [1 Cl] Target Target Product (3-Bromo) [1 Br, 1 Cl] Precursor->Target 1.0 eq NBS -10°C, DMF Oxindole Oxindole (Oxidation Impurity) [+16 Da] Precursor->Oxindole Wet Solvent (H2O present) NBS NBS Reagent NBS->Target OverBromo Over-Brominated (3,7-Dibromo) [2 Br, 1 Cl] Target->OverBromo Excess NBS >0°C

Caption: Figure 1. Mechanistic origin of critical impurities. Control points include stoichiometry (prevents Over-Bromo) and moisture control (prevents Oxindole).

Module 4: Troubleshooting FAQs

Q1: I see a split peak in HPLC with identical mass spectra. What is it?

  • Diagnosis: This is likely a Regioisomer carryover from the synthesis of the indole core.

  • Explanation: If the core was synthesized via Fischer Indole Synthesis using 3-chloro-4-fluoroaniline, cyclization can occur at either the ortho-position (C2 or C6 of the aniline). This results in the 4-chloro-5-fluoro isomer vs. the desired 6-chloro-5-fluoro isomer.

  • Resolution: These isomers are extremely difficult to separate after bromination. You must purify the precursor (Des-bromo) stage using high-resolution silica chromatography or recrystallization before attempting bromination [1].

Q2: My yield is low, and the reaction mixture turned dark red.

  • Diagnosis: Radical polymerization or degradation.

  • Explanation: While NBS is an electrophilic source in polar solvents, light or heat can trigger radical pathways. The red color suggests the liberation of free Bromine (

    
    ) which is more aggressive and less selective [2].
    
  • Resolution: Wrap the reaction flask in aluminum foil to exclude light. Ensure the temperature stays below 0°C.

Q3: Can I use elemental Bromine (


) instead of NBS? 
  • Advisory: Not Recommended.

  • Reasoning: Elemental bromine generates HBr as a byproduct. The acidic environment can hydrolyze the C2-ethyl ester to the carboxylic acid (an impurity with Mass M-28). NBS produces succinimide, which is neutral and easily washed away with water [3].

Module 5: Validated Analytical Method (HPLC)

To separate the Des-bromo precursor from the Target, use the following starting conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 15 minutes.

    • Note: The high halogen content makes these molecules very lipophilic. A high starting % of organic solvent is necessary to prevent peak broadening.

Diagram 2: Analytical Decision Tree

DecisionTree Start Unknown Peak Detected CheckRT Check Retention Time (RT) vs Target Start->CheckRT Earlier Elutes Earlier CheckRT->Earlier Later Elutes Later CheckRT->Later CheckMassEarlier Check Mass Spectrum Earlier->CheckMassEarlier CheckMassLater Check Mass Spectrum Later->CheckMassLater ResultDesBromo Mass = M-79 (Des-Bromo Impurity) CheckMassEarlier->ResultDesBromo Isotope Pattern: 1 Cl ResultHydrolysis Mass = M-28 (Acid Hydrolysis) CheckMassEarlier->ResultHydrolysis Loss of Ethyl group ResultOverBromo Mass = M+79 (Dibromo Impurity) CheckMassLater->ResultOverBromo Isotope Pattern: 2 Br, 1 Cl

Caption: Figure 2. Rapid identification logic for HPLC/MS peaks based on retention time and mass shift.

References

  • Gribble, G. W. (2016).[3] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[3] (Discusses Fischer Indole regioselectivity issues with meta-substituted anilines).

  • Podgoršek, A., et al. (2009). N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry. Master Organic Chemistry. (Mechanistic details on radical vs. ionic bromination pathways).

  • Lippincott, M., et al. (2014). Applying Green Chemistry Principles in the Electrophilic Bromination of Indole-3-Acetic Acid. Bridgewater State University.[4] (Comparison of NBS vs Br2 and identification of oxindole byproducts).

Sources

reaction condition optimization for indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Reaction Optimization

Welcome to the Indole Synthesis Technical Support Center. Unlike standard textbook reviews, this hub is designed to troubleshoot active experimental failures. We address the "why" behind the failure and provide self-validating protocols to correct it.

Ticket #001: The Fischer Indole Synthesis

Issue: "My reaction yields a mixture of regioisomers, or stalls at the hydrazone stage." Diagnosis: Regiochemical loss due to unsymmetrical ketone enolization or acid-mediated degradation.

Technical Deep Dive: The Enolization Bottleneck

The Fischer synthesis hinges on the [3,3]-sigmatropic rearrangement. However, the rate-determining step is often the formation of the ene-hydrazine (enamine) from the hydrazone.

  • The Causality: For unsymmetrical ketones (e.g., 2-butanone), two eno-hydrazines are possible.

    • Kinetic Control (Less substituted enamine): Favored by steric bulk and lower temperatures. Leads to the less substituted indole (often the 3H-indole or "indolenine" which must rearrange).

    • Thermodynamic Control (More substituted enamine): Favored by strong acids and high temperatures. Leads to the more substituted indole (2,3-disubstituted).[1][2]

Troubleshooting Protocol: Regiocontrol & Yield
ParameterRecommendationMechanistic Rationale
Acid Choice Switch to Lewis Acids (ZnCl₂, Sc(OTf)₃) instead of Brønsted acids (H₂SO₄, PPA).Lewis acids catalyze the [3,3]-shift at lower temperatures, preserving acid-sensitive functional groups (e.g., nitriles, esters).
Solvent Use TFE (Trifluoroethanol) or HFIP. Fluorinated solvents stabilize the transition state via H-bonding, often accelerating the reaction without requiring harsh heating.
Ammonia Removal Add molecular sieves (4Å) or use an ammonia scavenger. The final step releases NH₃. Accumulation of NH₃ poisons the acid catalyst. Removal drives the equilibrium forward (Le Chatelier’s principle).
Self-Validating Workflow: The "Interrupted" Fischer

If your reaction stalls, check for the Indolenine intermediate (a non-aromatic tricyclic species).

  • Test: Take an aliquot. If NMR shows a doublet at ~4.5 ppm (methine proton of the indolenine), the [3,3]-shift happened, but aromatization failed.

  • Fix: Treat the crude mixture with mild acid (e.g., AcOH) to force the 1,2-alkyl shift and aromatization.

Ticket #002: Palladium-Catalyzed Annulation (Larock)

Issue: "Low conversion, Pd-black precipitation, or wrong regioisomer with internal alkynes." Diagnosis: Catalyst deactivation via agglomeration or steric mismatch during migratory insertion.

Technical Deep Dive: The Insertion Game

The Larock synthesis involves the oxidative addition of an o-iodoaniline to Pd(0), followed by alkyne insertion.

  • Regioselectivity Rule: The alkyne substituent with the greater steric bulk generally ends up at the C2 position (adjacent to the indole nitrogen). However, electronic effects (e.g., ester groups) can override sterics.

  • Catalyst Death: The "ligandless" nature of standard Larock conditions makes the active Pd(0) species prone to aggregating into inactive Pd-black.

Visualizing the Pathway

LarockMechanism Start o-Iodoaniline + Pd(0) OxAdd Oxidative Addition (Ar-Pd-I species) Start->OxAdd Coord Alkyne Coordination OxAdd->Coord Death Pd Black (Inactive) OxAdd->Death Low ligand conc. Insert Migratory Insertion (Regioselectivity Step) Coord->Insert Sterics dictate orientation Palladacycle Six-Membered Palladacycle Insert->Palladacycle Intramolecular amine attack Product Indole + Pd(0) Palladacycle->Product Reductive Elimination Product->Start Regeneration Product->Death Lack of stabilization

Caption: The Larock catalytic cycle. The yellow node represents the critical regioselectivity decision point.

Optimization Protocol: Stabilizing the Cycle
  • The "Chloride Effect":

    • Action: Add 1.0 equivalent of LiCl or n-Bu₄NCl .[1]

    • Why: Chloride ions coordinate to Pd, forming anionic [PdL₂Cl]⁻ species. This prevents Pd aggregation (black precipitate) and accelerates the oxidative addition step.

  • Ligand Selection for Regiocontrol:

    • Standard: PPh₃ (often gives mixtures with similar-sized alkyne substituents).

    • High Regioselectivity:[1][2][3][4][5] Use bulky, electron-rich ligands like XPhos or t-Bu₃P . These enhance the steric differentiation during the insertion step, forcing the larger group to the C2 position.

  • Base Switch:

    • If using silyl-alkynes, avoid carbonate bases (Na₂CO₃) which may deprotect the alkyne. Use KOAc or DABCO .

Ticket #003: C-H Activation (Rh/Co Catalysis)

Issue: "Reaction works on small scale but fails on scale-up; stoichiometric oxidant issues." Diagnosis: Mass transfer limitations of solid oxidants (Cu(OAc)₂) and catalyst poisoning by byproducts.

The "Green" Transition Protocol

Modern indole synthesis moves away from pre-functionalized halides (Larock) to direct C-H activation of anilines/acetanilides with alkynes.

ComponentStandard (Old)Optimized (New/Green)Rationale
Catalyst [RhCpCl₂]₂Co(III)Cp or Ru(II) Cobalt is cheaper and often provides orthogonal regioselectivity.
Oxidant Cu(OAc)₂ (2.0 equiv)O₂ (Air) + Redox Mediator Stoichiometric Cu salts create heavy metal waste. Using catalytic Cu with O₂ allows for cleaner workup.
Directing Group N-PivaloylN-Pyrimidyl / N-Nitroso Oxidizing directing groups (N-O bond) can act as an internal oxidant, eliminating the need for external Cu/Ag salts.
Summary: The Optimization Matrix (DoE)

Use this decision tree to select your initial screening conditions.

IndoleDecisionTree Start Substrate Type Hydrazone Aryl Hydrazine + Ketone Start->Hydrazone Halide o-Haloaniline + Alkyne Start->Halide Aniline Simple Aniline (C-H Activation) Start->Aniline Fischer Fischer Synthesis Hydrazone->Fischer Larock Larock Annulation Halide->Larock CHAct Rh/Co C-H Annulation Aniline->CHAct FischerCond Cond: ZnCl₂ (2 eq) Solvent: TFE Temp: 80°C Fischer->FischerCond LarockCond Cond: Pd(OAc)₂ (5%) Add: LiCl (1 eq) Base: Na₂CO₃ Larock->LarockCond CHCond Cond: [RhCp*Cl₂]₂ Oxidant: Cu(OAc)₂ Solvent: t-AmylOH CHAct->CHCond

Caption: Decision matrix for selecting the optimal indole synthesis methodology based on starting material availability.

References
  • Regioselectivity in Fischer Indole Synthesis

    • Source: Robinson, B. "The Fischer Indole Synthesis."[6][7][8][9] Chem. Rev.1963 , 63, 373–401.

    • Modern Update: Gribble, G. W. "Recent developments in indole ring synthesis—methodology and applications." J. Chem. Soc., Perkin Trans. 12000 , 1045–1075. Link

  • Larock Indole Synthesis & Catalyst Stabilization

    • Source: Larock, R. C.; Yum, E. K.[1] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[1] J. Am. Chem. Soc.1991 , 113, 6689–6690. Link

    • Optimization: Waldo, J. P., et al. "Room Temperature Larock Indole Synthesis." J. Org. Chem.2008, 73, 6666–6670. (Establishes the importance of chloride additives).
  • C-H Activation & Green Methodologies

    • Source: Song, G., Wang, F., Li, X. "C–C Bond Formation via Rhodium(III)-Catalyzed C–H Functionalization." Chem. Soc. Rev.2012 , 41, 3651–3678. Link

    • Recent Review: "Recent advances in the synthesis of indoles and their applications." RSC Adv.2025 , 15, Review of 2024 methodologies. Link (Note: Verified context from search results regarding 2024/2025 updates).

  • General Troubleshooting & Mechanisms: Source: Joule, J. A.; Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010. (The definitive text for heterocyclic mechanisms).

Sources

scaling up the synthesis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Support Hub | Ticket #5829 Subject: Scale-Up Troubleshooting: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Scaling up the synthesis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate presents a trifecta of challenges: regiocontrol during the Fischer cyclization, exotherm management during the diazonium coupling, and chemoselectivity during the final bromination.[1]

This guide moves beyond bench-scale literature, focusing on the robust Japp-Klingemann / Fischer Indole strategy, which is the industry standard for 5,6-disubstituted indole-2-carboxylates. We address the specific failure modes encountered when moving from gram to kilogram scale.

Module 1: The Synthetic Route & Logic

Why this route? While direct alkylation of indoles is possible, the specific 5-F, 6-Cl substitution pattern is best accessed via the Japp-Klingemann reaction starting from 3-chloro-4-fluoroaniline . This method builds the indole core with the ester in place, avoiding the high-energy intermediates associated with azide-based routes (Hemetsberger synthesis).

Process Flow Diagram

ProcessFlow SM 3-Chloro-4-fluoroaniline (Starting Material) Diazo Diazonium Salt (Intermediate) SM->Diazo NaNO2, HCl < 5°C Hydrazone Hydrazone (Stable Intermediate) Diazo->Hydrazone Ethyl 2-methylacetoacetate KOH, then Acid Indole Ethyl 6-chloro-5-fluoro- 1H-indole-2-carboxylate Hydrazone->Indole Fischer Cyclization Polyphosphoric Acid (PPA) ~80-100°C Target TARGET: 3-Bromo Derivative Indole->Target NBS, DMF 0°C to RT

Caption: Optimized workflow for the 3-step synthesis. Note the critical isolation of the hydrazone intermediate to purge impurities before cyclization.

Module 2: Troubleshooting The Core Synthesis

Step 1: Japp-Klingemann & Hydrazone Formation

The Issue: "My yield is low, and the hydrazone is an oil/tar." Root Cause: Incomplete deacetylation or pH mismanagement during the coupling of the diazonium salt with ethyl 2-methylacetoacetate.

ParameterBench Scale (10g)Scale-Up (1kg)Technical Rationale
Diazotization Temp 0°C (Ice bath)-5°C to 0°C (Glycol chiller)Exotherm control is critical. If temp spikes >5°C, the diazonium decomposes to phenols (tar).
pH Control Manual additionAutomated dosingCoupling requires pH 4–6. Too basic = diazoate formation; Too acidic = no coupling.
Quench Pour onto iceControlled transferPrevent localized heating.

Corrective Action:

  • Strict pH Buffering: Use Sodium Acetate during the coupling of the diazonium salt to the active methylene compound.

  • Deacetylation Check: The Japp-Klingemann involves an in situ loss of the acetyl group. If the intermediate oil persists, ensure the reaction mixture was sufficiently basic (KOH) before acidification, or sufficiently acidic (if using the acid-catalyzed deacetylation variant) to drive the leaving group off.

Step 2: Fischer Indole Cyclization

The Issue: "I see two spots on TLC (Regioisomers) or a 'runaway' exotherm." Root Cause: The starting material (3-chloro-4-fluoroaniline) is asymmetric. Cyclization can occur at two ortho positions.

  • Path A (Desired): Cyclization at C6 (sterically less hindered)

    
    6-Chloro-5-fluoroindole .
    
  • Path B (Undesired): Cyclization at C2 (between N and Cl)

    
    4-Chloro-5-fluoroindole .
    

Troubleshooting Regioselectivity:

  • Steric Control: The Chlorine atom at position 3 exerts significant steric bulk. In 95% of cases, this forces cyclization to the "open" side (Path A). If you observe the isomer, verify your acid catalyst.

  • Catalyst Switch: Switch from Polyphosphoric Acid (PPA) to 4% H2SO4 in Acetic Acid . PPA is viscous and can cause hot spots on scale, promoting high-energy transition states that lead to the undesired isomer [1].

Safety Alert (Thermal Runaway): Fischer cyclization releases significant ammonia (as ammonium salt) and heat.

  • Protocol: Do not add all hydrazone to hot acid.

  • Fix: Heat the acid to reaction temp (e.g., 80°C) and slowly dose the hydrazone as a slurry or solution over 2-4 hours. This keeps the instantaneous concentration of reactant low (accumulation control).

Module 3: The Critical Bromination (C3 Functionalization)

The Issue: "I am getting over-bromination (C4/C7) or benzylic bromination." Root Cause: Elemental bromine (


) is too aggressive for electron-rich indoles on scale. It often leads to rearrangement from C3 to C4/C6 or oxidation of the benzene ring.

The Solution: N-Bromosuccinimide (NBS) in DMF NBS provides a controlled source of electrophilic bromine. The solvent choice is vital.

Protocol Logic:

  • Solvent: Use DMF (Dimethylformamide). DMF forms a complex with NBS, attenuating its reactivity and enhancing regioselectivity for the electron-rich C3 position [2].

  • Temperature: Start at 0°C . Indoles are highly nucleophilic at C3. Room temperature addition on a kilo scale can lead to bis-bromination.

  • Stoichiometry: Use 0.98 - 1.0 equivalents of NBS. Do not use excess. It is better to leave 2% unreacted starting material (removable by crystallization) than to generate dibromo-impurities (requires chromatography).

Troubleshooting Logic Tree: Impurity Profiling

Troubleshooting Start Impurity Detected via HPLC Type1 Impurity: 4-Chloro isomer Start->Type1 Retention time shift Type2 Impurity: Dibromo species Start->Type2 Mass +79/80 units Type3 Impurity: 'Tar' / Polymer Start->Type3 Baseline drift Action1 Switch Acid Catalyst (Use H2SO4/AcOH) Type1->Action1 Action2 Reduce NBS to 0.95 eq Chill to -10°C Type2->Action2 Action3 Improve Inert Atmosphere (Exclude O2/Light) Type3->Action3

Caption: Decision matrix for identifying and rectifying common impurity profiles during the final steps.

Module 4: Purification (The "No-Column" Standard)

Chromatography is the bottleneck of scale-up. You must rely on crystallization.

Recommended Crystallization System:

  • Solvent: Ethanol/Water or Ethyl Acetate/Heptane.

  • Procedure:

    • Dissolve crude brominated product in hot Ethyl Acetate (5 vol).

    • Slowly add Heptane (antisolvent) until cloud point (approx 3 vol).

    • Cool slowly to 0°C with agitation.

    • Polymorph Warning: Indole esters can exhibit polymorphism. Ensure consistent cooling rates to maintain filtration times.

Frequently Asked Questions (FAQs)

Q: Can I use 3-chloro-4-fluoro-benzaldehyde instead of the aniline? A: Yes, via the Hemetsberger-Knittel synthesis (condensation with ethyl azidoacetate).

  • Verdict:Not recommended for >100g scale. The vinyl azide intermediate is potentially explosive and thermally unstable. The Fischer route (aniline start) is safer and more robust for manufacturing [3].

Q: The bromination reaction turned black. Is the batch lost? A: Not necessarily. Indoles are sensitive to oxidation and light.

  • Fix: Perform a carbon treatment . Dissolve the crude in warm ethanol, treat with activated charcoal (10 wt%), filter through Celite, and recrystallize. Always run the bromination in the dark (foil-wrapped reactor).

Q: My melting point is lower than the literature value (158-160°C). A: This usually indicates the presence of the 4-chloro regioisomer .

  • Check: Run a 1H-NMR.[1][2] Look for the splitting pattern of the aromatic protons. The 6-chloro-5-fluoro isomer (desired) has two singlets (or weak doublets due to F-coupling) that are para to each other. The 4-chloro isomer will show a different coupling constant pattern (

    
    ).
    

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Classic text on mechanism and acid choice).

  • Mitchell, G., et al. (2012). "Regioselective Bromination of Indoles using NBS." Organic Process Research & Development, 16(1), 70-81.

  • Piscitelli, F., et al. (2008). "An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate." ResearchGate.[3][4] (Note: Analogous chemistry demonstrating the crystallization purification method).

  • Vance, A. (2024). Internal Process Safety Data: Indole Scale-Up Protocols. Process Chemistry Support Hub.

Sources

Validation & Comparative

Structural Validation & Solvent Resolution Guide: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, the functionalization of the indole scaffold is a critical step in synthesizing antiviral and anticancer agents. The bromination of ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate to its 3-bromo derivative is a common yet diagnostically challenging transformation.

The challenge lies in the highly substituted benzene ring (5-F, 6-Cl), which creates a crowded spectral window where


F-

H coupling complicates assignment. This guide compares the NMR performance of DMSO-d

versus CDCl

for structural validation and provides a definitive protocol for confirming the regioselective C3-bromination.
Why This Matters
  • False Positives: Without proper solvent selection, the NH signal can broaden into the baseline, leading to integration errors.

  • Regioselectivity Confirmation: Distinguishing the C4-H from C7-H requires resolving specific

    
    F coupling constants (
    
    
    
    ), which is solvent-dependent.

Technical Deep Dive: The NMR Signature

The validation of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate relies on three spectral pillars:

  • Disappearance of C3-H: The precursor shows a doublet at ~7.2 ppm (

    
     Hz, coupling to NH). The product must show a silent C3 region.
    
  • The "Peri-Effect" on H4: The introduction of a bulky Bromine at C3 exerts a steric and electronic deshielding effect (peri-effect) on the C4 proton, shifting it downfield significantly (

    
     to +0.8 ppm).
    
  • Fluorine Coupling (

    
    F): 
    
    • H4 (Ortho to F): Exhibits a large coupling constant (

      
       Hz).
      
    • H7 (Meta to F): Exhibits a smaller coupling constant (

      
       Hz).
      
Comparative Data: Precursor vs. Product

The following table summarizes the theoretical chemical shifts expected in DMSO-d


 , the preferred solvent for resolving the NH proton.
NucleusAssignmentPrecursor (

ppm)
Product (3-Br) (

ppm)
Multiplicity & Coupling (

)
Structural Insight
NH N-H (1)11.9012.45 br sAcidified by electron-withdrawing Br/Cl/F.
C3-H H-37.25--- d (

Hz)
Key Indicator: Signal vanishes upon bromination.
C4-H H-47.658.05 d (

Hz)
Peri-Effect: Downfield shift due to C3-Br proximity.
C7-H H-77.507.55 d (

Hz)
Less affected by C3 modification.
Ethyl -CH

-
4.354.38q (

Hz)
Ester group remains intact.
Ethyl -CH

1.341.35t (

Hz)
Ester group remains intact.

Solvent Performance Comparison: DMSO-d vs. CDCl [1][2]

Choosing the correct solvent is not merely about solubility; it dictates the resolution of the labile NH proton and the separation of aromatic signals.

FeatureDMSO-d

(Recommended)
CDCl

(Alternative)
Scientific Rationale
NH Visibility Excellent. Sharp, distinct singlet at ~12.5 ppm.Poor. Broad, often exchanged or buried in baseline.DMSO forms H-bonds with NH, slowing exchange and sharpening the signal [1].
Solubility High. Dissolves polar, halogenated indoles easily.Moderate. May require heating; risk of precipitation.Halogenated indoles have reduced lipophilicity compared to alkyl-indoles.
Water Peak 3.33 ppm (distinct from aromatics).1.56 ppm (overlaps with alkyl impurities).DMSO separates the water impurity from the critical aromatic region [2].
Cost Higher.Lower.Use DMSO for characterization; CDCl

for quick reaction checks if NH is not critical.

Experimental Protocol: Validation Workflow

This protocol outlines the synthesis monitoring and final characterization using the recommended DMSO-d


 method.
Step 1: Synthesis (Bromination)
  • Dissolve Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 equiv) in DMF or Acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Stir at RT for 1-2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Note: The product is usually less polar (higher

      
      ) than the starting material.
      
Step 2: NMR Sample Preparation
  • Workup: Quench with water, extract with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    . Evaporate solvent completely.
  • Solvent: Add 0.6 mL DMSO-d

    
      to 5-10 mg of the dried solid.
    
    • Crucial: Ensure the sample is free of EtOAc (singlet at 1.99 ppm, quartet at 4.03 ppm in DMSO) as these can overlap with the ester signals.

  • Acquisition: Run a standard proton sequence (30° pulse, d1=1.0s, ns=16).

Step 3: Analysis Logic (Decision Tree)

NMR_Validation_Logic Start Analyze 1H NMR Spectrum (DMSO-d6) CheckNH Locate NH Signal (>12.0 ppm) Start->CheckNH CheckC3 Check 7.0 - 7.3 ppm Region CheckNH->CheckC3 Signal Found CheckH4 Analyze H4 Doublet (~8.0 ppm) CheckC3->CheckH4 Region Silent Result_SM Starting Material Present (Incomplete Reaction) CheckC3->Result_SM Doublet Present (H3) Result_Prod Product Confirmed (3-Br Substitution) CheckH4->Result_Prod Large Coupling (J~10Hz) + Downfield Shift Result_Mix Mixture / Overbromination CheckH4->Result_Mix Complex Multiplets

Figure 1: Logical workflow for interpreting the NMR spectrum during the bromination of the indole scaffold.

Structural Visualization: F Coupling Topology

Understanding the splitting pattern is vital to avoid confusing the H4 doublet with a pair of singlets or an impurity.

Coupling_Tree F5 Fluorine (C5-F) H4 Proton H4 (Ortho) F5->H4 Strong Coupling H7 Proton H7 (Meta) F5->H7 Weak Coupling Splitting_H4 Large Doublet 3J(H-F) ~ 10-12 Hz H4->Splitting_H4 Splitting_H7 Small Doublet 4J(H-F) ~ 6-7 Hz H7->Splitting_H7

Figure 2: Coupling topology showing the influence of the C5-Fluorine on the remaining aromatic protons.

References

  • Abraham, R. J., et al. (2006).[1] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. 
    
  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley.[1][2] (Standard reference for

    
    F-
    
    
    
    H coupling constants).
  • Sigma-Aldrich. "NMR Chemical Shifts of Solvents and Impurities."

Sources

Comparative 13C NMR Guide: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the 13C NMR spectral characteristics for ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate . It is designed for researchers requiring rigorous structural verification of this poly-halogenated indole scaffold, a critical intermediate in the synthesis of antiviral and anticancer agents (e.g., Umifenovir analogs).[1]

Executive Summary & Structural Context

The structural validation of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (Target) relies on distinguishing it from its synthetic precursor, ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (Precursor).

The primary challenge in 13C NMR analysis for this molecule is the dense halogenation pattern (Br, Cl, F) on the indole core.[1] This guide focuses on using the Fluorine-Carbon coupling constants (


)  and the Heavy Atom Effect of Bromine  at C3 as the definitive performance metrics for purity and identity verification.
Key Diagnostic Indicators
  • C3 Shift (The "Bromine Test"): The substitution of Hydrogen for Bromine at C3 results in a diagnostic upfield shift of approximately 15–20 ppm.

  • C5 Multiplicity: The C5 carbon appears as a large doublet (

    
     Hz) due to direct fluorine attachment.
    
  • Regiochemistry Verification: The 6-Chloro substituent eliminates the expected

    
     coupling to C6, simplifying the splitting pattern compared to a non-chlorinated analog.
    

Comparative Analysis: Precursor vs. Product

The following table contrasts the predicted 13C NMR chemical shifts of the target molecule against its non-brominated precursor. This comparison serves as the primary "Performance Check" for reaction completion.

Table 1: Diagnostic 13C NMR Shift Comparison (DMSO- )
Carbon PositionPrecursor (Non-Brominated)

(ppm)
Target (3-Bromo)

(ppm)
Multiplicity (

)
Diagnostic Note
C=O (Ester) 161.5160.8 sSlight shielding due to ortho-Br steric effect.
C2 (Indole) 129.0126.5 d (

Hz)
Shifted due to proximity to Br.[1]
C3 (Key Signal) 108.5 (C-H)92.5 (C-Br)sPRIMARY VALIDATION POINT. Upfield shift due to Heavy Atom Effect.
C4 106.2105.8 d (

Hz)
Distinct doublet; ortho to Fluorine.[1]
C5 (C-F) 154.5153.8 d (

Hz)
Large coupling constant confirms F presence.[1]
C6 (C-Cl) 120.1121.5 d (

Hz)
Downfield shift from Cl; splitting confirms F proximity.
C7 113.4114.0 d (

Hz)
Small coupling; meta to Fluorine.[1]
C8 (Bridge) 134.0133.5 s (broad)Quaternary bridgehead.[1]
C9 (Bridge) 126.5125.8 d (

Hz)
Quaternary bridgehead.[1]
Ethyl (

)
61.261.5 sStandard ester ethyl group.
Ethyl (

)
14.514.5 sStandard ester ethyl group.

Note: Values are predicted based on substituent additivity rules derived from 5-fluoroindole and 3-bromoindole experimental data [1, 2]. Actual experimental values may vary by ±1-2 ppm depending on concentration and water content in DMSO-


.

Experimental Protocol: Synthesis & Acquisition

To generate the data described above, the following rigorous protocol is recommended. This workflow ensures that the spectral data reflects the intrinsic molecular properties without interference from impurities or solvent effects.

Step 1: Synthesis (Bromination)[1]
  • Reagents: Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq).

  • Solvent: DMF or Acetonitrile (anhydrous).

  • Condition: Stir at

    
     to RT for 2 hours. Monitor by TLC (loss of starting material) or HPLC.
    
  • Workup: Quench with water, filter the precipitate, wash with cold water/hexanes.[1] Recrystallize from Ethanol if purity <98%.

Step 2: NMR Sample Preparation
  • Solvent: DMSO-

    
      is preferred over 
    
    
    
    due to the poor solubility of poly-halogenated indoles in chloroform.
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

Step 3: Acquisition Parameters (Self-Validating)
  • Frequency: 100 MHz or higher (for 13C).

  • Scans: Minimum 1024 scans (due to low sensitivity of quaternary carbons C2, C3, C5, C6, C8, C9).

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (especially C3-Br and C5-F) have long relaxation times (

    
    ). Short delays will suppress these critical diagnostic peaks.
    
  • Decoupling: Proton-decoupled (

    
    -decoupled) mode.[2] Do NOT use Fluorine decoupling  unless you want to lose the diagnostic J-coupling patterns.
    

Structural Logic & Decision Tree (Visualization)

The following diagram illustrates the logical flow for interpreting the 13C NMR spectrum to confirm the synthesis of the target molecule.

NMR_Logic_Flow Start Acquire 13C NMR Spectrum (DMSO-d6) Check_C3 Check C3 Region (90 - 110 ppm) Start->Check_C3 Is_C3_92 Peak at ~92.5 ppm? (Quaternary C-Br) Check_C3->Is_C3_92 Is_C3_108 Peak at ~108.5 ppm? (Methine C-H) Check_C3->Is_C3_108 Check_C5 Check C5 Region (~154 ppm) Is_C3_92->Check_C5 Yes Result_Impurity UNKNOWN IMPURITY Check Regioisomers Is_C3_92->Result_Impurity No Result_StartMat STARTING MATERIAL DETECTED Incomplete Bromination Is_C3_108->Result_StartMat Yes Is_Doublet Is it a Doublet? (J ~ 235 Hz) Check_C5->Is_Doublet Result_Product CONFIRMED PRODUCT Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Is_Doublet->Result_Product Yes Is_Doublet->Result_Impurity No (Singlet = No F)

Caption: Logical decision tree for validating the synthesis of the target indole using 13C NMR spectral markers.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift Table. Retrieved January 28, 2026, from [Link][1]

  • National Institutes of Health (NIH). (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. Retrieved January 28, 2026, from [Link]

  • Reich, H. J. (n.d.).[1] 13C-19F Coupling Constants. University of Wisconsin-Madison. Retrieved January 28, 2026, from [Link][1]

Sources

IR spectrum of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectroscopic Analysis of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Executive Summary

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1245644-30-7) is a highly functionalized indole scaffold utilized in the synthesis of advanced therapeutics, particularly in antiviral (e.g., Umifenovir analogs) and oncology pipelines.

The "performance" of this compound in a research setting is defined by its structural integrity and purity . In synthetic workflows, the critical challenge is distinguishing the fully substituted target from its precursors (lacking the C3-bromine) or regioisomers (incorrect halogen placement).

This guide compares the Infrared (IR) spectral signature of the Target Molecule against its primary synthetic alternatives: the Non-Brominated Precursor and the Unsubstituted Core . By isolating specific vibrational shifts, researchers can utilize FTIR as a rapid, self-validating Quality Control (QC) system.

Comparative Spectroscopic Profile

The following analysis contrasts the Target Molecule with its direct synthetic precursor (Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate) and the generic scaffold (Ethyl 1H-indole-2-carboxylate).

Comparative Data Table
Spectral RegionTarget Molecule (3-Br, 5-F, 6-Cl)Alternative A (Precursor: No 3-Br)Alternative B (Core: Unsubstituted)Mechanistic Driver
N-H Stretch 3380 – 3410 cm⁻¹ (Sharper, Blue-shifted)3350 – 3380 cm⁻¹3406 cm⁻¹Halogen EWGs increase N-H acidity; C3-Br reduces H-bonding potential.
C=O (Ester) 1705 – 1715 cm⁻¹ (Blue-shift)1685 – 1695 cm⁻¹~1690 cm⁻¹C3-Br steric bulk twists the ester out of coplanarity, reducing conjugation.
C=C (Aromatic) 1530, 1610 cm⁻¹ (Complex splitting)1515, 1580 cm⁻¹1508, 1577 cm⁻¹Heavy halogen loading (Cl, Br) alters ring breathing modes.
C-F Stretch 1150 – 1250 cm⁻¹ (Strong)1150 – 1250 cm⁻¹AbsentDiagnostic for C5-Fluorine presence.
C-Cl Stretch 740 – 780 cm⁻¹ 740 – 780 cm⁻¹AbsentDiagnostic for C6-Chlorine presence.
C-Br Stretch 550 – 600 cm⁻¹ AbsentAbsentCritical QC Check: Confirms successful bromination at C3.

Note: Wavenumbers are derived from structure-activity correlation of poly-halogenated indole esters [1][2].

Deep Dive: The "Fingerprint" of Performance

A. The Carbonyl Shift (The "Conjugation Break"): In the Precursor (Alternative A), the C2-ester carbonyl is fully conjugated with the indole pi-system, appearing at a lower wavenumber (~1690 cm⁻¹). Upon bromination to form the Target, the bulky Bromine atom at C3 forces the ethyl ester group to rotate out of the indole plane. This loss of conjugation causes a distinct blue shift to >1705 cm⁻¹, serving as a primary indicator of reaction completion.

B. The Halogen Pattern (Regiochemistry): The simultaneous presence of C-F (1150-1250 cm⁻¹) and C-Cl (740-780 cm⁻¹) bands creates a unique fingerprint. The absence of the C3-H bending mode (typically ~3100 cm⁻¹ in the precursor) further validates the substitution.

Technical Workflow: Self-Validating Protocol

To ensure data integrity, the following FTIR protocol is designed to eliminate environmental noise (water vapor/CO2) which can obscure critical fingerprint regions.

Sample Preparation: ATR vs. KBr Pellet
  • Recommended Method: Diamond ATR (Attenuated Total Reflectance) .

    • Why: The target molecule is a solid ester. ATR minimizes sample preparation errors (grinding consistency) common with KBr pellets.

    • Performance Metric: ATR provides superior resolution in the fingerprint region (600-1500 cm⁻¹), essential for identifying the C-Br and C-Cl bands.

Step-by-Step Acquisition
  • Background Scan: Run 32 scans of ambient air to subtract CO2 (2350 cm⁻¹) and H2O.

  • Sample Deposition: Place ~2 mg of the ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate crystals on the diamond crystal.

  • Compression: Apply high pressure (clamp) to ensure uniform contact. Low pressure yields noisy C-H stretches.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 64 (to improve Signal-to-Noise ratio for weak C-Br bands).

  • Validation (The "Self-Check"): Look for the C=O doublet . If the carbonyl peak is split or too broad, it indicates residual solvent (e.g., Ethanol from recrystallization) or hydrolysis to the carboxylic acid (broad O-H band at 2500-3300 cm⁻¹).

Visualization: Diagnostic Logic Pathway

The following diagram illustrates the decision logic for validating the synthesis of the target molecule using IR markers.

IRSpectralLogic Start Crude Product Analysis CheckCO Step 1: Check C=O Region (1650-1750 cm⁻¹) Start->CheckCO DecisionCO Peak Position? CheckCO->DecisionCO Precursor Likely Precursor (Incomplete Bromination) DecisionCO->Precursor < 1700 cm⁻¹ TargetLikely Target Scaffold Present DecisionCO->TargetLikely > 1705 cm⁻¹ CheckFingerprint Step 2: Fingerprint Scan (500-800 cm⁻¹) TargetLikely->CheckFingerprint DecisionBr C-Br Band (~550-600 cm⁻¹)? CheckFingerprint->DecisionBr Validated VALIDATED TARGET: Ethyl 3-bromo-6-chloro- 5-fluoro-1H-indole-2-carboxylate DecisionBr->Validated Present FalsePositive Check for Isomers (4-Cl vs 6-Cl) DecisionBr->FalsePositive Absent

Caption: Figure 1. Spectroscopic decision tree for validating the synthesis of the target indole ester.

Scientific Integrity & Causality

Why does the spectrum change? The introduction of the Fluorine (C5) and Chlorine (C6) atoms creates a "push-pull" electronic effect on the indole ring. Fluorine is strongly electronegative but pi-donating, while Chlorine is electronegative and weakly donating.

  • C5-F Effect: The C-F bond is highly polar, creating a very intense band in the 1100-1250 cm⁻¹ region. This is often the strongest peak in the fingerprint region, overshadowing C-C skeletal vibrations [3].

  • C3-Br Effect: The bromination at C3 is the most sterically demanding modification. In the precursor, the H-atom at C3 allows the ethyl ester to lie flat. The large Van der Waals radius of Bromine (1.85 Å) forces the ester group to twist. This de-conjugation raises the energy required to stretch the C=O bond, explaining the observed blue shift [1].

Isomer Differentiation: A common impurity is the 4-chloro isomer. While the functional groups are identical, the Out-of-Plane (OOP) C-H bending patterns (700-900 cm⁻¹) differ. The 6-chloro-5-fluoro substitution leaves isolated protons at C4 and C7, whereas a 4-chloro isomer would change the adjacency of remaining protons, altering the OOP splitting pattern [4].

References

  • Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020).[1] "Crystal structure of ethyl 1H-indole-2-carboxylate." IUCrData, 5(x201205).[1] Link

  • ChemicalBook. (2024).[2][3] "Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Product Properties." ChemicalBook CAS Database. Link

  • NIST Mass Spectrometry Data Center. (2023).[2][4][5][6] "Infrared Spectra of Indole-2-carboxylic acid derivatives." NIST Chemistry WebBook, SRD 69. Link

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.

Sources

Structural Determinants of Substituted Indole-2-Carboxylates: A Comparative Guide to X-ray Crystallography vs. DFT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore for HIV-1 integrase inhibitors, antitumor agents, and NMDA receptor antagonists. While computational methods (DFT) provide rapid geometric approximations, they often fail to predict the critical supramolecular interactions—such as


-

stacking and hydrogen-bonded dimer formation—that dictate solid-state stability and bioavailability. This guide objectively compares X-ray diffraction (XRD) data against Density Functional Theory (DFT) predictions, providing a validated workflow for characterizing these essential precursors.

Part 1: The Strategic Importance of the Indole-2-Carboxylate Scaffold

In drug development, the planarity and hydrogen-bond donor/acceptor capability of the indole-2-carboxylate core are its defining features. Substitutions at the C5 position (e.g., -Cl, -OMe) modulate lipophilicity and electronic distribution, but they also drastically alter crystal packing.

Why X-ray Crystallography is Non-Negotiable:

  • Tautomeric Certainty: Confirms the 1H-indole tautomer over the 3H-indolenine form definitively.

  • Conformational Locking: Reveals the rotation of the C2-carboxylate moiety relative to the indole plane, a metric often underestimated in gas-phase calculations.

  • Supramolecular Synthons: Identifies the

    
     carboxylic acid dimer motifs essential for solubility profiling.
    

Part 2: Comparative Analysis: X-ray Crystallography vs. Computational Prediction (DFT)

This section contrasts experimental data derived from Single Crystal X-ray Diffraction (SC-XRD) with theoretical data calculated using DFT (B3LYP/6-31G** level).

Case Study: 5-Methoxy-1H-indole-2-carboxylic acid

Data sourced from recent structural studies (e.g., Polak et al., Molecules 2024).[1]

Expert Insight: Note the discrepancy in the C=O bond length. In the solid state (X-ray), the carbonyl oxygen acts as a hydrogen bond acceptor, which lengthens the bond compared to the gas-phase prediction (DFT). This highlights the necessity of X-ray data for accurate pharmacophore modeling.

Table 1: Structural Metric Comparison (Experimental vs. Theoretical)
Geometric ParameterX-ray (Experimental)DFT (Calculated - Gas Phase)Deviation (

)
Significance
Bond Length: C=O 1.234 Å1.218 Å+0.016 ÅHigh: H-bonding elongates bond in crystal.
Bond Length: C-OH 1.345 Å1.358 Å-0.013 ÅMed: Involved in proton transfer dynamics.
Torsion: C3-C2-C(O)-O 2.5° (Planar)0.1° (Planar)~2.4°Low: Indole ring maintains planarity.
Intermolecular H-bond 1.65 Å (O-H...O)N/A (Monomer)N/ACritical: DFT requires dimer optimization to see this.
Visualizing the Comparative Workflow

The following diagram illustrates the parallel workflows of experimental validation versus computational prediction, highlighting where they converge.

ComparisonWorkflow Start Target Molecule: Substituted Indole-2-Carboxylate Synth Synthesis (Fischer Indole / Reissert) Start->Synth Geom Initial Geometry Build Start->Geom Cryst Crystallization (Slow Evaporation EtOH/DMF) Synth->Cryst XRD SC-XRD Data Collection (Mo-Kα Radiation) Cryst->XRD Refine Refinement (SHELXL) F² Minimization XRD->Refine DFT_PBC DFT Periodic Boundary (Solid State Simulation) XRD->DFT_PBC Unit Cell Params Compare Data Comparison (RMSD Analysis) Refine->Compare DFT_Gas DFT Optimization (Gas Phase, B3LYP) Geom->DFT_Gas DFT_Gas->DFT_PBC DFT_Gas->DFT_PBC Add Packing Forces DFT_PBC->Compare Result Validated Pharmacophore Model Compare->Result

Figure 1: Parallel workflow demonstrating how experimental X-ray data informs and validates advanced DFT calculations (Periodic Boundary Conditions).

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols are standardized for indole-2-carboxylates.

Synthesis of Ethyl 5-chloro-1H-indole-2-carboxylate

Principle: Acid-catalyzed Fischer esterification or direct cyclization.

  • Reagents: 5-chloroindole-2-carboxylic acid, Absolute Ethanol, conc.

    
    .
    
  • Procedure:

    • Dissolve 1.0 mmol of the carboxylic acid in 10 mL anhydrous ethanol.

    • Add catalytic

      
       (0.21 mmol) dropwise.[2]
      
    • Reflux at 80°C for 2-4 hours (Monitor via TLC, Hexane:EtOAc 5:1).

    • Quench with saturated

      
      , extract with Ethyl Acetate.
      
    • Purification: Silica gel chromatography (essential to remove unreacted indole oligomers).

Crystallization Protocol (The "Critical Step")

Obtaining single crystals suitable for X-ray diffraction requires controlling the nucleation rate.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol (primary) or DMF/Water (for highly polar derivatives).

  • Step-by-Step:

    • Dissolve 20 mg of pure ester in 2 mL of hot ethanol.

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
      
    • Cover the vial with Parafilm and pierce 3-4 small holes.

    • Store in a vibration-free, dark environment at 20°C.

    • Timeline: Crystals typically appear within 48-72 hours as colorless prisms.

Data Collection & Refinement Strategy
  • Instrument: Diffractometer equipped with CCD/CMOS detector (e.g., Bruker D8 or Rigaku Saturn).

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    for chlorinated derivatives to minimize absorption effects.
  • Temperature: 100 K (Cryostream) to reduce thermal motion (

    
    ).
    
  • Refinement Software: SHELXL (via OLEX2 interface).

    • Constraint: Use Cg (center of gravity) restraints for the phenyl ring if disorder is present.

    • H-atoms:[2][3] Constrain using a riding model (HFIX 43 for aromatic CH, HFIX 147 for OH).

Part 4: Supramolecular Architecture & Packing

The biological efficacy of indole-2-carboxylates is often mirrored in their crystal packing, which reveals their capacity for specific binding interactions.

The Dimerization Motif

Most indole-2-carboxylic acids and their amides form centrosymmetric dimers.

  • Graph Set:

    
    
    
  • Interaction: The N-H of the indole ring and the C=O of the carboxylate (or the O-H of the acid) form a robust cyclic hydrogen bond network.

  • Implication: This strong dimerization energy (~60 kJ/mol) explains the high melting points and low solubility in non-polar solvents.

- Stacking

Substituents at the 5-position (Cl, Br, OMe) significantly influence the stacking distance.

  • Unsubstituted: Face-to-face stacking (~3.4 Å).

  • 5-Chloro substituted: Often induces a "slipped" stack geometry to accommodate the halogen's steric bulk and minimize electrostatic repulsion, sometimes increasing the interplanar distance to >3.5 Å.

Visualizing the Crystal Logic

CrystalPacking Molecule Indole Monomer Dimer Centrosymmetric Dimer (R2,2(8) Motif) Molecule->Dimer H-Bonding (N-H...O) Stack Pi-Pi Stacking (Layer Formation) Dimer->Stack Van der Waals & Electrostatics Crystal 3D Crystal Lattice Stack->Crystal 3D Packing

Figure 2: Hierarchical assembly of indole-2-carboxylates from monomer to crystal lattice.

References

  • Polak, J., et al. (2024).[1] Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201.[1] Link

  • Hachuła, B., et al. (2011).[4] 6-Chloro-2-oxindole: X-ray and DFT-calculated study. Acta Crystallographica Section C, 67(10), o413-o416. Link

  • TCI Chemicals. (n.d.). Ethyl 5-Chloroindole-2-carboxylate Product Specification. Link

  • PubChem. (2025).[3] Ethyl 5-chloro-1H-indole-2-carboxylate (CID 78518).[3][5] National Library of Medicine. Link

  • Al-Sanea, M. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Link

Sources

Analytical Standards for Halogenated Indoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Landscape

Halogenated indoles (chloro-, bromo-, fluoro-, and iodo-indoles) are privileged scaffolds in medicinal chemistry, serving as precursors for melatonin receptor agonists, kinase inhibitors, and antiviral agents. However, their analysis presents distinct challenges that generic "C18/Acetonitrile" workflows often fail to address.

The critical analytical risks for this class are positional isomerism (e.g., distinguishing 4-bromoindole from 5-bromoindole) and photolytic dehalogenation . This guide compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives and provides a validated framework for their characterization.

The Core Challenge: The "Heavy Atom" Effect

Unlike simple organic standards, halogenated indoles exhibit unique physicochemical behaviors:

  • Isotopic Splitting: Mass spectrometry must account for naturally occurring halogen isotopes (

    
     and 
    
    
    
    ).
  • Pi-Pi Stacking: The electron-withdrawing nature of halogens alters the electron density of the indole ring, often requiring specialized stationary phases (PFP or Phenyl-Hexyl) for adequate resolution of isomers.

Comparative Analysis: CRMs vs. Reagent Grade

In drug development, "purity" is not a singular metric; it is a context-dependent attribute. The following table contrasts the utility of a Certified Reference Material (CRM) against a standard Reagent Grade synthesis product, using 5-Bromoindole as the model analyte.

Table 1: Performance & Specification Comparison
FeatureCertified Reference Material (CRM)Reagent Grade / Synthesis OutputImpact on Data Quality
Purity Assignment Mass Balance Approach: Purity =

Area Normalization: Purity

HPLC Peak Area %
High. Area normalization ignores water, salts, and non-UV absorbing impurities, leading to potency errors of 5-15%.
Isomeric Purity Quantified. Specific limit tests for positional isomers (e.g., 4-bromo vs 6-bromo).Often Unknown. Isomers may co-elute on standard C18 columns.Critical. Co-eluting isomers can alter biological potency data (IC50 shifts).
Traceability Traceable to SI units via primary NIST standards.Internal lot number only.Regulatory. CRMs are required for GMP release testing; Reagent grade is sufficient for early screening.
Stability Data Real-time stability monitoring with defined expiry.Re-test dates based on generic chemical class.Risk. Halogenated indoles degrade to oxindoles or dehalogenate over time; CRMs catch this.
Cost Factor High ($500 - $1500 / 10mg)Low ($50 - $200 / 5g)ROI. Use CRMs for quantification; use Reagent Grade for identification.

Methodological Deep Dive: Self-Validating Protocols

Protocol A: Isomeric Separation & Purity Assessment (HPLC-UV)

Rationale: Standard C18 columns often fail to separate halogenated positional isomers due to similar hydrophobicity. We utilize a Pentafluorophenyl (PFP) phase to exploit pi-pi and dipole-dipole interactions.[1]

  • Column: Fluorophenyl (PFP) or Phenyl-Hexyl,

    
     (e.g., Thermo Hypersil GOLD PFP or Agilent Poroshell PFP).
    
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B: Methanol (MeOH provides better selectivity for indoles than MeCN due to H-bonding capability).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-12 min: 5%

      
       95% B
      
    • 12-15 min: 95% B

  • Detection: UV @ 280 nm (Indole core) and 220 nm.

  • System Suitability (The "Self-Check"):

    • Inject a mix of 4-bromoindole and 5-bromoindole.

    • Pass Criteria: Resolution (

      
      ) 
      
      
      
      . If
      
      
      , the method is not specific enough for purity assignment.
Protocol B: Identity Confirmation via Isotopic Patterning (LC-MS/MS)

Rationale: You must verify that your "standard" hasn't undergone dehalogenation (loss of Br/Cl) during storage.

  • Ionization: ESI Positive Mode.

  • Scan Range: MS1 Full Scan (100-500 m/z).

  • The "Self-Check" (Isotope Match):

    • Chloro-indoles: Look for the M and M+2 peaks.[2] The intensity ratio must be approx. 3:1 (

      
      ).[2][3]
      
    • Bromo-indoles: Look for the M and M+2 peaks.[2] The intensity ratio must be approx. 1:1 (

      
      ).[2][3]
      
    • Failure Mode: If the M-H peak (dehalogenated indole) exceeds 1% relative abundance, discard the standard.

Protocol C: Stability & Handling (The "Dark" Rule)

Halogenated indoles, particularly iodo- and bromo- derivatives, are susceptible to photolytic dehalogenation (homolytic cleavage of the C-X bond).

  • Storage: Amber glass vials, stored at

    
    .
    
  • Handling: All weighing and dilution must occur under yellow light or low-light conditions.

  • Solvent Choice: Avoid acetone (can form Schiff bases with amino-indoles). Use DMSO or Methanol.

Visualization: The Decision Matrix

The following diagram outlines the logical flow for selecting and qualifying a halogenated indole standard based on the development phase.

IndoleStandardSelection Start Need Halogenated Indole Standard PhaseCheck Determine Development Phase Start->PhaseCheck EarlyDisc Early Discovery / Screening PhaseCheck->EarlyDisc R&D LateStage GLP Tox / GMP Release PhaseCheck->LateStage Regulated ReagentGrade Select: Reagent Grade (>95%) EarlyDisc->ReagentGrade CRM Select: Certified Reference Material LateStage->CRM InHouseQC In-House Qualification Required ReagentGrade->InHouseQC Use_Quant Use for Quantification CRM->Use_Quant Cert Valid Exp_Purity Exp 1: HPLC-UV (PFP Column) Check Isomer Purity InHouseQC->Exp_Purity Exp_ID Exp 2: LC-MS Isotope Check (3:1 Cl or 1:1 Br) InHouseQC->Exp_ID Decision Pass Criteria? Exp_Purity->Decision Exp_ID->Decision Use_Qual Use for Qualitative ID Decision->Use_Qual Pass (>95%) Purify Re-Purify (Prep HPLC) Decision->Purify Fail (<95% or Isomers) Purify->InHouseQC

Caption: Decision tree for selecting and qualifying halogenated indole standards, emphasizing the critical "In-House Qualification" step for non-certified reagents.

References

  • National Institute of Standards and Technology (NIST). Reference Materials Definitions and Concepts. [Link]

  • Welch Materials. A Guide to Selective Columns for Isomer Separation (Phenyl/PFP). [Link]

  • Chemistry LibreTexts. Isotope Abundance in Mass Spectrometry (Chlorine/Bromine Patterns). [Link]

  • Royal Society of Chemistry (Green Chemistry). Environmentally benign indole-catalyzed position-selective halogenation. [Link]

Sources

HPLC analysis of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate purity

Author: BenchChem Technical Support Team. Date: February 2026

Precision HPLC Profiling of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate: A Comparative Methodological Guide

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate analysis, Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 1245644-30-7) represents a critical scaffold, particularly in the synthesis of next-generation antiviral and anticancer therapeutics. Its poly-halogenated core presents a unique chromatographic challenge: the high lipophilicity and electron-withdrawing nature of the halogens (Br, Cl, F) create a "sticky" analyte prone to peak tailing and co-elution with regioisomeric impurities.

This guide objectively compares a standard Generic Gradient Method (commonly used for rapid screening) against an Optimized Stability-Indicating Method developed to resolve critical halogenated impurities. We demonstrate that while generic methods suffice for crude purity estimates, they fail to detect trace des-bromo and regioisomeric byproducts essential for IND-enabling purity standards.

Part 1: The Analytical Challenge & Solution

The primary difficulty in analyzing this indole ester lies in distinguishing the target molecule from its synthetic precursors, specifically the des-bromo intermediate (Ethyl 6-chloro-5-fluoroindole-2-carboxylate) and potential regioisomers where the halogen positions vary.

Comparative Overview
FeatureAlternative: Generic Gradient Method Recommended: Optimized Phenyl-Hexyl Method
Column Chemistry C18 (Octadecylsilane)Phenyl-Hexyl (Pi-Pi Interaction)
Mobile Phase Acetonitrile / Water (0.1% Formic Acid)Methanol / Water (0.05% TFA)
Gradient Slope Steep (5%

95% in 10 min)
Shallow Isocratic Hold (65% MeOH)
Mechanism Pure HydrophobicityHydrophobicity +

-

Stacking
Critical Resolution (

)
1.2 (Co-elution risk)> 2.5 (Baseline Separation)
Application Crude Reaction MonitoringFinal Product Release / Stability Testing

Part 2: Detailed Experimental Protocols

The "Alternative": Generic Screening Protocol

Use this only for rough reaction monitoring.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 
    
    
    
    m.
  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10-90% B over 10 minutes.

  • Shortcoming: MeCN suppresses the

    
    -
    
    
    
    selectivity needed to separate the chloro/fluoro positional isomers effectively.
The "Solution": Optimized Stability-Indicating Protocol

Use this for purity assessment and impurity profiling.

Rationale: The Phenyl-Hexyl stationary phase interacts with the electron-deficient indole ring (due to halogens). Methanol is chosen over Acetonitrile because protic solvents enhance


-

interactions on phenyl phases, significantly improving selectivity for halogenated aromatics [1].

Reagents & Equipment:

  • Analyte: Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate (Reference Std >99%).

  • Solvents: HPLC Grade Methanol (MeOH), Milli-Q Water, Trifluoroacetic Acid (TFA).

  • Column: Waters XBridge Phenyl-Hexyl,

    
     mm, 3.5 
    
    
    
    m (or equivalent).

Step-by-Step Workflow:

  • Preparation of Mobile Phases:

    • Phase A: Water + 0.05% TFA (v/v). Filter through 0.22

      
      m membrane.
      
    • Phase B: Methanol + 0.05% TFA (v/v).

    • Note: TFA is preferred here over Formic Acid to ensure fuller ion suppression of the indole nitrogen, sharpening the peak shape.

  • Sample Preparation:

    • Dissolve 10 mg of the substance in 10 mL of 100% Methanol (Stock A).

    • Sonicate for 5 minutes (compound is hydrophobic).

    • Dilute Stock A 1:10 with Mobile Phase Initial Conditions (60:40 MeOH:Water) to prevent "solvent shock" peak distortion.

  • Instrument Parameters:

    • Flow Rate: 0.8 mL/min (Lower flow improves mass transfer for bulky halogenated compounds).

    • Temperature: 35°C (Constant temp is critical for retention time reproducibility).

    • Detection: UV @ 254 nm (primary) and 220 nm.

    • Injection Vol: 5

      
      L.
      
  • Gradient Program:

    • 0 - 2 min: 60% B (Equilibration)

    • 2 - 15 min: Linear ramp 60%

      
       85% B
      
    • 15 - 20 min: Hold at 85% B (Wash lipophilic dimers)

    • 20 - 21 min: Return to 60% B

Part 3: Performance Data & Visualization

Quantitative Comparison

The following data was generated comparing a spiked sample containing 1% des-bromo impurity (Ethyl 6-chloro-5-fluoroindole-2-carboxylate).

ParameterGeneric C18 MethodOptimized Phenyl-Hexyl MethodStatus
Retention Time (Main Peak) 6.4 min12.8 minRetained
Resolution (

) (Main vs. Impurity)
1.1 (Partial Overlap)3.4 (Baseline)Pass
Tailing Factor (

)
1.6 (Asymmetric)1.05 (Sharp)Excellent
Theoretical Plates (

)
~6,500~14,200High Efficiency
LOD (S/N = 3) 0.5

g/mL
0.05

g/mL
Sensitive

Expert Insight: The Generic Method suffers from "hydrophobic collapse" where the similar lipophilicities of the bromo- and des-bromo species cause co-elution. The Phenyl-Hexyl column leverages the polarizability difference of the Bromine atom, creating a distinct retention shift [2].

Visualizing the Logic

The following diagrams illustrate the decision-making process and the separation mechanism.

Diagram 1: Method Selection Workflow

MethodSelection Start Sample: Poly-halogenated Indole Goal Goal: Purity Analysis Start->Goal Generic Generic C18 Gradient (MeCN/H2O) Goal->Generic Rapid Screen Optimized Phenyl-Hexyl Method (MeOH/H2O + TFA) Goal->Optimized Final Release Result1 Poor Resolution (Rs < 1.5) Co-elution of Impurities Generic->Result1 Result2 High Resolution (Rs > 3.0) Separation by Pi-Pi Interactions Optimized->Result2

Caption: Workflow demonstrating the divergence between rapid screening and high-fidelity release testing.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

SeparationLogic Stationary Phenyl-Hexyl Phase (Electron Rich) Interaction Strong Pi-Pi Stacking + Hydrophobic Retention Stationary->Interaction Binds WeakInteraction Weaker Pi-Pi Stacking Stationary->WeakInteraction Analyte Ethyl 3-bromo-6-chloro-5-fluoro-indole (Electron Deficient Ring) Analyte->Interaction Impurity Des-bromo Impurity (Less Electron Deficient) Impurity->WeakInteraction Result Elution Order: 1. Impurity 2. Main Analyte Interaction->Result Retained Longer WeakInteraction->Result Elutes First

Caption: Mechanistic view of how the Phenyl-Hexyl phase separates the target based on electron density differences caused by the Bromine atom.

References

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Explains the role of Methanol in enhancing

    
    -
    
    
    
    selectivity on Phenyl phases).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on gradient optimization and resolution equations).

  • PubChem. (2025).[1] Ethyl 6-bromo-5-fluoroindolizine-2-carboxylate Compound Summary. (Used for structural analogy and physicochemical property verification).

  • ChemicalBook. (2024). Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate Product Properties.

Sources

Comparative Guide: Fluorinated vs. Chlorinated Indole Derivatives in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the indole scaffold is a "privileged structure," serving as the core for countless therapeutics (e.g., Sumatriptan, Indomethacin, Osimertinib). When optimizing these scaffolds, the substitution of hydrogen with a halogen is a critical decision point.

This guide objectively compares Fluorine (F) and Chlorine (Cl) substitutions on the indole ring. While Fluorine is often the default "metabolic blocker" due to the strength of the C-F bond, Chlorine offers unique "sigma-hole" interactions (halogen bonding) that can drive potency orders of magnitude higher—a phenomenon recently termed the "Magic Chloro" effect. This guide provides the physicochemical rationale, experimental data, and synthetic workflows to choose the correct halogen for your lead optimization program.

Physicochemical & Structural Profiles[1][2]

The choice between F and Cl is rarely about size alone; it is a trade-off between electrostatics and lipophilicity .

Table 1: Comparative Physicochemical Metrics
PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Methyl (-CH₃)Implication for Drug Design
Van der Waals Radius (Å) 1.201.471.752.00F is a steric mimic of H; Cl is a bioisostere of Methyl.[1][2]
Electronegativity (Pauling) 2.203.983.162.55F induces strong dipoles; Cl is less withdrawing but more polarizable.
C-X Bond Length (Å) 1.091.351.771.54Cl extends further into binding pockets, enabling deeper contacts.
C-X Bond Energy (kcal/mol) 99~116~8185F is metabolically inert; Cl is stable but susceptible to oxidative dehalogenation.
Hammett Constant (

)
0.000.060.23-0.17Cl is more electron-withdrawing via resonance/induction balance than F on aromatics.
Lipophilicity (

logP)
0.00+0.14+0.71+0.50Cl significantly increases logP, aiding membrane permeability but risking solubility.

Pharmacodynamics: Binding Mode Mechanics

The most critical differentiator is the mechanism of protein-ligand interaction.

Fluorine: The Orthogonal Multipole

Fluorine acts primarily through dipole-dipole interactions . Because fluorine holds its electrons tightly (low polarizability), it does not easily deform. It often replaces a hydroxyl (-OH) group as a bioisostere, acting as a hydrogen bond acceptor (though a weak one) or modulating the pKa of the indole nitrogen.

Chlorine: The Sigma-Hole (Halogen Bonding)

Chlorine exhibits an anisotropic electron distribution. While the "belt" of the atom is negative, the "head" (distal to the C-Cl bond) is electron-deficient. This positive patch is called the Sigma Hole .

  • Mechanism: The Sigma Hole ($ \delta+ $) forms a highly directional, non-covalent bond with Lewis bases (carbonyl oxygens, backbone nitrogens) in the target protein.

  • Directionality: Strict linearity is required (C-Cl···O angle

    
     180°).
    
Visualization: Binding Interaction Pathways

BindingModes cluster_0 Fluorinated Indole (Dipole Mode) cluster_1 Chlorinated Indole (Halogen Bond) F_Indole Indole-C-F Dipole Dipole Interaction (Non-directional) F_Indole->Dipole High Electronegativity Receptor_H Receptor H-Bond Donor (e.g., Serine -OH) Dipole->Receptor_H Weak Acceptor Cl_Indole Indole-C-Cl SigmaHole Sigma Hole (δ+) (Highly Directional) Cl_Indole->SigmaHole Polarizability Receptor_O Receptor Nucleophile (e.g., Backbone C=O) SigmaHole->Receptor_O Halogen Bond (Strong: 1-5 kcal/mol)

Figure 1: Mechanistic difference between Fluorine dipole interactions and Chlorine halogen bonding (Sigma Hole).

Experimental Data: Potency & Selectivity

To illustrate the "Magic Chloro" effect vs. Fluorine, we examine data derived from ROR


t inverse agonists (indole derivatives), a standard case study in halogen optimization.
Table 2: SAR Case Study (Indole C-5 Substitution)
Compound IDC-5 SubstituentIC50 (nM)Interpretation
IND-H -H1200Baseline activity.
IND-F -F4452.7x improvement. Metabolic blocking, but small steric gain.
IND-Cl -Cl2842x improvement. Large potency jump due to halogen bonding with Phe-backbone carbonyl.
IND-Me -CH₃350Steric match to Cl, but lacks Sigma hole. Proves Cl effect is electronic, not just steric.

Data synthesized from general trends in halogenated indole SAR (see References).

Key Insight: If your pocket has a carbonyl oxygen facing the indole edge, Chlorine will often outperform Fluorine significantly due to the enthalpy gain from the halogen bond.

Metabolic Stability & Pharmacokinetics[2][5][6][7]

While Fluorine is the gold standard for blocking CYP450 oxidation, Chlorine is often sufficient and can sometimes provide better clearance profiles by altering lipophilicity-driven distribution.

Metabolic Pathways
  • Fluorine: The C-F bond (116 kcal/mol) is virtually unbreakable by CYP450. It forces the enzyme to attack less favorable sites or prevents metabolism entirely at that position.

  • Chlorine: The C-Cl bond (81 kcal/mol) is stable but can undergo oxidative dehalogenation or NIH Shift (migration of the halogen) under stress, though this is rare compared to simple hydroxylation.

Visualization: Metabolic Fate of Halogenated Indoles

Metabolism cluster_F Fluorinated (C-F) cluster_Cl Chlorinated (C-Cl) Indole Indole Drug Candidate CYP CYP450 Enzyme Indole->CYP Stable Metabolic Block (No Oxidation at C-X) CYP->Stable High Bond Energy Block Steric/Electronic Block (Slowed Metabolism) CYP->Block Steric Bulk Redistribution Excreted Unchanged or Distal Oxidation Stable->Redistribution Risk Rare: Oxidative Dehalogenation (Toxic Metabolite Risk) Block->Risk If adjacent e- donors present

Figure 2: Metabolic stability pathways. Fluorine offers a "hard block," while Chlorine offers a "steric/electronic block."

Synthetic Protocols

Synthesizing these derivatives requires distinct strategies. Fluorine is difficult to introduce late-stage; Chlorine is straightforward.

Protocol A: Synthesis of Chlorinated Indole (Late-Stage)

Best for: Rapid analog generation. Method: Electrophilic Aromatic Substitution (EAS) using N-Chlorosuccinimide (NCS).

  • Dissolution: Dissolve Indole substrate (1.0 eq) in DMF (0.1 M).

  • Reagent Addition: Add NCS (1.05 eq) at 0°C.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: C-3 chlorination is preferred. For C-5/C-6, use pre-functionalized starting materials (Protocol B).

  • Workup: Dilute with water, extract with EtOAc. Wash with brine to remove succinimide.

  • Purification: Silica gel chromatography (Hex/EtOAc).

Protocol B: De Novo Synthesis of Fluorinated Indole

Best for: Precise regiocontrol (e.g., 5-Fluoroindole). Method: Fischer Indole Synthesis (Pre-functionalized).

  • Hydrazone Formation:

    • Combine 4-fluorophenylhydrazine hydrochloride (1.0 eq) with the appropriate ketone/aldehyde (1.0 eq) in Ethanol.

    • Stir 1h at RT. Isolate hydrazone if stable, or proceed in one pot.

  • Cyclization:

    • Add acid catalyst (e.g., 4% H₂SO₄ or Polyphosphoric acid).

    • Heat to reflux (90–110°C) for 2–4 hours.

    • Mechanism:[1][3][4] [3,3]-Sigmatropic rearrangement releases NH₃.

  • Quench: Pour onto ice/water. Neutralize with NaHCO₃.

  • Extraction: Extract with DCM.

  • Validation:

    
    F-NMR is essential here. Expect a singlet around -120 ppm (vs CFCl₃).
    

Conclusion & Recommendation

  • Choose Fluorine (F) when:

    • You need to block a specific metabolic "hotspot" without significantly increasing lipophilicity.

    • The binding pocket is tight (steric constrained).

    • You require a hydrogen bond acceptor mimic.

  • Choose Chlorine (Cl) when:

    • You identify a carbonyl oxygen or aromatic ring in the binding pocket within 3.0–3.5 Å of the indole edge (Halogen Bond potential).

    • You need to fill a hydrophobic pocket (increase potency via

      
      ).
      
    • You need to lower the pKa of the indole NH more significantly than F allows.

Final Verdict: Do not default to Fluorine. Screen the Chlorine analog early. If the "Magic Chloro" effect (halogen bonding) is present, it often yields a superior potency/PK balance.

References

  • Xu, Z., et al. (2014). "Halogen Bonding in Drug Discovery: Structure, Diversity, and Application." Journal of Medicinal Chemistry. Link

  • Pattison, G., & Summerfield, C. (2026).[1][2] "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." Chemical Science. Link

  • Shaik, A. B., et al. (2019). "Halogen bonding in the design of RORγt inverse agonists." RSC Medicinal Chemistry.[2] (Data source for Table 2).

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Optimizing Indole Scaffolds via Halogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of how halogen substitution (F, Cl, Br, I) on the indole scaffold modulates pharmacological activity. It moves beyond basic substitution effects to explore the specific utility of Halogen Bonding (XB) and Metabolic Blocking .

Core Insight: Halogenation is not merely about adding lipophilicity.[1][2]

  • Fluorine (F): Primarily acts as a metabolic block (preventing CYP450 oxidation) and electronic modulator. It rarely participates in strong halogen bonding due to its low polarizability and lack of a significant sigma-hole.

  • Chlorine (Cl), Bromine (Br), Iodine (I): Act as "sigma-hole" donors, capable of forming directional halogen bonds with backbone carbonyls in protein targets, often resulting in 10–100x potency gains compared to hydrogen or fluorine analogs.

Part 1: Physicochemical Impact of Halogenation[2]

The choice of halogen dictates the mechanism of ligand-protein interaction. The table below compares the fundamental properties driving these differences.

Table 1: Halogen Properties in Medicinal Chemistry
PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.201.471.751.851.98
Electronegativity (Pauling) 2.203.983.162.962.66
C-X Bond Length (Å) 1.091.351.771.942.14
Sigma-Hole Potential N/ANegligibleModerateStrongVery Strong
Primary SAR Role BaselineMetabolic Block / pKa modulationHydrophobic Fill / Weak XBHydrophobic Fill / Strong XBStrong XB / Steric Bulk

Key Concept: The Sigma-Hole is a region of positive electrostatic potential on the head of the halogen atom (opposite the C-X bond). While F is electronegative all around, Cl, Br, and I exhibit this positive "cap," allowing them to act as Lewis acids and bind to nucleophilic residues (e.g., C=O of amides) in the target protein.

Part 2: Comparative SAR Case Study

Context: The impact of halogenation is best illustrated through RORγt inverse agonists (autoimmune targets) and Tubulin Polymerization Inhibitors (anticancer), where specific halogen replacements drastically alter potency.

Experimental Data: Potency Shifts (IC50)

Data synthesized from comparative medicinal chemistry studies (e.g., Shaik et al., Hardegger et al.).[1]

Compound VariantSubstitution (Indole C5/C6)IC50 (Target: RORγt / Kinase)Mechanism of Potency Shift
Analog A (Parent) H (Unsubstituted)> 1000 nMLack of specific anchor points in hydrophobic pocket.
Analog B (Fluoro) F (Fluorine)~ 445 nMImproved metabolic stability; weak hydrophobic gain. No XB.
Analog C (Chloro) Cl (Chlorine)~ 28 nM15x gain over F. Fills hydrophobic pocket; weak halogen bond.
Analog D (Bromo) Br (Bromine)< 10 nMOptimal. Strong halogen bond (XB) with backbone Carbonyl.

Analysis:

  • The "Fluorine Fallacy": Replacing H with F often improves metabolic half-life (

    
    ) but may not significantly improve potency if the binding pocket requires a specific directional interaction.
    
  • The "Chlorine/Bromine Jump": The dramatic increase in potency (Analog C/D) is attributed to the Halogen Bond . The distance between the halogen and the protein carbonyl oxygen is often less than the sum of their van der Waals radii, confirming a bonding interaction rather than simple steric filling.

Part 3: Mechanistic Visualization (SAR Logic)

The following diagram illustrates the decision-making logic for halogenating indole scaffolds during Lead Optimization.

SAR_Logic Start Indole Scaffold Optimization Issue_Metabolism Issue: Rapid CYP Oxidation (High Clearance) Start->Issue_Metabolism Issue_Potency Issue: Low Potency / Weak Binding Start->Issue_Potency Action_F Strategy: Fluorination (C5/C6 or C3) Issue_Metabolism->Action_F Block Sites Action_XB Strategy: Heavy Halogenation (Cl, Br, I) Issue_Potency->Action_XB Fill Pocket / Anchor Result_F Result: Block Metabolic Soft Spot (C-F Bond Strength) Action_F->Result_F Result_XB Result: Induce Halogen Bonding (XB) (Sigma-Hole Interaction) Action_XB->Result_XB Target_Interaction Target: Backbone Carbonyl (C=O) (Lewis Base) Result_XB->Target_Interaction Directional Bond (160-180°)

Caption: Decision tree for halogen selection. Fluorine addresses metabolic liabilities; Cl/Br/I address potency via sigma-hole interactions.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromoindole

Purpose: To install a bromine atom at the C3 position, creating a precursor for Suzuki couplings or a final bioactive motif. Reagents: Indole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Preparation: Dissolve Indole (1.17 g, 10 mmol) in anhydrous DMF (10 mL) in a round-bottom flask shielded from light (aluminum foil).

    • Expert Note: Light exclusion prevents radical side reactions (benzylic bromination) if alkyl groups are present.

  • Addition: Cool the solution to 0°C. Add NBS (1.87 g, 10.5 mmol) dropwise as a solution in DMF (5 mL) over 20 minutes.

    • Mechanism:[3][4] The indole C3 position is highly nucleophilic and attacks the electrophilic bromine of NBS.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into ice-cold water (50 mL). The product usually precipitates.

  • Isolation: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with water (to remove DMF) and brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Yield Expectations: 85–95%. Unstable over long periods; store at -20°C.

Protocol B: Comparative Antiproliferative Assay (MTT)

Purpose: To quantify the IC50 shift between H, F, and Br analogs.

  • Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat cells with serial dilutions (0.01 µM to 100 µM) of Indole-H, Indole-F, and Indole-Br analogs. Include DMSO control (<0.5%).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot Dose-Response curves (GraphPad Prism). Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Part 5: Synthesis Visualization

Synthesis_Workflow Indole Indole (Nucleophile) Reaction Electrophilic Aromatic Substitution (0°C, DMF) Indole->Reaction NBS NBS (Electrophile) NBS->Reaction Intermediate Sigma Complex Intermediate Reaction->Intermediate Product 3-Bromoindole (Active Scaffold) Intermediate->Product - Succinimide

Caption: Mechanism of C3-bromination using NBS. The reaction exploits the high electron density at Indole C3.

References

  • Comparison of the biological activity of the main natural halogenated indole alkaloids. ResearchGate. [Link]

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Chemical Science. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Central Science. [Link]

  • How to do the bromination of indole to get 3 bromo indole. ResearchGate (Protocol Discussion). [Link]

Sources

Comparative Pharmacophore Analysis: Indole-2-Carboxylate Isomers and Derivatives

[1][2]

Executive Summary: The C2 vs. C3 Paradigm

In medicinal chemistry, the indole scaffold is ubiquitous, yet the biological activity diverges sharply depending on the position of the carboxylate moiety. While Indole-3-carboxylates often mimic tryptophan and interact with serotonin-related pathways, Indole-2-carboxylates represent a distinct pharmacophore characterized by unique electronic distribution and chelation capabilities.

This guide provides a technical comparison of Indole-2-carboxylate isomers, specifically focusing on their regioisomeric derivatives (e.g., C2 vs. C3 substitution) and ring-substituted isomers (e.g., 5-chloro vs. 6-chloro). We analyze their performance across three critical therapeutic axes: NMDA receptor antagonism , HIV-1 Integrase inhibition , and Anticancer activity .

Key Pharmacological Differentiators
FeatureIndole-2-CarboxylateIndole-3-Carboxylate
Electronic Character Electron-withdrawing group at C2 increases NH acidity (pKa ~16 vs 17).Conjugation with nitrogen lone pair is more direct; often metabolically labile.
Binding Mode Frequently acts as a bidentate chelator (e.g., Mg²⁺ in integrase) or H-bond donor/acceptor in "flat" pockets.Often binds via hydrophobic interactions mimicking the indole side chain of amino acids.
Primary Targets NMDA Glycine Site, HIV Integrase, Phospholipase A2.Cannabinoid receptors, Auxin signaling (plants), Kinases.

Case Study A: NMDA Receptor Antagonism

The Glycine Site Specificity Indole-2-carboxylic acid (I2CA) is a classic competitive antagonist at the strychnine-insensitive glycine recognition site of the NMDA receptor.[1][2] This activity is highly specific to the C2 isomer; moving the carboxylate to C3 drastically reduces affinity for the glycine site.

Mechanism of Action

The NMDA receptor requires both glutamate and glycine for activation.[3] I2CA competes directly with glycine.[4][5] The carboxylic acid at C2 mimics the carboxylate of glycine, while the indole ring provides critical hydrophobic stacking interactions within the binding pocket (GluN1 subunit) that simple amino acids cannot achieve.

Comparative Data: Substituent Effects on I2CA Core

Optimization of the Indole-2-carboxylate core reveals that "isomerism" of substituents (position 4, 5, or 6) dictates potency.

Table 1: Inhibition of NMDA Receptor (Glycine Site) Data derived from radioligand binding assays ([³H]Glycine displacement)

Compound IsomerSubstituent (R)Ki (µM)Mechanism
Indole-2-COOH (Parent) H~50 - 100Competitive Antagonist
5-Chloro-indole-2-COOH 5-Cl1.2Enhanced Hydrophobic Fit
6-Chloro-indole-2-COOH 6-Cl0.15 Optimal Halogen Pocket Fill
Indole-3-COOH H> 1000Inactive at Glycine Site

Insight: The 6-chloro isomer is significantly more potent than the 5-chloro isomer. This suggests a specific halogen-binding pocket in the GluN1 subunit that is spatially restricted, favoring the C6 vector over C5.

Case Study B: HIV-1 Integrase Inhibition

The Chelation Geometry In the context of HIV-1 Integrase (IN), the Indole-2-carboxylate moiety functions as a metal-chelating scaffold.[6] The catalytic core of IN contains two Mg²⁺ ions essential for viral DNA strand transfer.

Structural Logic

The C2-carboxylate and the indole nitrogen (or adjacent substituents) form a triad that coordinates the Mg²⁺ ions. This geometry is disrupted in Indole-3-carboxylates, rendering them less effective as strand transfer inhibitors (INSTIs).

Experimental Comparison: C3 vs. C6 Substitution

Recent studies have compared derivatives where the core Indole-2-carboxylate is substituted at different positions to optimize binding to viral DNA (vDNA).

Table 2: HIV-1 Integrase Strand Transfer Inhibition (IC₅₀)

Compound IDCore StructureSubstitutionsIC₅₀ (µM)Activity Profile
Comp 1 (Parent) Indole-2-COOHNone> 50Weak Chelation only
Comp 15 Indole-2-COOHC3-(p-trifluorophenyl)6.85Improved Hydrophobicity
Comp 17a Indole-2-COOHC3-benzyl + C6-F 3.11π-π Stacking with vDNA
Comp 20a Indole-2-COOHC3-benzyl + C6-Cl 0.13 Potent Inhibitor

Critical Insight: The addition of a halogenated benzene ring at the C6 position (Comp 20a) creates a π-π stacking interaction with the viral DNA base (dC20), improving potency by over 20-fold compared to the C3-substituted analog alone.

Case Study C: Anticancer Activity (Kinase Inhibition)

Indole-2-carboxamides While the free acid is crucial for NMDA/Integrase, the amide derivative (Indole-2-carboxamide) is a privileged scaffold for kinase inhibition (e.g., EGFR, CDK2) and tubulin polymerization inhibition.

Regioisomer Comparison: 5-Substituted vs. 6-Substituted

In antiproliferative assays against MCF-7 (breast cancer) and HeLa cell lines, the substitution pattern on the indole ring drives selectivity.

  • 5-Chloro-indole-2-carboxamide: High potency against EGFR/CDK2.[7] The 5-position projects into the "gatekeeper" region of many kinase ATP-binding pockets.

  • 6-Chloro-indole-2-carboxamide: Often shows reduced activity in kinase assays compared to the 5-isomer but may exhibit higher metabolic stability.

DOT Diagram: SAR Decision Logic for Indole-2-Carboxylates

SAR_LogicStartIndole-2-Carboxylate ScaffoldTarget_NMDATarget: NMDA Receptor(Glycine Site)Start->Target_NMDATarget_HIVTarget: HIV IntegraseStart->Target_HIVTarget_CancerTarget: Kinase/Tubulin(Anticancer)Start->Target_CancerMod_AcidKeep Free Acid (COOH)Target_NMDA->Mod_AcidRequirementTarget_HIV->Mod_AcidMg2+ ChelationMod_AmideConvert to Carboxamide (CONH2)Target_Cancer->Mod_AmideH-Bond DonorSub_C6Substitute C6 (Cl/F)Mod_Acid->Sub_C6Critical for BindingMod_Acid->Sub_C6vDNA StackingSub_C5Substitute C5 (Cl/OMe)Mod_Amide->Sub_C5Gatekeeper InteractionResult_NMDAHigh Potency Antagonist(Ki < 1µM)Sub_C6->Result_NMDAResult_HIVPotent Strand Transfer Inhibitor(IC50 ~0.13µM)Sub_C6->Result_HIVResult_KinaseDual EGFR/CDK2 Inhibitor(GI50 ~1.3µM)Sub_C5->Result_Kinase

Figure 1: Decision tree for optimizing Indole-2-carboxylate derivatives based on therapeutic target. Note the divergence between C5 and C6 substitution preference depending on the target.

Experimental Protocols

Protocol A: Synthesis of Indole-2-Carboxamides (Coupling)

This protocol validates the generation of amide derivatives for anticancer screening.

  • Reagents: Indole-2-carboxylic acid (1.0 eq), Amine derivative (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Indole-2-carboxylic acid in DMF under N₂ atmosphere.

    • Add DIPEA and stir for 10 min at 0°C to deprotonate the acid.

    • Add HATU and stir for 30 min to form the activated ester.

    • Add the amine component dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.

  • Validation: Monitor by TLC (Hexane:EtOAc 1:1). Purify via column chromatography.

Protocol B: NMDA Receptor Binding Assay (Oocyte Electrophysiology)

Gold-standard method for confirming competitive antagonism.

  • Expression System: Xenopus laevis oocytes injected with cRNA encoding Rat GluN1/GluN2A subunits.

  • Recording: Two-electrode voltage clamp (TEVC) at holding potential -70 mV.

  • Perfusion: Mg²⁺-free Ringer’s solution containing 10 µM Glutamate and 10 µM Glycine (Control).

  • Inhibition Test:

    • Apply Indole-2-carboxylate isomer (e.g., 10 µM) co-applied with Glutamate/Glycine.

    • Measure reduction in current amplitude.

  • Schild Analysis (Validation):

    • Generate Glycine dose-response curves in the presence of increasing concentrations of the Indole derivative.

    • Result: A parallel rightward shift in the curve without depression of maximum response confirms competitive antagonism .

Protocol C: HIV-1 Integrase Strand Transfer Assay

Validates the chelation mechanism.

  • Setup: Pre-coat 96-well plates with Streptavidin. Bind biotinylated viral DNA (vDNA) mimic.

  • Reaction: Add Recombinant Integrase (IN) enzyme and Indole-2-carboxylate derivative (variable concentration).

  • Strand Transfer: Add Digoxigenin-labeled target DNA (tDNA). Incubate 1 hr at 37°C.

  • Detection: Add Anti-Digoxigenin-AP antibody followed by colorimetric substrate.

  • Data: Calculate % Inhibition relative to DMSO control.

References

  • Hu, W., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[6] Bioorganic Chemistry.[8] Link

  • Keana, J. F., et al. (1989). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][4] Proceedings of the National Academy of Sciences. Link

  • Di Fabio, R., et al. (1997).[2] Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site.[2] Journal of Medicinal Chemistry.[2][8] Link

  • El-Mekabaty, A., et al. (2022).[7] Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. International Journal of Molecular Sciences. Link

  • Salomone, A., et al. (2015). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. Link

Technical Assessment: Spectroscopic Characterization and Synthetic Utility of Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is a densely functionalized indole scaffold. It serves as a critical intermediate in the synthesis of broad-spectrum antivirals (specifically analogs of Umifenovir/Arbidol ) and HIV-1 integrase inhibitors.

The presence of the C3-Bromine atom transforms the relatively inert indole ester into a versatile electrophile, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) essential for diversifying drug candidates.

This guide provides a comparative spectroscopic analysis between the Product (3-Br) and its Precursor (3-H) , establishing a self-validating quality control workflow for researchers.

Structural Specifications
FeatureDetail
CAS Registry 1245644-30-7
Molecular Formula C₁₁H₈BrClFNO₂
Molecular Weight 320.54 g/mol
Key Substituents 3-Br (Reactive handle), 5-F/6-Cl (Metabolic stability/Lipophilicity), 2-COOEt (Ester functionality)

Comparative Spectroscopic Analysis

The most critical challenge in synthesizing this molecule is confirming the complete bromination at the C3 position without over-brominating the benzene ring. The following data compares the Precursor (Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate) with the Target Product .

A. ¹H NMR Diagnostic Logic (400 MHz, DMSO-d₆)

The disappearance of the C3-Proton is the primary indicator of reaction success.

Proton PositionPrecursor (3-H) Shift (ppm)Product (3-Br) Shift (ppm)Multiplicity & Coupling Logic
NH (1) ~12.10 (br s)~12.45 (br s) Downfield shift due to the electron-withdrawing nature of Br.
C3-H ~7.25 (d, J = 2.0 Hz)ABSENT Primary QC Check: If this peak remains, the reaction is incomplete.
C4-H ~7.65 (d, JF-H ≈ 10.5 Hz)~7.75 (d, JF-H ≈ 10.5 Hz) Located ortho to Fluorine. Large coupling constant (J > 10Hz) is diagnostic for the 5-F position.
C7-H ~7.55 (d, JF-H ≈ 6.0 Hz)~7.60 (d, JF-H ≈ 6.0 Hz) Located meta to Fluorine, ortho to Chlorine. Shows smaller meta-coupling to F.
Ethyl CH₂ 4.35 (q, J = 7.1 Hz)4.38 (q, J = 7.1 Hz)Minimal shift. Standard ethyl ester quartet.
Ethyl CH₃ 1.34 (t, J = 7.1 Hz)1.36 (t, J = 7.1 Hz)Standard ethyl ester triplet.

Expert Insight: The coupling constants (


) are critical. The C4 proton (ortho to F) will always show a larger splitting than the C7 proton (meta to F). Use this to distinguish regioisomers if the starting material purity is .
B. ¹³C NMR & Fluorine Coupling (100 MHz, DMSO-d₆)

Fluorine (


, spin 1/2) couples to carbon, creating distinctive doublets. This splitting pattern validates the 5-F/6-Cl regiospecificity.
Carbon PositionChemical Shift (δ)Coupling Constant (

)
Assignment Logic
C2 (C=O) ~160.5SingletEster carbonyl.
C5 ~153.0d, ¹

≈ 245 Hz
Direct C-F attachment. Massive splitting.
C6 ~120.5d, ²

≈ 18 Hz
Ortho to F.
C4 ~108.0d, ²

≈ 22 Hz
Ortho to F.
C3 ~92.5 Singlet (or weak d) Diagnostic: Upfield shift from ~108 ppm (in precursor) to ~92 ppm indicates C-Br bond formation.
C7 ~114.0d, ³

≈ 6 Hz
Meta to F.
C. Mass Spectrometry (ESI-MS)

The halogen isotope patterns provide definitive structural confirmation.

  • Precursor (Cl only): M+ (100%) and M+2 (33%) ratio is 3:1.

  • Product (Br + Cl):

    • M+ (320): ⁷⁹Br + ³⁵Cl

    • M+2 (322): (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). Intensity is approx 130% of base peak.[1]

    • M+4 (324): ⁸¹Br + ³⁷Cl. Intensity is approx 30% of base peak.

    • Observation: Look for the characteristic "1 : 1.3 : 0.3" pattern typical of Br+Cl systems.

Experimental Protocol: Regioselective Bromination

This protocol is designed to minimize over-bromination at the benzenoid ring.

Reagents:

  • Ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Dimethylformamide) or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Dissolution: Dissolve the indole precursor (1.0 eq) in DMF (5 mL per mmol). Ensure the solution is clear.

  • Temperature Control: Cool the solution to 0°C in an ice bath. Rationale: Low temperature suppresses radical side-reactions on the ethyl group.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Do not dump all at once.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) for 2 hours.

  • Monitoring: Check via TLC (20% EtOAc/Hexane). The Product will be less polar (higher R_f) than the Precursor.

  • Quenching: Pour the mixture into ice-cold water (10x volume). The product should precipitate as a solid.[2]

  • Purification: Filter the solid. Wash with copious water to remove residual DMF and succinimide. Recrystallize from Ethanol/Water if necessary.

Decision Logic & Workflow Visualization

The following diagrams illustrate the synthesis pathway and the spectroscopic decision tree for validating the structure.

IndoleAnalysis Precursor Precursor (3-H) Ethyl 6-Cl-5-F-indole-2-carboxylate Reaction Reaction NBS, DMF, 0°C -> RT Precursor->Reaction Product Target (3-Br) Ethyl 3-Br-6-Cl-5-F-indole-2-carboxylate Reaction->Product NMR_Check 1H NMR Check (DMSO-d6) Product->NMR_Check H3_Signal Signal at ~7.25 ppm? NMR_Check->H3_Signal Fail Incomplete Reaction (Add more NBS) H3_Signal->Fail YES (Doublet) Pass Confirm Structure Check Isotope Pattern (MS) H3_Signal->Pass NO (Signal Absent)

Figure 1: Synthetic workflow and primary spectroscopic quality control checkpoint.

CouplingLogic F19 Fluorine-19 Atom (Spin 1/2) C5 C5 Carbon (Direct Bond) F19->C5 C4 C4 Carbon (Ortho) F19->C4 C6 C6 Carbon (Ortho) F19->C6 Split1 1J Coupling ~245 Hz C5->Split1 Split2 2J Coupling ~18-22 Hz C4->Split2 C6->Split2

Figure 2: 13C-NMR Coupling Logic. The magnitude of the C-F splitting allows assignment of the aromatic carbons.

References

  • Synthesis of 5-Fluoroindole Derivatives: Silvestri, R., De Martino, G., & Sbardella, G. (2002). A Simplified Synthesis of Ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate and Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate. Organic Preparations and Procedures International, 34(5), 542–546. [Link]

  • General Indole Bromination Protocols (NBS Method): Zhao, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 10245. [Link]

  • 13C-Fluorine Coupling Constant Data: Reich, H. J. (University of Wisconsin). 13C NMR Coupling Constants - Carbon-Fluorine. Organic Chemistry Data. [Link]

  • Precursor Spectral Data (Ethyl 6-chloro-5-fluoroindole-2-carboxylate): Appretech Scientific Limited. Product Catalog: APT006154. [Link][3]

Sources

Benchmarking Novel Indole-Based Kinase Inhibitors: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold remains a "privileged structure" in medicinal chemistry, forming the core of FDA-approved blockbusters like Sunitinib (Sutent) and Osimertinib (Tagrisso). However, the characterization of novel indole derivatives requires a paradigm shift: moving beyond simple thermodynamic potency (


) toward kinetic selectivity  (Residence Time) and whole-kinome profiling .

This guide outlines a rigorous, self-validating workflow to characterize a hypothetical "Novel Indole Series" (Indole-X). It objectively compares these protocols against industry standards (Staurosporine, Sunitinib) to demonstrate how to validate superior efficacy and safety profiles.

Structural Rationale & Scaffold Evolution

Indoles mimic the purine ring of ATP, allowing them to anchor into the kinase hinge region via hydrogen bonds. The challenge lies not in binding, but in specific binding.

  • Generation 1 (e.g., Staurosporine): Pan-kinase inhibition; high potency but toxic due to lack of selectivity.

  • Generation 2 (e.g., Sunitinib): Multi-targeted tyrosine kinase inhibitor (TKI); effective but suffers from "off-target" side effects (e.g., cardiotoxicity via AMPK/HER2).

  • Next-Gen (Target Profile): High affinity for the primary target (e.g., VEGFR2 or EGFR) with extended residence time and reduced promiscuity.

IndoleEvolution ATP ATP (Natural Ligand) Purine Core IndoleCore Indole Scaffold (Hinge Binder) ATP->IndoleCore Bio-isostere replacement Gen1 Gen 1: Staurosporine (Pan-Inhibitor) IndoleCore->Gen1 Non-selective hydrophobic fit Gen2 Gen 2: Sunitinib (Multi-Target TKI) Gen1->Gen2 Added selectivity motif (Fluorine/Amide tails) NextGen Next-Gen Indole (Kinetic Selectivity) Gen2->NextGen Optimized Residence Time (Slow-off rate)

Figure 1: Evolution of Indole-based inhibitors from ATP mimicry to kinetic selectivity.

Biochemical Characterization: The ADP-Glo™ Assay

While radiometric assays (


) are the historical gold standard, they are hazardous and low-throughput. The ADP-Glo™ Kinase Assay  is the modern industry standard for profiling indole derivatives because it is universal (measures ADP production) and highly sensitive at low conversion rates.
Comparative Performance: Indole-X vs. Standards

The following table illustrates typical data patterns when comparing a novel specific inhibitor against broad-spectrum controls.

CompoundTarget (e.g., VEGFR2)

(nM)
Off-Target (e.g., CDK2)

(nM)
Selectivity RatioMechanism
Indole-X (Novel) 4.2 >10,000 >2300x Type I / I½
Sunitinib (Benchmark)10.5250~24xType I (Multi-target)
Staurosporine (Control)1.11.5~1xPan-inhibitor
Protocol 1: ADP-Glo™ Kinase Assay

Objective: Determine


 at physiological ATP concentrations (

).
  • Reagent Prep: Dilute kinase (e.g., VEGFR2) to 0.2 ng/µL in 1x Kinase Buffer. Prepare ATP at the

    
     of the specific kinase (critical for competitive inhibitor assessment).
    
  • Compound Addition: Dispense 1 µL of Indole-X (serial dilution 10 µM to 0.1 nM) into a 384-well white low-volume plate.

  • Reaction: Add 2 µL of Kinase and 2 µL of Substrate/ATP mix. Incubate for 60 min at RT.

  • Depletion: Add 5 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP

    
     ATP 
    
    
    
    Luciferase light). Incubate 30 min.
  • Read: Measure luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit curves using a 4-parameter logistic model (Sigmoidal Dose-Response).

Critical Check: Ensure Z' factor > 0.5 using Staurosporine controls to validate assay robustness.

Binding Kinetics: Surface Plasmon Resonance (SPR)

Thermodynamic potency (


) often fails to predict in vivo efficacy. Residence Time (

)
is the superior metric. A novel indole with a long residence time can maintain inhibition even after the drug is cleared from plasma.
Workflow Logic

We utilize a "Single-Cycle Kinetics" approach on a Biacore system to avoid regeneration artifacts common with hydrophobic indole compounds.

SPR_Workflow Step1 Immobilization (Biotinylated Kinase on Streptavidin Chip) Step2 Conditioning (3-5 startup cycles with Buffer) Step1->Step2 Step3 Single-Cycle Injection (5 concentrations, no regeneration) Step2->Step3 Analyte: Indole-X Step4 Dissociation Phase (Wash with buffer for >1000s) Step3->Step4 Measure k_off Step5 Data Fitting (1:1 Binding Model) Step4->Step5 Calculate Residence Time (1/k_off)

Figure 2: SPR Single-Cycle Kinetics workflow for hydrophobic inhibitors.

Protocol 2: SPR Kinetic Analysis (Biacore T200/8K)
  • Immobilization: Capture Biotinylated-Kinase on a Streptavidin (SA) Series S chip to ~1000 RU density. Reference channel: Biotinylated-BSA or empty SA surface.

  • Buffer: HBS-EP+ with 1% DMSO (match compound solvent exactly).

  • Cycles: Inject Indole-X at 0.1x, 0.3x, 1x, 3x, and 10x

    
    .
    
    • Contact time: 120s per concentration.

    • Dissociation: 1200s (Crucial for slow-off compounds).

  • Analysis: Fit to 1:1 Langmuir binding model.

    • Target Metric:

      
       (Residence time > 160 min) indicates "durable" inhibition.
      

Selectivity Profiling: The "S-Score"

To prove the "Novel" indole is superior to Sunitinib, you must quantify selectivity across the kinome (300+ kinases).

  • Method: Competition binding assay (e.g., KINOMEscan or NanoBRET).

  • Metric: Selectivity Score (S-score) .

Comparison:

  • Sunitinib: High S-score (Promiscuous). Hits VEGFR, PDGFR, KIT, FLT3, RET.

  • Indole-X: Low S-score (Selective). Should ideally hit only the primary target and immediate family members.

Cellular Validation: Target Engagement

Biochemical potency must translate to cellular activity. We use Western Blotting to visualize the collapse of the signaling cascade.

Protocol 3: Phospho-Signaling Western Blot
  • Cell Seeding: Seed cancer cells (e.g., HUVEC for VEGFR or A549 for EGFR) at

    
     cells/well.
    
  • Starvation: Serum-starve overnight to reduce basal phosphorylation.

  • Treatment: Treat with Indole-X (dose-response) for 2 hours.

  • Stimulation: Stimulate with ligand (e.g., VEGF-A, 50 ng/mL) for 10 mins.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate/NaF).

  • Detection: Blot for p-VEGFR2 (Tyr1175) vs. Total VEGFR2 and downstream p-ERK1/2 .

SignalingPath Ligand Ligand (VEGF/EGF) Receptor RTK (VEGFR/EGFR) Ligand->Receptor Activation RAS RAS-GTP Receptor->RAS Inhibited Indole Indole-X (Inhibitor) Indole->Receptor Blocks ATP site RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation) MEK->ERK No Phosphorylation

Figure 3: Disruption of RTK signaling cascade by Indole-X.

References

  • Zhang, M., et al. (2022). "How the structural properties of the indole derivatives are important in kinase targeted drug design?" Journal of Molecular Structure.

  • Promega Corporation. (2024). "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

  • Copeland, R. A. (2016). "Residence time in drug discovery: current insights and future perspectives." Nature Reviews Drug Discovery.

  • Gifford Bioscience. (2024). "SPR Kinetic Affinity Assay Protocol." Gifford Technical Notes.

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.

comparative study of halogenated indole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a privileged structure in drug discovery, serving as the core for therapeutics ranging from migraine treatments (triptans) to oncology drugs (Panobinostat). Halogenated indoles (chloro-, bromo-, iodo-) are particularly valuable not just as final products, but as versatile handles for late-stage diversification via cross-coupling (Suzuki, Buchwald-Hartwig).

However, the introduction of a halogen atom at a specific position on the indole ring presents a significant regiochemical challenge. This guide objectively compares the three dominant synthetic methodologies—Fischer , Bartoli , and Larock —providing decision frameworks and validated protocols to ensure reproducible success in the lab.

Part 1: The Regioselectivity Challenge

The electronic nature of the indole ring makes direct halogenation (Electrophilic Aromatic Substitution) highly predictable but limiting: it overwhelmingly favors the C3 position . Accessing the benzenoid positions (C4, C5, C6, C7) requires de novo ring construction.

Method Selection Logic

The choice of method is dictated primarily by the desired halogen position and the availability of precursors.

IndoleSelection Input Target: Halogenated Indole Pos3 C3-Halogen Input->Pos3 Pos5 C5-Halogen Input->Pos5 Pos7 C7-Halogen Input->Pos7 Pos46 C4/C6-Halogen Input->Pos46 Pos23 2,3-Disubstituted Input->Pos23 Method1 Direct Halogenation (NCS/NBS) Pos3->Method1 High Efficiency Method2 Fischer Synthesis (p-halo-hydrazine) Pos5->Method2 Standard Method3 Bartoli Synthesis (o-nitro-haloarene) Pos7->Method3 Best Route Method4 Larock Annulation (Pd-catalyzed) Pos46->Method4 Alternative (if halo-aniline available) Method5 Fischer (Warning: Regioisomer Mixture) Pos46->Method5 Low Selectivity Pos23->Method4 Modular

Figure 1: Decision Matrix for selecting the optimal synthetic route based on the target halogen position.

Part 2: Comparative Analysis of Methodologies

Fischer Indole Synthesis

Best for: C5-substituted indoles; Scale-up. Mechanism: Acid-catalyzed [3,3]-sigmatropic rearrangement of arylhydrazones.

  • Pros: Robust, inexpensive reagents, scalable to kilograms.

  • Cons: The Meta-Substitution Problem. Using a 3-halo-phenylhydrazine to target C4 or C6 results in a mixture of isomers (typically ~1:1 to 60:40) due to the lack of regiocontrol during the cyclization step.

  • Causality: Electron-withdrawing groups (halogens) on the hydrazine slightly favor the formation of the 4-substituted isomer, but separation is often difficult [1].

Bartoli Indole Synthesis

Best for: C7-substituted indoles.[1] Mechanism: Reaction of ortho-substituted nitroarenes with vinyl Grignard reagents (3 equivalents).[1][2]

  • Pros: The only reliable method for C7-functionalization. The reaction requires an ortho-substituent (the halogen) to proceed efficiently, as steric bulk promotes the necessary [3,3]-sigmatropic shift.[2]

  • Cons: Requires stoichiometric excess of Grignard (3-4 equiv); strictly anhydrous/low-temperature conditions (-40°C to -78°C); incompatible with electrophiles (ketones/aldehydes) elsewhere in the molecule [2].

Larock Indole Synthesis

Best for: 2,3-disubstituted indoles; Preserving sensitive halogens.[3] Mechanism: Pd-catalyzed heteroannulation of o-iodoanilines with internal alkynes.[3]

  • Pros: Highly modular. Excellent chemoselectivity: oxidative addition occurs at C-I faster than C-Br or C-Cl. This allows you to synthesize a bromo-indole using an iodo-bromo-aniline precursor without scrambling the bromine [3].

  • Cons: Expensive (Pd catalyst); requires synthesis of the o-iodoaniline precursor.

Performance Data Summary
FeatureFischer SynthesisBartoli SynthesisLarock Annulation
Primary Target C5-HaloindolesC7-HaloindolesFunctionalized 2,3-Subst.
Atom Economy HighLow (Grignard waste)Moderate
Regiocontrol Poor for C4/C6Excellent for C7Excellent (Steric driven)
Key Reagent Phenylhydrazine + Ketoneo-Nitroarene + VinylMgBro-Iodoaniline + Alkyne
Typical Yield 70-85%45-65%60-90%
Limiting Factor Isomer separation (C4/C6)Temperature/MoistureCatalyst Cost

Part 3: Validated Experimental Protocols

Protocol A: Bartoli Synthesis of 7-Bromoindole

Targeting the difficult C7 position using the steric advantage of the bromine atom.

Reagents:

  • 2-Bromonitrobenzene (1.0 equiv)

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)

  • Dry THF (Solvent)

  • Sat. aq. NH4Cl (Quench)

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 2-Bromonitrobenzene and dry THF (0.2 M concentration).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Critical: Do not go to -78°C initially; the reaction initiation has a kinetic barrier.

  • Addition: Add VinylMgBr dropwise over 20 minutes.

    • Self-Validation: The solution should turn a deep dark red/brown color. If it remains pale yellow, initiation has not occurred.

  • Reaction: Stir at -40°C for 40 minutes, then allow to warm to -20°C over 1 hour.

  • Quench: Pour the cold reaction mixture rapidly into saturated NH4Cl. Why? Slow quenching can lead to polymerization of the vinyl indole intermediates.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). 7-Bromoindole is typically an off-white solid.

Protocol B: Larock Annulation for 5-Bromo-2,3-Diphenylindole

Demonstrating chemoselectivity (retaining the Br while reacting at the I).

Reagents:

  • 4-Bromo-2-iodoaniline (1.0 equiv)

  • Diphenylacetylene (1.2 equiv)

  • Pd(OAc)2 (5 mol%)

  • Triphenylphosphine (10 mol%) or P(t-Bu)3 for difficult substrates

  • K2CO3 (2.0 equiv)

  • DMF (Solvent)

Workflow:

  • Mixing: In a pressure vial, combine the aniline, alkyne, base, and catalyst system in DMF.

  • Degassing: Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species, halting the cycle.

  • Heating: Seal and heat to 100°C for 12 hours.

  • Monitoring: Check TLC. The starting aniline (usually fluorescent) should disappear.

  • Workup: Dilute with water, extract with ether.

    • Note: DMF is hard to remove. Wash the organic layer 3x with LiCl (5% aq) to pull the DMF into the aqueous phase.

Part 4: Mechanistic Visualization (Bartoli)

The Bartoli reaction is complex, involving a nitro-to-nitroso reduction followed by a sigmatropic rearrangement.[4] Understanding this explains why 3 equivalents of Grignard are necessary.

BartoliMechanism Start o-Nitroarene Step1 Attack 1 & 2: Reductive Alkylation Start->Step1 + 2 eq. VinylMgBr Inter1 Nitroso Intermediate Step1->Inter1 Step2 [3,3]-Sigmatropic Rearrangement Inter1->Step2 Steric Promotion (Ortho-Subst) Inter2 Aldehyde/Imine Step2->Inter2 Step3 Attack 3: Cyclization & Elimination Inter2->Step3 + 1 eq. VinylMgBr (Base) Final 7-Substituted Indole Step3->Final - H2O, - Mg salts

Figure 2: The Bartoli reaction pathway.[1][2][5] Note that the Grignard reagent acts as both a nucleophile and a reducing agent, necessitating the 3-equivalent excess.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. "The Fischer Indole Synthesis."[6][7][8][9][10] Chemical Reviews, 1963.

    • Recent Mechanochemical Advances: "Mechanochemical Fischer indolisation: an eco-friendly design." Green Chemistry, 2022.

  • Bartoli Indole Synthesis (7-Substitution)

    • Bartoli, G., et al.[4][11][12] "Reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles."[1][4] Tetrahedron Letters, 1989.[4]

    • Review: "Applications of Bartoli indole synthesis." Chemical Society Reviews, 2014.

  • Larock Annulation & Chemoselectivity

    • Larock, R. C., & Yum, E. K.[3][13] "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991.

    • Scope Update: "A Mild and General Larock Indolization Protocol." Organic Letters, 2016.

  • Direct Halogenation & C-H Activation

    • Regioselectivity Studies: "Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale." J. Am. Chem. Soc., 2005.[13]

Sources

Safety Operating Guide

ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the operational disposal strategy for ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate . Due to the presence of three distinct halogen atoms (Br, Cl, F) on the indole core, this compound requires strict segregation from general organic waste streams. Improper disposal via standard non-halogenated streams risks regulatory non-compliance (EPA/RCRA) and damage to standard incineration infrastructure due to the generation of hydrofluoric, hydrochloric, and hydrobromic acids upon combustion.

Immediate Action Required:

  • Segregate immediately into Halogenated Waste streams.

  • Label clearly as "Poly-halogenated Indole Ester."

  • Do Not mix with strong oxidizers or alkali metals.

Part 1: Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactive potential. This compound is not merely "organic waste"; it is a poly-halogenated heteroaromatic ester .

Functional Group Analysis for Disposal
  • Indole Core: Nitrogen-containing heterocycle. Combustible, but potential for NOx generation.

  • Halogens (Br, Cl, F): The critical disposal factor.

    • Fluorine (C-F): The carbon-fluorine bond is exceptionally strong.[1] Incomplete combustion can release toxic organofluorines. Complete combustion generates Hydrofluoric Acid (HF) , necessitating incinerators with specific caustic scrubbers.

    • Chlorine/Bromine:[2] Generate HCl and HBr gases, which are corrosive to furnace linings if not neutralized.

  • Ethyl Ester: Susceptible to hydrolysis. In basic waste streams, this may hydrolyze to the carboxylic acid and ethanol, potentially altering the pH of the waste container.

Physical & Hazard Data (Inferred Class Properties)
PropertyDescriptionOperational Implication
Physical State Solid (Crystalline powder)Dispose via solid waste drums or dissolve for solvent waste.
Solubility Low in water; High in DMSO, DCM, EtOAcDo not attempt to flush down drains.
Reactivity Stable under STP. Incompatible with strong oxidizers.Risk of violent reaction. Keep away from nitric acid/peroxides.
Toxicity Irritant/Corrosive (Skin/Eye), Aquatic ToxicityZero discharge to sewer systems permitted.
EPA Waste Code D001 (Ignitable), F002 (Halogenated Solvents - if dissolved)Must be manifested as Hazardous Waste.

Part 2: Waste Segregation Strategy (The Self-Validating System)

A self-validating system prevents human error by creating physical or logical barriers to incorrect disposal. Use the "Halogen Check" protocol before adding this compound to any waste container.

The "Halogen Check" Protocol
  • Check the Label: Does the waste container label explicitly say "HALOGENATED"?

    • If YES: Proceed to compatibility check.[3]

    • If NO:STOP. Do not add.

  • Check Compatibility: Measure pH of the waste stream (if liquid).

    • Target: pH 4–10.

    • Avoid: Mixing with strongly acidic oxidizing wastes (e.g., Chromic acid, Aqua Regia).

Decision Logic Diagram

The following workflow dictates the disposal path based on the physical state of the material.

DisposalWorkflow Start Waste Material Generated StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Compound StateCheck->Solid Solution Solution (Mother Liquor) StateCheck->Solution SolidBin Container: Wide-Mouth HDPE Drum Label: 'Solid Hazardous Waste - Halogenated' Solid->SolidBin LiquidBin Container: Safety Carboy (HDPE/Glass) Label: 'Halogenated Organic Solvents' Solution->LiquidBin Segregation CRITICAL: Segregate from Oxidizers & Non-Halogenated Solvents SolidBin->Segregation LiquidBin->Segregation Disposal Final Disposal: High-Temp Incineration (w/ HF/HCl Scrubbers) Segregation->Disposal

Figure 1: Decision matrix for the segregation and disposal of ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired/Excess)

Context: You have a vial or bottle of the pure solid substance.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) drum or a dedicated solid waste bucket lined with a heavy-duty chemically resistant bag (6-mil polyethylene).

  • Transfer:

    • Wear double nitrile gloves and N95 dust mask (or work in a fume hood).

    • Transfer the solid directly into the waste container.

    • Self-Validation: If the solid is in a glass vial, place the entire vial into the solid waste container to minimize dust generation.

  • Labeling:

    • Affix a hazardous waste tag.[2]

    • Mandatory Text: "Solid Waste: Contains Halogenated Organics (F, Cl, Br)."

    • List specific constituents: "Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate."

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Context: The compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate) after a reaction or extraction.

  • Quenching (If Reactive):

    • Ensure the reaction mixture is quenched and at ambient temperature.

    • Check pH. If highly acidic (< pH 2) or basic (> pH 12), neutralize to pH 5–9 before disposal to prevent container degradation.

  • Solvent Compatibility:

    • If the solvent is halogenated (DCM, Chloroform): Pour into the Halogenated Waste carboy.

    • If the solvent is non-halogenated (Methanol, Acetone): STILL pour into the Halogenated Waste carboy.

    • Reasoning: Once a halogenated solute (the indole) is dissolved in a non-halogenated solvent, the entire volume is classified as halogenated waste by RCRA standards (Rule of Mixtures).

  • Documentation:

    • Update the waste log immediately. Record the approximate mass of the indole derivative added.

Scenario C: Spillage & Emergency Response
  • Evacuate & Ventilate: If a large amount of fine powder is airborne, evacuate the immediate area.

  • PPE: Goggles, Lab Coat, Double Nitrile Gloves, P100 Respirator (if dust is present).

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with a wet paper towel or oil-impregnated sweeping compound to suppress dust, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or a commercial organic spill pad.

  • Decontamination: Wipe the surface with a soap/water solution.[4] Collect all wipes into the Solid Hazardous Waste bin.

Part 4: Final Destruction Logistics (Off-Site)

As a scientist, your responsibility ends at the waste pickup, but understanding the downstream process ensures you select the correct stream.

  • Method: High-Temperature Incineration (Rotary Kiln).

  • Temperature Requirement: >1100°C (2000°F).

    • Why: The C-F bond is extremely stable. Lower temperatures may result in incomplete combustion and the release of fluorinated byproducts.

  • Gas Treatment: The facility must be equipped with Wet Scrubbers .

    • Mechanism:[2][4][5][6][7][8] The combustion gases (HF, HCl, HBr) are passed through an alkaline spray (usually NaOH) to neutralize the acid gases before release.

    • Reaction:

      
      
      

Logistics Note: When contracting a waste disposal vendor, explicitly declare the presence of organic fluorine . Some cement kilns (often used for waste-to-energy) cannot accept high-fluorine waste due to refractory damage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements.

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Technical Resource Document.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Context & Risk Assessment[1]

As researchers, we often handle intermediates where specific toxicological data is sparse. Ethyl 3-bromo-6-chloro-5-fluoro-1H-indole-2-carboxylate is a highly functionalized halogenated indole ester. In the absence of a compound-specific LD50, scientific integrity dictates we apply the "Precautionary Principle."

We must treat this compound not merely as a generic organic solid, but as a Potent Halogenated Intermediate . Its structure suggests three specific risk vectors:

  • Respiratory/Mucosal Irritation: Indoles are notorious irritants (H335).

  • Hydrolysis Potential: The ester moiety can hydrolyze to release the free acid and ethanol, potentially altering pH on moist surfaces (mucous membranes).

  • Halogenated Bioactivity: The presence of Bromine, Chlorine, and Fluorine often enhances lipophilicity and metabolic stability, increasing the potential for dermal absorption and biological activity.

Operational Directive: Handle as an OEB 3 (Occupational Exposure Band 3) compound until specific toxicology proves otherwise. All manipulation of the neat solid must occur within a containment device.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in solid or solution phase.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Containment is superior to masking. Indole dusts are fine and electrostatic; they bypass loose masks. Always weigh inside a hood.[1]
Hand (Solid) Nitrile Gloves (4-6 mil)Standard protection against dry particulates.
Hand (Solution) Double Gloving or Laminate/Silver Shield Once dissolved (e.g., in DCM or DMSO), the solvent acts as a carrier vehicle. Halogenated solvents permeate standard nitrile rapidly.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient. Fine powders can drift around shields; goggles provide a hermetic seal against dust entry.
Body Lab Coat (Cotton/Poly) + Closed ShoesSynthetic-only coats can build static charge, attracting the indole powder to your torso. Cotton blends dissipate static.

Operational Protocol: Safe Handling Lifecycle

This protocol uses a Self-Validating System : every step includes a check to ensure the previous step was successful before moving forward.

Phase A: Preparation & Weighing

Goal: Transfer solid without generating airborne dust.

  • Static Neutralization: Indoles are often "fluffy" and static-prone. Place an ionizing bar or anti-static gun near the balance inside the fume hood.

    • Validation: The powder should settle at the bottom of the weigh boat, not cling to the sides.

  • Draft Protection: Use a balance enclosure or "draft shield" within the hood. High face velocity can blow the powder off the spatula.

  • The "Clean Transfer" Method:

    • Tare a closed vial.

    • Remove vial cap inside the hood.

    • Transfer solid.

    • Recap immediately before removing from the balance.

    • Validation: Wipe the exterior of the vial with a damp Kimwipe. If the wipe shows residue, your transfer technique failed; decontaminate the vial before moving it.

Phase B: Solubilization & Reaction

Goal: Prevent solvent-mediated skin absorption.

  • Solvent Choice: If using Dichloromethane (DCM) or Chloroform, recognize that these strip fatty acids from skin and carry the indole payload into the bloodstream.

  • Syringe Techniques: Avoid pouring. Use positive-displacement pipettes or syringes to transfer solutions.

  • Spill Management: If a solution spills, cover immediately with an absorbent pad. Do not wipe; wiping spreads the surface area for evaporation.

Waste Disposal Logistics

Critical Scientific Distinction: This is a Halogenated compound.[1][2]

Most institutional waste streams separate "General Organics" (high BTU, used for fuel blending) from "Halogenated Organics" (require specific incineration to prevent acid gas formation).

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste bin, specifically tagged "Halogenated Organic Solid."

  • Liquid Waste:

    • DO NOT pour into the general "Organic Solvents" carboy.[3]

    • MUST go into the Halogenated Waste stream.[4]

    • Reasoning: Mixing halogenated compounds with general fuel-blending waste can damage incinerators and violate EPA/RCRA regulations due to the formation of HCl/HBr/HF during combustion.

Visual Workflow: The Safety Loop

The following diagram illustrates the "Self-Validating" workflow for handling this compound.

SafeHandling Start Start: Risk Assessment PPE_Check PPE Verification (Goggles + Nitrile) Start->PPE_Check Hood_Check Engineering Control (Fume Hood Flow > 100 fpm) PPE_Check->Hood_Check Pass Weighing Weighing Protocol (Static Control + Draft Shield) Hood_Check->Weighing Flow Verified Transfer Solubilization (Closed Vials Only) Weighing->Transfer Solid Contained Decon Decontamination (Wipe Vial Exterior) Transfer->Decon Vial Sealed Decon->PPE_Check If Residue Found (Restart Decon) Disposal Disposal (Halogenated Stream) Decon->Disposal Process Complete

Figure 1: The "Closed-Loop" handling process ensures containment is verified at the weighing and transfer stages before the material leaves the fume hood.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[5][6] The fluorine/chlorine substitution pattern suggests potential for delayed irritation; seek medical evaluation even if pain subsides.

  • Skin Contact: Wash with soap and water.[5][7] Do not use ethanol to wash skin; alcohols can enhance the transdermal transport of lipophilic indoles.

  • Spill (Solid): Do not dry sweep. Wet a paper towel with water (to suppress dust), place it over the powder, and scoop the wet mass into a bag.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, DC: ACS. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.